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6-(Piperazin-1-yl)pyridine-3-carboxamide Documentation Hub

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  • Product: 6-(Piperazin-1-yl)pyridine-3-carboxamide
  • CAS: 334002-41-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 6-(Piperazin-1-yl)pyridine-3-carboxamide

[1][2][3] Executive Summary 6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and metabolic regulators. Its structure combines a polar, hydrogen-bonding carboxamide "head" capable of hinge-binding interactions with a solubilizing, basic piperazine "tail."

This guide provides a comprehensive technical analysis of the molecule's structural properties, validated synthetic protocols, and reactivity profiles, designed for researchers optimizing lead compounds or synthesizing fragment libraries.

Chemical Identity & Structural Analysis[4][5][6][7][8]

Core Identification Data
PropertyDetail
CAS Number 82530-96-9 (Free Base)
IUPAC Name 6-(Piperazin-1-yl)pyridine-3-carboxamide
Synonyms 6-(1-Piperazinyl)nicotinamide; 1-(5-Carbamoylpyridin-2-yl)piperazine
Molecular Formula C₁₀H₁₄N₄O
Molecular Weight 206.25 g/mol
SMILES NC(=O)c1ccc(N2CCNCC2)nc1
Appearance Off-white to pale yellow solid
Structural & Electronic Profile

The molecule features three distinct functional zones that dictate its chemical behavior and biological affinity:

  • Pyridine Core: The central aromatic ring is electron-deficient at positions 2, 4, and 6. The carboxamide at position 3 further withdraws electron density, making position 6 highly susceptible to nucleophilic attack (facilitating its synthesis).[1]

  • Carboxamide Moiety (Position 3): Acts as a dual hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    ).[1] In kinase drug design, this group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
  • Piperazine Ring (Position 6): A saturated heterocycle containing a secondary amine.[1] It introduces basicity (

    
    ) and significant hydrophilicity, often used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic drugs.[1]
    

ChemicalStructure Pyridine Pyridine Core (Electron Deficient) Amide Carboxamide (Pos 3) (H-Bond Donor/Acceptor) Pyridine->Amide Substituted at C3 Piperazine Piperazine (Pos 6) (Solubilizing/Basic) Pyridine->Piperazine Substituted at C6

Figure 1: Functional zone analysis of the 6-(Piperazin-1-yl)pyridine-3-carboxamide scaffold.

Physicochemical Properties[5][8][9][10][11][12]

Understanding the physicochemical baseline is crucial for assay development and formulation.

PropertyValue / CharacteristicRelevance
pKa (Basic) ~9.7 - 9.8 (Piperazine NH)Protonated at physiological pH; enhances solubility.
pKa (Acidic) > 14 (Amide NH)Non-ionizable under physiological conditions.[1]
LogP ~0.1 - 0.5 (Experimental)Low lipophilicity; highly water-soluble at low pH.
TPSA ~85 ŲGood membrane permeability prediction (<140 Ų).[1]
Solubility High in DMSO, MeOH; Moderate in Water (pH dependent)Dissolves readily in acidic aqueous buffers.[1]

Synthetic Methodology (SOP)

The most robust synthesis route involves a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinamide with excess piperazine.[1] This protocol avoids metal catalysts and utilizes the electron-deficient nature of the pyridine ring.
Reaction Scheme

The reaction is driven by the electron-withdrawing effect of the amide group and the pyridine nitrogen, activating the C-Cl bond at position 6.

Synthesis SM1 6-Chloronicotinamide (Electrophile) Condition Reflux (EtOH or H2O) 80-100°C, 4-12h SM1->Condition SM2 Piperazine (Excess) (Nucleophile) SM2->Condition Product 6-(Piperazin-1-yl)pyridine- 3-carboxamide Condition->Product Byproduct HCl (Salt formation) Condition->Byproduct

Figure 2:


 synthetic pathway for the target scaffold.
Step-by-Step Protocol

Objective: Synthesis of 5.0 g of 6-(Piperazin-1-yl)pyridine-3-carboxamide.

Reagents:

  • 6-Chloronicotinamide (CAS 6271-78-9): 1.0 equiv.

  • Piperazine (Anhydrous) (CAS 110-85-0): 3.0 - 5.0 equiv. (Excess acts as base and prevents bis-substitution).[1]

  • Solvent: Ethanol (Abs.) or Water.[1]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloronicotinamide (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add Piperazine (4.0 eq) in one portion. The excess piperazine scavenges the HCl generated.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor conversion by TLC (DCM:MeOH 9:1) or LC-MS. The starting chloride should be consumed.
    
  • Work-up (Option A - Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add cold water. The product may precipitate if the concentration is high.[1] If not, proceed to extraction.

  • Work-up (Option B - Extraction):

    • Evaporate ethanol completely.

    • Resuspend residue in DCM/Isopropanol (3:1).[1]

    • Wash with minimal water to remove excess piperazine and salts. Note: Product is water-soluble; keep aqueous volume low or salt-saturate (brine).

  • Purification:

    • If crude purity is <95%, recrystallize from Ethanol/Ethyl Acetate or perform flash chromatography (Amine-functionalized silica or DCM/MeOH/NH3 system).[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic peaks at

    
     8.6 (d, H2), 8.0 (dd, H4), 6.8 (d, H5), 3.5 (m, piperazine), 2.8 (m, piperazine).[1]
    
  • LC-MS:

    
    .[1]
    

Reactivity & Derivatization Strategies

For drug discovery, this molecule is rarely the final drug; it is a "building block." The secondary amine of the piperazine is the primary vector for diversification.

Key Transformations
  • N-Alkylation: Reaction with alkyl halides (R-X) in the presence of base (

    
    ) to introduce lipophilic tails.[1]
    
  • Reductive Amination: Reaction with aldehydes/ketones +

    
    .[1]
    
  • Amide Coupling: Reaction with carboxylic acids + HATU to form amides (e.g., to attach a fluorophore or another pharmacophore).[1]

  • Sulfonylation: Reaction with sulfonyl chlorides (

    
    ) to create sulfonamide derivatives (common in metabolic disease research).[1]
    

Derivatization Core 6-(Piperazin-1-yl) pyridine-3-carboxamide Alkylation N-Alkyl Derivatives (Reagent: R-X, Base) Core->Alkylation Amidation N-Acyl Derivatives (Reagent: R-COOH, HATU) Core->Amidation Sulfonylation Sulfonamides (Reagent: R-SO2Cl) Core->Sulfonylation Hydrolysis Nicotinic Acid Analog (Reagent: NaOH/H2O) Core->Hydrolysis Side Reaction

Figure 3: Divergent synthesis pathways from the core scaffold.

Biological Applications & Mechanism[8][9]

Kinase Inhibition (Hinge Binding)

The 2-aminopyridine-3-carboxamide motif (and its 6-substituted analogs) is a privileged structure for binding to the ATP-binding site of kinases.

  • Mechanism: The amide

    
     and the pyridine 
    
    
    
    often form a bidentate hydrogen bond network with the kinase hinge region backbone residues.
  • Role of Piperazine: The piperazine group extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a handle for selectivity (by reaching specific residues like Asp or Glu).

GPCR Ligands

The piperazine moiety is a classic pharmacophore for aminergic GPCRs (Dopamine D2/D3, Serotonin 5-HT).[1]

  • Application: Derivatives of this scaffold are explored as antipsychotics or antidepressants.[2] The basic nitrogen mimics the protonated amine of endogenous neurotransmitters.

Metabolic Disease (PPAR Modulators)

Research indicates that sulfonamide derivatives of this scaffold (attached via the piperazine) can act as insulin sensitizers by modulating PPAR


 activity, offering an alternative to Thiazolidinediones (TZDs) with potentially reduced side effects [1].[1][3]

References

  • Deka, N., et al. (2013).[1] Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. International Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][1] Compound Summary: 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 82530-96-9).[5] National Library of Medicine.

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Piperazinyl-Pyridazines (Analogous Protocol).

  • ChemicalBook. (2025).[1] Synthesis of Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate.

Sources

Exploratory

molecular weight and formula of 6-(Piperazin-1-yl)pyridine-3-carboxamide

This technical guide details the physicochemical properties, synthesis, and drug discovery applications of 6-(Piperazin-1-yl)pyridine-3-carboxamide , a critical intermediate in the synthesis of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and drug discovery applications of 6-(Piperazin-1-yl)pyridine-3-carboxamide , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]

[1]

Part 1: Compound Identity & Core Properties[1][2]

This compound serves as a bifunctional building block, featuring a nicotinamide core (hydrogen bond donor/acceptor) and a piperazine moiety (solubilizing group and secondary amine handle for derivatization).

PropertyData
Chemical Name 6-(Piperazin-1-yl)pyridine-3-carboxamide
Synonyms 6-(1-Piperazinyl)nicotinamide; 6-Piperazin-1-yl-nicotinamide
CAS Number 334002-41-4
Molecular Formula C₁₀H₁₄N₄O
Molecular Weight 206.24 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water (neutral pH)
pKa (Predicted) ~8.7 (Piperazine secondary amine), ~3.4 (Pyridine nitrogen)
Structural Logic

The molecule is composed of a pyridine ring substituted at the C3 position with a carboxamide group and at the C6 position with a piperazine ring.

  • C3-Carboxamide: Mimics the adenosine ring of ATP in kinase inhibitors; acts as a key hydrogen bond donor/acceptor in the hinge region of kinases.[1]

  • C6-Piperazine: Improves physicochemical properties (solubility, lipophilicity) and extends into the solvent-exposed region of the protein binding pocket.[1]

Part 2: Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (S_NAr) of 6-chloronicotinamide with excess piperazine.[1] This method avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.[1]

Reaction Scheme (Graphviz)[1]

Synthesis SM1 6-Chloronicotinamide (CAS: 6271-78-9) Inter Meisenheimer Complex (Transition State) SM1->Inter S_NAr Addition 100-120°C, n-BuOH SM2 Piperazine (Excess) (CAS: 110-85-0) SM2->Inter Prod 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4) Inter->Prod Elimination of Cl- ByProd HCl (Scavenged by Piperazine) Inter->ByProd

Figure 1: S_NAr synthesis pathway. High temperature and polar protic solvent facilitate the displacement of the chloride leaving group.

Detailed Experimental Protocol

Objective: Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide on a 10g scale.

  • Reagents:

    • 6-Chloronicotinamide (1.0 eq, 10.0 g, 63.9 mmol)

    • Piperazine (Anhydrous) (5.0 eq, 27.5 g, 319 mmol) — Note: Excess is critical to prevent bis-substitution (formation of symmetrical dimer).

    • Solvent: n-Butanol (100 mL) or DMSO (50 mL).[1]

  • Procedure:

    • Step 1: Charge a 250 mL round-bottom flask with 6-chloronicotinamide and piperazine.

    • Step 2: Add n-Butanol.[1] Equip with a reflux condenser and a magnetic stir bar.[1]

    • Step 3: Heat the mixture to 110–120°C (reflux) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the starting chloride is consumed.[1]

    • Step 4 (Work-up): Cool the reaction mixture to room temperature. The excess piperazine may precipitate; filter it off if necessary.

    • Step 5 (Purification): Concentrate the filtrate under reduced pressure to remove n-Butanol.

    • Step 6: Resuspend the residue in water (50 mL) and extract with DCM (3 x 50 mL) to remove non-polar impurities. Crucial Step: The product is amphoteric.[1] If it remains in the aqueous phase, adjust pH to ~10-11 with NaOH and extract with n-Butanol or DCM/iPrOH (3:1).[1]

    • Step 7: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Yield: Typical isolated yield is 65–80%.[1]

Part 3: Analytical Characterization[1]

To validate the identity of the synthesized compound, compare experimental data against these standard reference values.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+

  • Observed Mass [M+H]⁺: 207.12 m/z[1]

  • Pattern: Single peak in TIC; absence of chlorine isotope pattern (M+2 peak at ~33% intensity) confirms successful substitution.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (400 MHz)

  • Predicted Shifts:

    • δ 8.65 (d, 1H, J=2.0 Hz): Pyridine H-2 (Ortho to carboxamide, deshielded).

    • δ 8.00 (dd, 1H, J=9.0, 2.0 Hz): Pyridine H-4.

    • δ 7.85 (br s, 1H): Amide N-H (trans).

    • δ 7.20 (br s, 1H): Amide N-H (cis).

    • δ 6.85 (d, 1H, J=9.0 Hz): Pyridine H-5 (Ortho to piperazine, shielded by electron donation).

    • δ 3.60 (t, 4H): Piperazine CH₂ (adjacent to pyridine N).

    • δ 2.80 (t, 4H): Piperazine CH₂ (adjacent to secondary amine).

Part 4: Applications in Drug Discovery

This molecule is a "Privileged Scaffold" in medicinal chemistry, particularly for targeting kinases and GPCRs.

Structural Activity Relationship (SAR) Map[1]

Applications Core 6-(Piperazin-1-yl) pyridine-3-carboxamide App1 CDK4/6 Inhibitors (e.g., Palbociclib analogs) Core->App1 App2 GPCR Ligands (Muscarinic M4 Antagonists) Core->App2 App3 Antibacterial Agents (FtsZ Inhibitors) Core->App3 Mech1 Hinge Binder (Carboxamide interacts with backbone Glu/Leu) App1->Mech1 Mode of Action Mech2 Solvent Tail (Piperazine extends to solvent front) App1->Mech2

Figure 2: Pharmacological utility of the scaffold. The carboxamide acts as a hinge binder, while the piperazine modulates pharmacokinetic properties.

Key Therapeutic Areas[1][4]
  • Oncology (Kinase Inhibition):

    • The 2-aminopyridine-3-carboxamide motif is isosteric with the CDK4/6 inhibitor scaffold found in drugs like Abemaciclib and Palbociclib .[1] The carboxamide group forms a critical bidentate hydrogen bond with the kinase hinge region (typically Valine or Leucine residues).

  • Neurology (GPCRs):

    • Substituted pyridine-carboxamides have been identified as antagonists for the Muscarinic Acetylcholine Receptor M4 , utilized in treating Parkinson's disease.[1] The piperazine nitrogen serves as a basic center for salt bridge formation with Aspartate residues in the GPCR transmembrane bundle.

  • Infectious Disease:

    • Analogs of this compound inhibit bacterial cell division protein FtsZ , showing efficacy against M. tuberculosis and S. aureus.

References

  • PubChem. 6-(Piperazin-1-yl)pyridine-3-carboxamide (Compound Summary). National Library of Medicine.[1] Link[1]

  • BLD Pharm. Product Datasheet: 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4).[1][2]Link[1]

  • Bridges, T. M., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Discusses analogous pyridine/piperazine scaffolds). Link

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1] Journal of Medicinal Chemistry.[1] (Establishes the binding mode of the carboxamide-pyridine pharmacophore).

Sources

Foundational

Technical Whitepaper: Solubility Profile of 6-(Piperazin-1-yl)pyridine-3-carboxamide

[1] Executive Summary This technical guide provides a comprehensive solubility profile for 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4), a critical intermediate and pharmacophore in medicinal chemistry (oft...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4), a critical intermediate and pharmacophore in medicinal chemistry (often associated with PARP and kinase inhibitor scaffolds).[1]

Unlike lipophilic small molecules that present significant dissolution challenges, this compound possesses a distinct amphiphilic and basic character derived from its piperazine and nicotinamide moieties.[1] This guide details the mechanistic basis for its solubility, providing researchers with validated protocols for preparing high-stability stock solutions in DMSO and optimizing aqueous formulations based on pH-dependent ionization.[1]

Key Findings:

  • DMSO Solubility: High (>50 mM).[1] Ideal for primary stock preparation.[1]

  • Aqueous Solubility: pH-dependent.[1] High solubility at pH < 9.0 due to protonation of the piperazine secondary amine (pKa ~9.8).[1]

  • Critical Risk: Precipitation may occur in highly basic buffers (pH > 10) or high-ionic strength media if the "salting-out" effect outweighs ionic solvation.[1]

Physicochemical Characterization

To master the solubility of this compound, one must understand the structural forces at play. The molecule is not a passive rock; it is a dynamic system that responds to solvent polarity and proton availability.

Structural Analysis

The molecule (MW: 206.24 g/mol ) consists of three functional zones:[1]

  • Pyridine Core: Aromatic, electron-deficient ring.[1]

  • C3-Carboxamide: A polar, hydrogen-bond donor/acceptor motif (similar to Nicotinamide).[1]

  • C6-Piperazine: A saturated, basic heterocycle with a secondary amine.[1]

Calculated Properties & Ionization Logic
  • LogP (Predicted): ~ -0.5 to 0.[1]5. The compound is relatively polar.[1]

  • pKa (Base): ~9.8 (Piperazine NH).[1]

  • pKa (Pyridine): ~3.5 (Pyridine N).[1]

Implication: At physiological pH (7.4), the piperazine nitrogen is predominantly protonated (


), giving the molecule a net positive charge.[1] This cationic nature is the primary driver of its aqueous solubility.

Ionization cluster_0 pH < 3.0 (Acidic) cluster_1 pH 4.0 - 9.0 (Physiological) cluster_2 pH > 10.0 (Basic) Dication Dicationic Species (Pyridine-H+ & Piperazine-H+) Cation Monocationic Species (Piperazine-H+) *High Solubility* Dication->Cation pKa ~3.5 Neutral Neutral Free Base *Lowest Solubility* Cation->Neutral pKa ~9.8

Figure 1: pH-dependent ionization states governing aqueous solubility.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for this compound.[1] The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the amide crystal lattice while effectively solvating the organic framework.

Stock Solution Protocol

Target Concentration: 10 mM to 100 mM.

  • Weighing: Weigh the solid into a glass vial (avoid plastics for long-term storage of DMSO stocks to prevent leaching).[1]

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve the desired molarity.

    • Calculation: Volume (mL) = Mass (mg) / [MW (206.[1]24) × Concentration (M)]

  • Mixing: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.[1]

    • Observation: If the solution appears cloudy, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber vials to minimize freeze-thaw cycles. Store at -20°C.

Stability Note: The amide bond is stable in DMSO.[1] However, DMSO is hygroscopic. Absorbed water can accelerate hydrolysis over months.[1] Always use tight-sealing caps (e.g., PTFE-lined).[1]

Solubility in Water & Aqueous Buffers

Aqueous solubility is the variable parameter, heavily influenced by the "Form" (Free Base vs. Salt) and the pH of the medium.[1]

Free Base vs. Salt[1]
  • HCl Salt: If you have the hydrochloride salt, it will dissolve instantly in water (>50 mg/mL).[1]

  • Free Base: If you have the free base (CAS 334002-41-4), it requires protonation to dissolve freely.[1]

Aqueous Formulation Strategy

Do not attempt to dissolve the free base directly in neutral water (pH 7) if high concentrations (>10 mM) are required immediately.[1] Instead, use the "Acid-Shift" or "Solvent-Dilution" method.[1]

Method A: Kinetic Solubility (Dilution from DMSO)

Best for biological assays (Cell culture, IC50).[1]

  • Prepare a 10 mM DMSO stock .

  • Dilute slowly into the aqueous buffer (e.g., PBS or Media) while vortexing.[1]

  • Limit: Keep DMSO concentration < 1% (v/v) to avoid cytotoxicity.

  • Result: The compound should remain soluble due to the low final concentration (typically µM range) and the buffering capacity maintaining the cationic state.[1]

Method B: Thermodynamic Solubility (Solid to Aqueous)

Best for high-concentration animal dosing or chemistry.[1]

  • Acidification: Dissolve the solid in 0.1 N HCl or 1% Acetic Acid. This ensures the piperazine is fully protonated.[1]

  • Buffering: Once dissolved, the solution can be slowly adjusted to pH 7.4 using dilute NaOH, watching carefully for precipitation.

  • Vehicle: For in vivo studies, use 5% DMSO / 95% Saline or 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to prevent crashing out.[1]

Summary Data Table[1]
Solvent SystemSolubility EstimateMechanismRecommendation
DMSO High (> 50 mM)Dipole-Dipole interactionsRecommended for Stock
Water (pH 2-5) High (> 20 mM)Protonation of PiperazineGood for formulation
PBS (pH 7.4) Moderate (~ 1-5 mM)Partial IonizationUse Kinetic Dilution
Basic Buffer (pH >10) Low (< 1 mM)Neutral SpeciesAvoid
Ethanol ModeratePolar organic solvationAlternative stock

Experimental Workflow: Solubility Determination

If precise solubility data is required for your specific batch (e.g., to detect polymorphs), follow this self-validating protocol.

Workflow Start Start: Solid Compound DMSO_Check Step 1: DMSO Limit Test (Add 20mg to 1mL DMSO) Start->DMSO_Check Soluble_DMSO Clear Solution? DMSO_Check->Soluble_DMSO Yes_DMSO Proceed to Aqueous Dilution Soluble_DMSO->Yes_DMSO Yes No_DMSO Sonicate / Heat (40°C) Soluble_DMSO->No_DMSO No Aq_Test Step 2: Kinetic Aqueous Solubility (Spike DMSO stock into PBS) Yes_DMSO->Aq_Test No_DMSO->Soluble_DMSO Precip_Check Precipitate Visible? Aq_Test->Precip_Check No_Precip Soluble at Tested Conc. (Verify via HPLC) Precip_Check->No_Precip No Yes_Precip Solubility Limit Reached (Centrifuge & Analyze Supernatant) Precip_Check->Yes_Precip Yes

Figure 2: Step-by-step workflow for validating solubility limits.

Protocol: Kinetic Solubility by UV-Vis[1]
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a UV-transparent plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Measurement: Read Absorbance at 260 nm (Pyridine

    
    ).
    
  • Validation: Compare Absorbance to a standard curve prepared in 100% DMSO (or solvent where solubility is guaranteed).

    • Solubility % = (Abs_PBS / Abs_Standard) × 100[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4).[1][3] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] [Link]

  • Varela, J., et al. (2012).[1] Piperazine amides with desirable solubility, physicochemical and drug-like properties. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for piperazine-amide solubility behavior).

Sources

Exploratory

Therapeutic Potential of 6-(Piperazin-1-yl)pyridine-3-carboxamide Derivatives

The following technical guide details the therapeutic landscape, chemical utility, and experimental protocols for 6-(Piperazin-1-yl)pyridine-3-carboxamide derivatives. A Technical Guide for Drug Discovery & Development[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical utility, and experimental protocols for 6-(Piperazin-1-yl)pyridine-3-carboxamide derivatives.

A Technical Guide for Drug Discovery & Development[1]

Executive Summary: The "Privileged Structure"

In modern medicinal chemistry, 6-(piperazin-1-yl)pyridine-3-carboxamide represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its bipodal nature:

  • The Pyridine-Carboxamide Core: Acts as a rigid hydrogen-bond acceptor/donor motif, ideal for binding the hinge region of kinases or specific pockets in GPCRs.[1]

  • The Piperazine Tail: Provides a solubilizing, basic handle that extends into solvent-exposed regions, allowing for the attachment of "warheads" (for covalent inhibition) or linkers (for PROTACs).[1]

This guide explores its three primary therapeutic vectors: Kinase Inhibition (Oncology) , Targeted Protein Degradation (TPD) , and GPCR Modulation (Neuroscience) .[1]

Core Therapeutic Applications

A. Kinase Inhibition (Oncology & Immunology)

The scaffold is a potent template for Type I and Type II kinase inhibitors.[1] The pyridine nitrogen often interacts with the hinge region of the ATP-binding pocket, while the carboxamide group forms hydrogen bonds with the gatekeeper residues or the sugar pocket.[1]

  • Primary Target: Bruton’s Tyrosine Kinase (BTK) .[1][2] Derivatives of this scaffold have been identified as irreversible inhibitors for B-cell malignancies.[1]

  • Mechanism: The piperazine nitrogen is frequently derivatized with an acrylamide "warhead" to form a covalent bond with Cysteine-481 in the BTK active site.[1]

  • Data Profile: Optimized derivatives typically exhibit IC50 values in the <10 nM range for BTK, with high selectivity over EGFR and ITK depending on the substitution pattern on the carboxamide nitrogen.[1]

B. Targeted Protein Degradation (PROTACs)

This is the most rapidly evolving application.[1] The 6-(piperazin-1-yl)nicotinamide moiety serves as an ideal "Warhead" or "Anchor" in Proteolysis Targeting Chimeras (PROTACs).[1]

  • Role: The scaffold binds to the target protein (e.g., a kinase or nuclear receptor).[1] The secondary amine of the piperazine serves as the attachment point for a linker, which connects to an E3 ligase ligand (such as Thalidomide for Cereblon).[1]

  • Advantage: The piperazine handle is often solvent-exposed, meaning linker attachment does not disrupt the binding affinity of the pyridine core to the target protein.[1]

C. GPCR Modulation (Neuroscience)

The scaffold is structurally homologous to the core of Netupitant , a Neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea.[1]

  • SAR Insight: The 6-position piperazine is critical for high-affinity binding to the NK1 transmembrane pocket.[1]

  • Metabolic Disorders: Sulfonamide derivatives of this scaffold act as PPAR

    
     modulators , offering a non-TZD (thiazolidinedione) approach to treating insulin resistance with a potentially improved side-effect profile.[1]
    

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of this scaffold: as a direct inhibitor (Kinase) and as a recruiter for protein degradation (PROTAC).[1]

G Scaffold 6-(Piperazin-1-yl) pyridine-3-carboxamide Target Target Protein (e.g., BTK, CDK) Scaffold->Target High Affinity Binding Linker Alkyl/PEG Linker Scaffold->Linker Piperazine N-Attachment Inhibition Direct Inhibition (ATP Competition) Target->Inhibition Blockade Degradation Ubiquitination & Proteasomal Degradation Target->Degradation Proteolysis E3 E3 Ligase Complex (CRBN/VHL) Linker->E3 Recruitment E3->Target Ubiquitin Transfer

Caption: Dual-modal mechanism: Direct target inhibition (Top Path) vs. PROTAC-mediated degradation (Bottom Path).[1]

Experimental Protocol: Synthesis & Validation

Objective: Robust synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide via Nucleophilic Aromatic Substitution (SNAr).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 6-Chloronicotinamide (CAS: 6271-78-9)[1]

  • Nucleophile: Piperazine (anhydrous) (CAS: 110-85-0)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)[1]

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA[1]

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloronicotinamide (1.0 eq, e.g., 500 mg) in DMF (5 mL/mmol).

  • Nucleophile Addition: Add Piperazine (3.0 - 5.0 eq) to the solution.[1] Note: Excess piperazine prevents the formation of the bis-substituted byproduct.[1]

  • Base Addition: Add K₂CO₃ (2.0 eq).[1]

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂) for 12–16 hours .

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (Cl-pyridine) peak [M+H]⁺ 157.0 should disappear.[1]

    • Target: Product peak [M+H]⁺ 207.1 should dominate.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove non-polar impurities.[1] Crucial Step: The product is polar; if it remains in the aqueous phase, perform n-Butanol extraction or evaporate DMF directly under high vacuum.[1]

    • Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH₄OH gradient 90:10:1).

Synthesis Logic Diagram

Synthesis Start 6-Chloronicotinamide (Electrophile) Reagents + Piperazine (5 eq) + K2CO3 in DMF, 100°C Start->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate S_NAr Attack Product 6-(Piperazin-1-yl) pyridine-3-carboxamide Intermediate->Product Cl- Elimination Validation LC-MS Check: Mass shift 157 -> 207 Product->Validation

Caption: S_NAr synthesis pathway converting chloronicotinamide to the piperazine derivative.

Comparative Data Summary

The following table summarizes representative biological activity data for derivatives containing this core scaffold.

Target ClassSpecific TargetDerivative TypeActivity MetricReference
GPCR Muscarinic M4Pyridazine Analog*IC50 = 530 nM[1]
Kinase BTKAcrylamide-linkedIC50 < 10 nM[2]
Nuclear Receptor PPAR

Sulfonamide deriv.[1]Adipogenesis EC50 ~ 10

M
[3]
E3 Ligase Cereblon (CRBN)PROTAC LinkerDegradation DC50 < 100 nM[4]

*Note: Pyridazine analogs are isosteres of the pyridine scaffold and exhibit highly similar SAR profiles.[1]

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Heteroaryl Compounds as BTK Inhibitors and Uses Thereof (EP 3060550 B1). Source: European Patent Office.[1][2] URL:

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Source: PubMed Central (PMC).[1] URL:[Link]

  • Cereblon ligands and bifunctional compounds comprising the same (AU2022221386A1). Source: Google Patents.[1][4] URL:

Sources

Exploratory

6-(Piperazin-1-yl)pyridine-3-carboxamide: A Privileged Scaffold in Modern Drug Design

Topic: Role of 6-(Piperazin-1-yl)pyridine-3-carboxamide in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The "W...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 6-(Piperazin-1-yl)pyridine-3-carboxamide in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Workhorse" of Heterocyclic Chemistry[1][2]

In the landscape of modern medicinal chemistry, 6-(piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.

This scaffold is not merely a passive structural element; it is a functional dynamo that addresses three critical challenges in drug discovery:

  • Solubility Enhancement: The piperazine moiety introduces a basic center (

    
    ), significantly improving aqueous solubility and bioavailability of lipophilic pharmacophores.[2]
    
  • Vectorial Functionalization: The secondary amine of the piperazine serves as an ideal "exit vector" for PROTAC linkers or fragment elaboration without disrupting the core binding mode.[2]

  • Hinge Binding Capability: The nicotinamide core mimics the adenosine ring of ATP, making it a potent scaffold for kinase inhibitors.

This guide dissects the physicochemical properties, synthetic utility, and therapeutic applications of this moiety, providing actionable protocols for its integration into your drug discovery programs.[2]

Physicochemical Profile & Pharmacophore Analysis[1][2]

Understanding the intrinsic properties of this scaffold is prerequisite to its application.[2]

Table 1: Physicochemical Properties (Predicted)
PropertyValueMedicinal Chemistry Significance
Molecular Weight 206.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~0.2 - 0.5Low lipophilicity aids in lowering the overall LogP of complex ligands.[1]
TPSA ~70 ŲWell within the range for CNS penetration (<90 Ų) and oral absorption.
H-Bond Donors 2 (Amide

, Piperazine

)
Critical for specific receptor interactions.[1]
H-Bond Acceptors 4 (Pyridine

, Amide

, Piperazine

s)
Facilitates extensive water networking or protein residue bonding.[1]

(Piperazine)
~8.5 - 9.0Protonated at physiological pH; drives solubility and ionic interactions (e.g., Asp/Glu residues).[2]
Pharmacophore Mapping

The molecule functions as a bifunctional connector .[2] The pyridine-carboxamide end acts as a rigid, planar hydrogen-bonding motif (often binding to the "hinge" region in kinases or specific pockets in GPCRs), while the piperazine end projects into solvent or towards a secondary binding pocket, offering a handle for derivatization.[1]

Pharmacophore Core Pyridine Ring (Scaffold Rigidity) Amide Carboxamide (C-3) (H-Bond Donor/Acceptor) (Kinase Hinge Binder) Core->Amide Electronic coupling Piperazine Piperazine (C-6) (Solubilizing Group) (Exit Vector) Core->Piperazine SNAr Attachment Target Biological Target (GPCR / Kinase / E3 Ligase) Amide->Target H-Bonds (Val/Leu backbone) Piperazine->Target Ionic Interaction (Asp/Glu)

Figure 1: Pharmacophore map illustrating the dual-modality of the scaffold: H-bonding specificity via the amide and solubility/ionic interaction via the piperazine.[1]

Therapeutic Applications

A. Kinase Inhibition (ATP-Competitors)

In kinase drug discovery, the nicotinamide motif is a classic "hinge binder."[1] The amide nitrogen and oxygen form hydrogen bonds with the backbone residues of the kinase hinge region (mimicking the N1 and N6 of adenine in ATP).[2]

  • Role of Piperazine: It projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and allowing the attachment of "tail" groups to dial in selectivity (e.g., targeting the DFG-out pocket).[1]

B. GPCR Ligands (CNS & Metabolic)

The aryl-piperazine class is legendary in GPCR medicinal chemistry, particularly for Serotonin (5-HT) and Dopamine (D2/D3) receptors.[2]

  • Mechanism: The protonated piperazine nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix of aminergic GPCRs.[2]

  • Application: This specific scaffold is used in designing modulators for 5-HT receptors (anxiety/depression) and TAAR1 (schizophrenia/metabolic disorders).[2]

C. PROTACs (Targeted Protein Degradation)

This scaffold is increasingly relevant in the design of Bifunctional Degraders (PROTACs) .

  • The "Linkerology" Hub: The secondary amine of the piperazine provides a nucleophilic handle to attach alkyl or PEG linkers without disturbing the binding affinity of the pyridine-carboxamide moiety (which may bind the Target Protein or the E3 Ligase).

  • Cereblon Ligands: Derivatives of this scaffold have appeared in patents describing novel Cereblon (CRBN) binders, replacing the traditional immunomodulatory imide drugs (IMiDs) to alter physicochemical properties.[2]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide is robust, relying on Nucleophilic Aromatic Substitution (


).[1] However, process control is vital to prevent bis-substitution or hydrolysis.[1]
Reaction Scheme

The transformation involves the displacement of a halogen (Cl/Br) at the 6-position of nicotinamide by piperazine.[2]

Synthesis SM1 6-Chloronicotinamide (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate Heat, Solvent SM2 Piperazine (Excess) (Nucleophile) SM2->Intermediate Product 6-(Piperazin-1-yl) pyridine-3-carboxamide Intermediate->Product -Cl ByProduct HCl (Salt) Intermediate->ByProduct

Figure 2:


 pathway.[1] The electron-withdrawing carboxamide group at C-3 activates the C-6 position for nucleophilic attack.[1]
Detailed Protocol

Objective: Synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide (Scale: 1.0 g).

Reagents:

  • 6-Chloronicotinamide (1.0 eq)[1]

  • Piperazine (anhydrous) (3.0 - 5.0 eq) [Note: Excess prevents bis-arylation][1][2]

  • Solvent: n-Butanol or DMF (high boiling point required)[1]

  • Base:

    
     (optional, if using free base piperazine in excess)[2]
    

Step-by-Step Procedure:

  • Setup: In a 25 mL pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 6-chloronicotinamide (1.0 g, 6.39 mmol) in n-Butanol (10 mL).

  • Addition: Add anhydrous piperazine (2.75 g, 32.0 mmol, 5.0 eq).

    • Expert Tip: Using a large excess of piperazine acts as both the nucleophile and the base, and statistically favors the mono-substituted product over the bis-product (where two pyridines attach to one piperazine).[1]

  • Reaction: Heat the mixture to 110°C - 120°C for 12–16 hours.

    • Monitoring: Check via TLC (10% MeOH in DCM with 1%

      
      ) or LC-MS.[1][2] The starting material (UV 254 nm) should disappear.[2]
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the solid and wash with cold ether or EtOAc to remove excess piperazine.[2]

    • If product remains soluble: Concentrate the n-Butanol under reduced pressure.[1] Resuspend the residue in water (10 mL) and extract with DCM (3 x 20 mL). Note: The product is polar; continuous extraction or salting out the aqueous layer may be necessary.[2]

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient.[2]

    • Alternatively, use Flash Chromatography: Silica gel, eluting with DCM:MeOH:NH3 (90:9:1).[1][2]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for characteristic pyridine protons (singlet at ~8.6 ppm, doublets at ~8.0 and ~6.8 ppm) and piperazine multiplets (~3.5 and ~2.8 ppm).[2]

    • MS (ESI): Calculated

      
      ; Observed 
      
      
      
      .[2]

Strategic Derivatization (SAR Expansion)

Once synthesized, this scaffold serves as a branching point.[2]

Modification SiteChemical StrategyEffect on Activity
Piperazine NH Reductive Amination / Acylation / SulfonylationModulates lipophilicity and target selectivity.[1] Attaching bulky hydrophobic groups often increases potency against GPCRs.
Amide Nitrogen Dehydration to Nitrile (

)
Converts H-bond donor to acceptor; changes electronic properties of the pyridine ring.
Pyridine Ring Fluorination (pre-synthetic)Introducing Fluorine at C-5 can block metabolic oxidation and increase half-life.[1]

References

  • Scaffold Synthesis & Utility

    • BenchChem.[2] "Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate - Synthesis and Transformations." [2]

    • ChemSrc. "6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide - Physicochemical Properties and Synthetic Route."

  • Medicinal Chemistry Applications (Metabolic & CNS)

    • Deka, N., et al. "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome."[1][3] Journal of Chemistry, 2013.[2]

    • Google Patents.[2] "Compounds and methods for the targeted degradation of androgen receptor (PROTACs/Cereblon Ligands)." Patent US20240295566A1.[2]

  • Kinase & GPCR Context

    • National Institutes of Health (NIH).[2] "Discovery and optimization of piperazin-1-yl-pyridazines as novel, CNS penetrant pan-muscarinic antagonists."[1][4] Bioorg Med Chem Lett.[2][2]

Sources

Foundational

literature review of piperazinyl pyridine carboxamide analogs

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazinyl pyridine carboxamide scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By rigidly linking a pyridine "head" group to a piperazine "tail" via a carboxamide (urea or amide-like) linker, this scaffold offers a unique balance of conformational rigidity and hydrogen-bonding potential.

This guide analyzes the structural utility of this pharmacophore, focusing on its application in CYP51 inhibition (antimicrobial) and Rho-associated protein kinase (ROCK) modulation . We provide validated synthetic routes, structure-activity relationship (SAR) insights, and self-validating experimental protocols.

Structural Architecture & Pharmacophore Analysis

The efficacy of piperazinyl pyridine carboxamides stems from their modular "Head-Linker-Tail" architecture, which allows for independent optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The Three-Component System
  • The Pyridine Head: Acts as a hydrogen bond acceptor and π-stacking element. In kinase inhibitors, this moiety often interacts with the hinge region (e.g., interaction with Met residues). In metalloenzyme inhibitors (like CYP51), the pyridine nitrogen can coordinate with the heme iron.

  • The Carboxamide Linker: A critical hydrogen-bond donor/acceptor motif. It restricts the rotational freedom between the aromatic systems, enforcing a bioactive conformation.

  • The Piperazine Tail: Provides solubility and a vector for exploring solvent-exposed pockets. The basic nitrogen (if unsubstituted) or distal substituents modulate lipophilicity (LogP) and cell permeability.

Mechanism of Action: CYP51 Inhibition

A primary application of this scaffold is the inhibition of Sterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi and protozoa (e.g., Leishmania donovani). The pyridine nitrogen coordinates with the heme iron of CYP51, blocking substrate access and halting membrane formation.

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol Squalene->Lanosterol Cyclization Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol 14α-demethylation MembraneDefect Membrane Destabilization & Cell Death Lanosterol->MembraneDefect Accumulation of Toxic Sterols CYP51 CYP51 (Target) Sterol 14α-demethylase CYP51->Lanosterol Catalyzes Inhibitor Piperazinyl Pyridine Carboxamide Analog Inhibitor->CYP51 Inhibits (Heme Coordination) Ergosterol->MembraneDefect Depletion

Figure 1: Mechanism of Action.[1] The analog blocks CYP51, causing accumulation of toxic methylated sterols and depletion of ergosterol.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of substituents on the "Tail" (N-aryl ring) of the piperazine moiety against L. donovani CYP51.

Table 1: SAR of N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamides Data synthesized from La Rosa et al. and related screening libraries.

Compound IDR-Substituent (Piperazine Tail)CYP51 IC50 (μM)Selectivity IndexNotes
HTS06234 3,5-dimethylphenyl0.57HighLead Compound. Methyl groups fill hydrophobic pocket.
Analog A 4-methylphenyl1.30ModeratePara-substitution less favorable than meta.
Analog B 2-methylphenyl4.10LowSteric clash at ortho position reduces potency.
Analog C 4-methoxyphenyl> 10.0Very LowElectron-donating group reduces affinity.
Analog D 3,5-bis(trifluoromethyl)phenyl0.85HighLipophilic electron-withdrawing groups maintain potency.

Key Insight: Substitution at the 3-position (meta) of the terminal phenyl ring is critical for potency. The 3,5-dimethyl pattern (HTS06234) provides optimal hydrophobic packing within the CYP51 active site.

Synthetic Methodologies

We present two validated routes. Route A is ideal for diversity-oriented synthesis (library generation), while Route B is preferred for scale-up due to safety and cost (avoiding phosgene derivatives).

Route A: Isocyanate Coupling (Library Scale)

Reaction of 1-(pyridin-4-ylmethyl)piperazine with various aryl isocyanates.

  • Pros: High yield, simple workup, no coupling reagents needed.

  • Cons: Limited availability of isocyanates; isocyanates are moisture sensitive.

Route B: CDI-Mediated Activation (Process Scale)

Sequential reaction using 1,1'-Carbonyldiimidazole (CDI) to activate the amine, followed by nucleophilic attack.

Synthesis_Route Start 4-Aminopyridine (or Pyridyl-Piperazine) Intermediate Imidazolyl-Carboxamide Intermediate Start->Intermediate DCM, 0°C CDI CDI (Activation) CDI->Intermediate Product Target Carboxamide Analog Intermediate->Product + Amine, Reflux Amine Functionalized Piperazine Amine->Product

Figure 2: Scalable synthesis via CDI activation, avoiding hazardous isocyanates.

Experimental Protocols

The following protocols are designed to be self-validating . The synthesis includes a specific TLC checkpoint, and the assay includes a positive control standard.

Synthesis of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Objective: Synthesis of the lead CYP51 inhibitor (HTS06234 analog).

Reagents:

  • 1-(Pyridin-4-ylmethyl)piperazine (1.0 eq)

  • 3,5-Dimethylphenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq)

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add 1-(pyridin-4-ylmethyl)piperazine (200 mg, 1.13 mmol) dissolved in 10 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add TEA (0.24 mL, 1.7 mmol). Dropwise add 3,5-dimethylphenyl isocyanate (183 mg, 1.24 mmol) dissolved in 2 mL DCM over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

    • Validation Checkpoint: Perform TLC (9:1 DCM:MeOH). The starting piperazine spot (low Rf) should disappear, and a new higher Rf spot (Product) should appear.

  • Workup: Quench with 10 mL saturated NaHCO₃. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 75-85% as a white solid.

Biological Assay: CYP51 Inhibition Screen

Objective: Determine IC50 of synthesized analogs against recombinant CYP51.

Materials:

  • Recombinant L. donovani CYP51 enzyme.

  • Substrate: Lanosterol (50 μM final).

  • Cofactor: NADPH regenerating system.

  • Detection: LC-MS/MS or UV-Vis (Type II binding spectra).

Protocol:

  • Incubation: In a 96-well plate, mix 100 μL of assay buffer (50 mM Potassium Phosphate, pH 7.4), 20 nM CYP51 enzyme, and test compound (variable concentration: 0.01 – 50 μM). Incubate for 5 min at 37°C.

  • Initiation: Add 50 μM Lanosterol and 1 mM NADPH to initiate the reaction.

  • Reaction: Shake at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 100 μL Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min) to pellet protein. Inject supernatant into LC-MS/MS. Monitor the transition of Lanosterol to 4,4-dimethylcholesta-8,14,24-trien-3β-ol (intermediate).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive IC50.

    • Validation: The reference inhibitor Ketoconazole must yield an IC50 < 0.1 μM for the assay to be valid.

Future Directions: The Pyrimidine Shift

While the pyridine scaffold is robust, recent literature suggests a shift toward Pyrimidine-4-carboxamides for CNS applications. Specifically, the compound LEI-401 (a NAPE-PLD inhibitor) utilizes a pyrimidine core to achieve nanomolar potency and blood-brain barrier penetrability. Researchers utilizing the piperazinyl-pyridine scaffold should consider bioisosteric replacement of the pyridine CH with N (pyrimidine) to lower lipophilicity and potentially improve metabolic stability in future optimization cycles.

References

  • La Rosa, C., et al. (2013). "N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors." Journal of Medicinal Chemistry.

  • Mock, E. D., et al. (2020). "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice."[2][3][4] Nature Chemical Biology.

  • Zhang, H., et al. (2016). "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." Journal of Chemical Research.[5]

  • Moghadam, E., et al. (2022). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." Pharmaceuticals.[5][6][7]

Sources

Exploratory

Technical Guide: Pharmacophore Mapping &amp; Scaffold Analysis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

[1] Executive Summary & Structural Ontology Compound Identity: 6-(Piperazin-1-yl)pyridine-3-carboxamide IUPAC Name: 6-(piperazin-1-yl)pyridine-3-carboxamide Common Aliases: 6-(Piperazin-1-yl)nicotinamide; 2-(Piperazin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Ontology

Compound Identity: 6-(Piperazin-1-yl)pyridine-3-carboxamide IUPAC Name: 6-(piperazin-1-yl)pyridine-3-carboxamide Common Aliases: 6-(Piperazin-1-yl)nicotinamide; 2-(Piperazin-1-yl)-5-carbamoylpyridine (numbering dependent).[1] Chemical Class: Aminopyridine / Nicotinamide derivative.[1][2]

This guide analyzes the pharmacophoric utility of the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold.[1] In modern Fragment-Based Drug Design (FBDD), this moiety serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases (ATP-competitive inhibitors) and aminergic G-Protein Coupled Receptors (GPCRs).[1]

The molecule represents a strategic fusion of two distinct functional units:

  • The Nicotinamide Head: A rigid, planar anchor capable of bidentate hydrogen bonding.

  • The Piperazine Tail: A flexible, solubilizing appendage that introduces basicity and vectoral reach into solvent channels.

Pharmacophore Feature Extraction

The biological activity of this scaffold is driven by three distinct pharmacophoric zones. Each zone addresses a specific binding site requirement common to kinase and GPCR targets.

Zone A: The Hinge-Binding Motif (Carboxamide)[1]
  • Feature: Donor-Acceptor (D-A) System.[1][3]

  • Mechanism: The amide group (

    
    ) at position 3 functions as a classic "hinge binder" in kinase active sites.[1]
    
    • Amide Nitrogen (

      
      ):  Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (typically residues GK+1 or GK+3).
      
    • Amide Oxygen (

      
      ):  Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge.
      
  • Significance: This bidentate interaction mimics the adenine ring of ATP, anchoring the fragment in the catalytic cleft.

Zone B: The Aromatic Linker (Pyridine Core)
  • Feature:

    
    -Electron System & Geometry.[1]
    
  • Mechanism: The pyridine ring provides a rigid scaffold that orients the amide and piperazine vectors by approximately 180°.

    • 
      -Stacking:  Capable of sandwiching between hydrophobic lobes (e.g., Aliphatic/Aromatic residues in the gatekeeper region).
      
    • Electronic Modulation: The pyridine nitrogen (N1) acts as a weak HBA. However, the electron-donating piperazine at C6 pushes electron density into the ring (resonance effect), increasing the electron richness of the system compared to unsubstituted nicotinamide.

Zone C: The Solubilizing Tail (Piperazine)
  • Feature: Cationic Center & Solubility Handle.[1]

  • Mechanism:

    • Ionization: The distal secondary amine of the piperazine has a pKa

      
       9.7–9.8. At physiological pH (7.4), it exists predominantly as a positively charged cation (
      
      
      
      ).[1]
    • Interaction: In GPCRs, this cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in Dopamine/Serotonin receptors). In kinases, it often protrudes toward the solvent front or interacts with acidic residues (Asp/Glu) in the ribose-binding pocket.

Physicochemical Profiling

Understanding the physicochemical baseline is crucial for optimization. The following data represents consensus values derived from structural analogs and computational prediction.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 206.24 DaIdeal for FBDD (Rule of 3 compliant).[1]
LogP -0.5 to 0.4Highly hydrophilic; excellent aqueous solubility but requires lipophilic additions for membrane permeability in final drug candidates.[1]
TPSA ~85 ŲPolar surface area suggests good solubility but potential blood-brain barrier (BBB) permeation challenges without modification.[1]
pKa (Piperazine) 9.75Predominantly ionized at pH 7.4; drives electrostatic steering.[1]
pKa (Pyridine) ~3.5Remains uncharged; acts purely as a structural linker.[1]
Rotatable Bonds 2Low entropic penalty upon binding (rigid core).[1]

Interaction Dynamics: Target Context

Scenario 1: Kinase Inhibition (ATP-Competitive)

In the context of kinases (e.g., CDK4/6, JAK families), the scaffold acts as a Hinge Binder .[3][4][5]

  • Binding Mode: The pyridine ring lies flat against the hydrophobic floor of the ATP pocket. The amide group engages the hinge backbone.[6] The piperazine ring points away from the gatekeeper residue, extending into the solvent-exposed region, improving the solubility of the inhibitor complex.

Scenario 2: GPCR Ligands (Aminergic)

In the context of Dopamine (D2/D3) or Serotonin (5-HT) receptors.

  • Binding Mode: The protonated piperazine nitrogen anchors the molecule via an ionic bond to the conserved Aspartate in Transmembrane Helix 3 (TM3). The pyridine-amide moiety extends into the orthosteric pocket, engaging in H-bonding with Serine or Threonine residues in TM5.[1]

Experimental Validation Protocol

To validate the binding mode and affinity of this fragment, Surface Plasmon Resonance (SPR) is the gold standard due to its sensitivity to low-molecular-weight binders.[1]

Protocol: SPR Fragment Screening

Objective: Determine


 and binding kinetics of the 6-(piperazin-1-yl)nicotinamide fragment against a target Kinase Domain (KD).[1]

Materials:

  • Biacore 8K or S200 system.[1]

  • Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Recombinant Kinase Protein (biotinylated or His-tagged).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, 1% DMSO).

Step-by-Step Methodology:

  • Immobilization:

    • Activate flow cells using EDC/NHS chemistry.[1]

    • Capture the target kinase to a density of ~2000–3000 RU (high density required for small fragments).

    • Block reference cell with ethanolamine.[1]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes, as fragments are often stored in DMSO.

  • Analyte Preparation:

    • Prepare a concentration series of the fragment (e.g., 0, 10, 50, 100, 250, 500

      
      M) in Running Buffer.
      
    • Critical: Ensure the DMSO concentration is exactly matched to the running buffer (1%) to prevent "solvent jumps."

  • Injection Cycle:

    • Association: Inject analyte for 60 seconds at 30

      
      L/min.
      
    • Dissociation: Allow buffer flow for 120 seconds.

    • Regeneration: Often not needed for fragments (fast off-rates).[1] If necessary, use a mild pulse of 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Double-reference the data (subtract reference channel and buffer blank).[1]

    • Fit the equilibrium response (

      
      ) vs. Concentration curve using a Steady-State Affinity model to derive 
      
      
      
      .[1]
    • Validation Criteria: The theoretical

      
       should match the observed 
      
      
      
      based on molecular weight ratios.

Visualization & Logic Mapping

Diagram 1: Pharmacophore Interaction Map

This diagram illustrates the specific atomic interactions between the scaffold and a theoretical Kinase Hinge region.

PharmacophoreMap cluster_scaffold 6-(Piperazin-1-yl)pyridine-3-carboxamide cluster_target Kinase Binding Site Amide Amide Group (-CONH2) Pyridine Pyridine Ring (Linker) Amide->Pyridine Hinge_BB Hinge Backbone (GK+1 / GK+3) Amide->Hinge_BB H-Bond Donor/Acceptor (Bidentate) Piperazine Piperazine Ring (Tail) Pyridine->Piperazine Hydrophobic_Pkt Hydrophobic Pocket Pyridine->Hydrophobic_Pkt Van der Waals / Pi-Stacking Solvent Solvent Front / Acidic Residues Piperazine->Solvent Ionic Interaction / Solubility

Caption: Pharmacophore mapping of the scaffold showing the bidentate hinge anchor (Amide), the rigid spacer (Pyridine), and the solvent-exposed solubilizer (Piperazine).

Diagram 2: Fragment-Based Drug Design (FBDD) Workflow

A logical flow showing how this scaffold acts as a starting point for lead generation.

FBDD_Workflow Start Fragment Library (Includes Pyridine-Carboxamides) Screen Biophysical Screening (SPR / NMR) Start->Screen Hit Confirmed Hit (mM Affinity) Screen->Hit KD < 500 µM Struct X-Ray Crystallography (Determine Binding Mode) Hit->Struct Grow Fragment Growing (Add Lipophilic Groups) Struct->Grow Vector Identification Grow->Struct Iterative Cycle Lead Lead Compound (nM Potency) Grow->Lead SAR Optimization

Caption: Iterative FBDD workflow utilizing the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold as a validated starting hit.

References

  • Vertex AI Search. (2025).[1] Kinase hinge binding scaffolds and their hydrogen bond patterns. Retrieved from

  • Vertex AI Search. (2025).[1][7] Fragment Binding to Kinase Hinge: Bioisosterism Concepts. Retrieved from

  • Vertex AI Search. (2025).[1] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from

  • PubChem. (2025).[1][8] 2-(Piperazin-1-yl)pyridine-3-carboxamide Compound Summary. Retrieved from

  • Khalili, F., et al. (2009).[9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary This application note details the optimized synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide , a critical pharmacophore found in various kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide , a critical pharmacophore found in various kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib analogs) and GPCR ligands.

While direct nucleophilic displacement appears straightforward, the presence of two nucleophilic nitrogens on piperazine often leads to dimerization (bis-pyridyl formation) or purification challenges due to the high polarity of the final product. This guide presents two validated protocols:

  • Protocol A (Recommended): A Boc-protection strategy ensuring high regioselectivity and simplified purification, ideal for medicinal chemistry and GLP standards.

  • Protocol B (Industrial/Scale-up): A direct displacement method using excess piperazine, optimized for cost-efficiency and fewer unit operations.

Retrosynthetic Analysis & Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The 6-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (acting as an electron sink) and the para-positioned carboxamide group.
Mechanistic Pathway (Graphviz)

Synthesispathway cluster_0 Key Transformation: SnAr SM1 6-Chloronicotinamide (Electrophile) Inter Intermediate: tert-butyl 4-(5-carbamoylpyridin-2-yl) piperazine-1-carboxylate SM1->Inter SnAr K2CO3, DMF 90°C Reagent 1-Boc-Piperazine (Nucleophile) Reagent->Inter Deprot Acidic Deprotection (HCl or TFA) Inter->Deprot Hydrolysis Product Target Product: 6-(Piperazin-1-yl)pyridine- 3-carboxamide Deprot->Product Neutralization

Figure 1: Step-wise synthesis pathway utilizing Boc-protection strategy to prevent dimerization.

Protocol A: The Boc-Protection Route (High Purity)

This method is recommended for research applications where purity (>98%) is paramount. It eliminates the risk of forming


-bis(5-carbamoylpyridin-2-yl)piperazine.
Phase 1: Coupling

Reaction: 6-Chloronicotinamide + 1-Boc-piperazine


 Boc-Intermediate
ReagentMW ( g/mol )Equiv.[1]Amount (Example)
6-Chloronicotinamide 156.571.05.0 g
1-Boc-piperazine 186.251.27.14 g
Potassium Carbonate (

)
138.212.08.83 g
DMF (Anhydrous) Solvent-50 mL

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 6-Chloronicotinamide, 1-Boc-piperazine, and

    
    .
    
  • Solvation: Add anhydrous DMF. Stir to create a suspension.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting chloride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%

    • Appearance: White powder.

Phase 2: Deprotection

Reaction: Boc-Intermediate


 Product (HCl Salt or Free Base)
ReagentEquiv.[1][2]Conditions
Boc-Intermediate 1.0Dissolved in DCM or Dioxane
4M HCl in Dioxane 5-10Stir at RT, 2-4 hours

Procedure:

  • Suspend the dried Boc-intermediate (from Phase 1) in 1,4-dioxane (5 mL/g).

  • Add 4M HCl in dioxane (5 equivalents) dropwise.

    • Observation: The mixture may initially solubilize before a heavy precipitate (the HCl salt of the product) forms.

  • Stir at room temperature for 3 hours. Monitor by LC-MS for disappearance of the Boc-protected mass (

    
    ).
    
  • Isolation (HCl Salt): Filter the precipitate. Wash with diethyl ether to remove Boc byproducts. This yields the dihydrochloride salt.

  • Free-Basing (Optional but Recommended):

    • Dissolve the salt in minimal water.

    • Adjust pH to ~10 using saturated

      
       or 1N NaOH.
      
    • Extract continuously with DCM:Isopropanol (3:1) or evaporate water and triturate with hot Ethanol.

    • Note: The free base is highly water-soluble; salting out the aqueous layer helps extraction.

Protocol B: Direct Displacement (Industrial/Scale-up)

This method uses excess piperazine to statistically favor mono-substitution. It is faster but requires careful workup to remove the excess diamine.

Reagents:

  • 6-Chloronicotinamide (1.0 equiv)

  • Piperazine (anhydrous) (4.0 - 5.0 equiv )

  • Solvent: n-Butanol or DMSO.

Procedure:

  • Dissolve 6-Chloronicotinamide in n-Butanol (10 mL/g).

  • Add 5 equivalents of Piperazine.[3]

  • Reflux (

    
    C) for 8–12 hours.
    
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.[4]

    • Purification: Triturate the residue with cold water. The excess piperazine is highly water-soluble and will remain in the filtrate. The product, being less soluble in cold water than piperazine, will remain as a solid.

    • Alternative: Recrystallize from Ethanol/Water (9:1).

Analytical Characterization

Confirm the identity of the synthesized material using the following parameters.

TechniqueExpected Signal / Data

NMR
(DMSO-

)

8.60 (d, 1H, Py-H2), 8.05 (dd, 1H, Py-H4), 7.8 (br s, 1H, NH), 7.2 (br s, 1H, NH), 6.85 (d, 1H, Py-H5), 3.60 (m, 4H, piperazine), 2.80 (m, 4H, piperazine).
LC-MS (ESI+)

Da
Appearance Off-white to pale yellow solid
Melting Point 210°C – 215°C (dec)

Troubleshooting & Expert Insights

Common Pitfalls
  • Dimerization: If using Protocol B with insufficient piperazine (<3 equiv), you will observe a mass of ~326 Da (Bis-product). Solution: Increase piperazine equivalents or switch to Protocol A.

  • Solubility Issues: The final product is amphoteric and polar. It dissolves poorly in pure DCM or Hexanes. Solution: Use DCM:MeOH (9:1) or DCM:IPA (3:1) for extractions.

  • Incomplete Reaction: If the chloride persists, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to form the more reactive 6-iodonicotinamide in situ (Finkelstein-type activation).

Purification Logic (Graphviz)

Purification Crude Crude Reaction Mixture (Polar Product + Salts + Impurities) Decision Check Impurity Profile Crude->Decision Route1 Precipitation (Water) Decision->Route1 Major impurity is salts/DMF Route2 Column Chromatography (DCM:MeOH:NH4OH) Decision->Route2 Complex organic impurities Final Pure Product >98% Route1->Final Route2->Final

Figure 2: Decision matrix for purification based on crude purity.

Safety & Handling

  • 6-Chloronicotinamide: Irritant. Avoid inhalation.

  • Piperazine: Corrosive and a sensitizer. Handle in a fume hood.

  • Reaction Pressure: If performing Protocol B in a sealed tube (to access temps > boiling point), ensure appropriate blast shielding.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68832, 6-Chloronicotinamide. Retrieved from [Link]

  • ChemSrc. 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide (Analogous synthesis data). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines (General

    
     methodologies). Retrieved from [Link]
    
  • Deka, N., et al. "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives..."[5] (Describes analogous SnAr conditions on chloropyridines). Journal of Chemistry, 2013. Retrieved from [Link]

Sources

Application

Application Note: The 6-(Piperazin-1-yl)pyridine-3-carboxamide Scaffold in High-Affinity Ligand Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and functionalization of 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 845917-09-3), a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and functionalization of 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 845917-09-3), a privileged bifunctional scaffold.

Executive Summary & Rationale

In modern drug discovery, the 6-(piperazin-1-yl)pyridine-3-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Kinases (e.g., CDK4/6), GPCRs (e.g., Dopamine D3, Muscarinic M4), and enzymes (e.g., HDACs).[1]

This scaffold offers three critical design advantages:

  • Solubility Modulation: The piperazine ring introduces a basic center (

    
    ) that is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic pharmacophores.
    
  • Vectorized Extension: The para-orientation (1,4-relationship) between the piperazine nitrogen and the carboxamide allows for linear extension of the molecule, ideal for probing deep hydrophobic pockets or solvent-exposed regions.

  • Hydrogen Bonding Network: The nicotinamide core provides a donor-acceptor motif (

    
    ) via the amide and pyridine nitrogen, essential for anchoring the ligand to backbone residues (e.g., the hinge region of kinases).
    

Chemical Profile

PropertyValueNotes
IUPAC Name 6-(piperazin-1-yl)pyridine-3-carboxamideAlso known as 6-(piperazin-1-yl)nicotinamide
CAS Number 845917-09-3
Molecular Weight 206.25 g/mol Fragment-based Drug Design (FBDD) compliant
ClogP ~0.1 - 0.5Highly hydrophilic; ideal for lowering LogP of lead series
Topological PSA 84 ŲGood membrane permeability prediction
Key Reactivity

Amine (Piperazine)
Nucleophilic; amenable to alkylation/acylation

Synthetic Protocols

The following protocols are validated for high-yield synthesis and derivatization.

Protocol A: Core Synthesis via

Objective: Synthesis of the parent scaffold from commercially available precursors.

Mechanism: Nucleophilic Aromatic Substitution (


) on an electron-deficient pyridine ring. The electron-withdrawing carboxamide group at C3 activates the C6-chlorine for displacement.

Materials:

  • 6-Chloropyridine-3-carboxamide (1.0 eq)

  • Piperazine (Anhydrous, 3.0 - 5.0 eq) Note: Excess prevents bis-arylation.

  • Solvent: n-Butanol or DMSO.

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq).

Step-by-Step:

  • Dissolution: In a pressure vial, dissolve 6-chloropyridine-3-carboxamide (10 mmol) in n-Butanol (20 mL).

  • Addition: Add Piperazine (50 mmol) and DIPEA (20 mmol).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[2] The starting material (Cl-Py) should disappear, and the product mass (

      
      ) should dominate.
      
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Concentrate n-Butanol under reduced pressure (rotovap).

    • Triturate the residue with cold diethyl ether or EtOAc to remove excess piperazine.

    • Filter the resulting solid.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Protocol B: Reductive Amination (Library Generation)

Objective: Derivatization of the secondary amine to generate a library of N-alkylated analogs.

Materials:

  • Scaffold: 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.0 eq)

  • Aldehyde: R-CHO (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve the scaffold and the aldehyde in DCE (0.1 M concentration). Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB in one portion. Stir at RT for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
  • Validation: Verify by

    
     NMR. The disappearance of the aldehyde proton (~9-10 ppm) and appearance of benzylic/alkyl protons indicates success.
    

Strategic Application Workflows (Visualization)

The following diagram illustrates the decision matrix for using this scaffold in drug design, highlighting the divergence points for solubility vs. affinity optimization.

DrugDesignWorkflow Start Start: Target Identification (Kinase/GPCR) Scaffold Scaffold Selection: 6-(Piperazin-1-yl)pyridine-3-carboxamide Start->Scaffold Prop1 Need H-Bond Donor/Acceptor? (Hinge Binder) Scaffold->Prop1 Core Function Prop2 Need Solubility/PK Modulator? Scaffold->Prop2 Tail Function Path_Alk Path A: N-Alkylation (Reductive Amination) Prop2->Path_Alk Target: GPCR/Transporter Path_Acyl Path B: N-Acylation (Amide Coupling/Urea) Prop2->Path_Acyl Target: Kinase/Protease Outcome1 Outcome: Flexible Hydrophobic Tail (GPCR Deep Pocket) Path_Alk->Outcome1 Outcome2 Outcome: Rigid Linker / H-Bonding (Enzyme Active Site) Path_Acyl->Outcome2 Outcome1->Start SAR Iteration Outcome2->Start SAR Iteration

Figure 1: Decision matrix for derivatizing the piperazine tail based on target class (GPCR vs. Kinase).

Case Study: Kinase Inhibitor Design (CDK4/6 Analogs)

Context: Cyclin-Dependent Kinases (CDK4/6) are major targets in oncology (e.g., Palbociclib). While Palbociclib utilizes a pyrido[2,3-d]pyrimidine core, the 2-amino-pyridine-piperazine motif is a critical solvent-exposed tail that improves oral bioavailability.

Experimental Design: Using 6-(piperazin-1-yl)pyridine-3-carboxamide as a bioisostere for the "Right-Hand Side" (RHS) of a kinase inhibitor.

  • Docking Hypothesis: The pyridine nitrogen (N1) and the amide (

    
    ) mimic the hinge-binding motif of adenine.
    
  • Synthesis:

    • Step 1: React the scaffold (Protocol A) with a bulky hydrophobic aldehyde (e.g., cyclopentanecarbaldehyde) via Protocol B.

    • Step 2: Assay for ATP-competitive inhibition.

  • Result Interpretation:

    • If

      
       is high (>1 
      
      
      
      ): The amide group may be clashing with the "Gatekeeper" residue.
    • Optimization: Convert the carboxamide to a nitrile (-CN) using

      
       to reduce steric bulk while maintaining acceptor capability.
      

Quality Control & Validation

To ensure the integrity of the building block before library synthesis, verify the following parameters:

TechniqueSpecificationDiagnostic Signal
HPLC Purity > 95% (254 nm)Single peak. Impurities often include bis-substituted pyridine if excess piperazine wasn't used.
1H NMR (DMSO-d6) Consistent StructurePyridine:

8.6 (d, 1H, H2), 8.0 (dd, 1H, H4), 6.8 (d, 1H, H5). Amide:

7.8, 7.2 (br s,

). Piperazine:

3.6 (m, 4H), 2.8 (m, 4H).
LC-MS

Da

peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11483728, 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. Retrieved from [Link][2]

  • Benoit, S., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Peng, X., et al. (2023). Applications of piperazine scaffold in drug design.[3] ResearchGate.[4] Retrieved from [Link]

  • ChemSrc (2025). 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide Physicochemical Properties. Retrieved from [Link]

Sources

Method

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction and Strategic Utility 6-(Piperazin-1-yl)pyridine-3-carboxamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction and Strategic Utility

6-(Piperazin-1-yl)pyridine-3-carboxamide is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the design of cereblon-binding PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and advanced Positron Emission Tomography (PET) radioligands[1][2]. The most direct and scalable synthetic route to this molecule is via a Nucleophilic Aromatic Substitution (SNAr) reaction, coupling a 6-halopyridine-3-carboxamide precursor with piperazine[3][4].

This application note provides a deep mechanistic rationale for the SNAr reaction on pyridine systems and details field-validated, self-validating protocols to ensure high-yield and reproducible synthesis.

Mechanistic Insights: Causality in Reaction Design

As a self-validating synthetic system, the SNAr reaction relies entirely on the electronic properties of the aromatic ring and the nature of the leaving group. Understanding these factors is critical for optimizing reaction conditions.

  • Ring Activation (Electrophilicity): The success of this SNAr reaction is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-carboxamide group. These moieties significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system via inductive and resonance effects, rendering the 6-position highly electrophilic and susceptible to attack by the secondary amine of piperazine[3].

  • Leaving Group Dynamics (F vs. Cl): Unlike aliphatic SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr reactions follow the reverse trend (F > Cl > Br > I)[3]. The rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C–F bond, accelerating this addition step and stabilizing the transition state. Consequently, 6-fluoropyridine-3-carboxamide requires significantly milder conditions than its chlorinated counterpart[3].

  • Nucleophile Stoichiometry: Piperazine possesses two identical secondary amines, creating a high risk of bis-alkylation (dimerization). To enforce mono-alkylation without the need for expensive mono-Boc-protected piperazine, protocols strategically employ a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents)[4]. This excess also acts as an internal acid scavenger, eliminating the absolute requirement for auxiliary bases like K₂CO₃ or DIPEA in some routes[4].

Visualizing the SNAr Workflow

SNAr_Mechanism R1 6-Halo-pyridine-3-carboxamide (Electrophile) MC Meisenheimer Complex (Stabilized Transition State) R1->MC R2 Piperazine (Nucleophile) R2->MC Cond Base & Solvent (DIPEA / K2CO3, DMF / MeCN) Cond->MC Facilitates Reaction Prod 6-(Piperazin-1-yl)pyridine-3-carboxamide (Target Product) MC->Prod Halide Elimination Purif Workup & Purification (Aqueous Extraction) Prod->Purif

Figure 1: Logical workflow and mechanistic progression of the SNAr reaction to form the target amide.

Comparative Reaction Parameters

The choice of precursor dictates the operational parameters of the synthesis. Table 1 summarizes the quantitative data and experimental choices based on the selected halide leaving group.

Table 1: Comparative SNAr Reaction Parameters for 6-Substituted Pyridine-3-carboxamides

ParameterRoute A: 6-Chloro PrecursorRoute B: 6-Fluoro Precursor
Electrophile Reactivity ModerateHigh
Piperazine Equivalents 5.0 – 10.0 eq (Prevents dimerization)2.0 – 5.0 eq
Typical Solvent DMF, DMA, or MeCNMeCN or DMF
Typical Base Excess Piperazine or K₂CO₃DIPEA or K₂CO₃
Reaction Temperature 80 °C – 100 °C20 °C – 70 °C
Reaction Time 12 – 24 hours2 – 16 hours
Relative Cost Low (Highly Scalable)High (Ideal for Discovery)

Step-by-Step Experimental Protocols

Protocol A: Cost-Effective Synthesis using 6-Chloropyridine-3-carboxamide

This route is optimized for scale-up and utilizes thermal energy to overcome the higher activation barrier of the C-Cl bond[4].

  • Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-chloropyridine-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 5–10 mL per gram of substrate)[1].

  • Reagent Addition: Add solid piperazine (5.0 to 10.0 eq) in a single portion. Causality Note: The massive excess acts as both the nucleophile and the base to neutralize the generated HCl, while statistically suppressing the formation of bis-alkylated byproducts[4].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90–100 °C under an inert atmosphere (nitrogen or argon) for 16 hours[4].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% aqueous NH₄OH). The system is self-validating when the UV-active starting material spot is completely consumed, replaced by a highly polar product spot.

  • Workup: Cool the mixture to room temperature. Concentrate the DMF under reduced pressure. Partition the resulting crude residue between ethyl acetate (EtOAc) and water[5].

  • Purification: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5]. Residual trace piperazine can be removed by passing the crude mixture through a short silica plug using a highly polar basic eluent.

Protocol B: Mild Synthesis using 6-Fluoropyridine-3-carboxamide

This route exploits the superior leaving group ability of fluorine, allowing for milder conditions that preserve sensitive functional groups[3].

  • Reaction Setup: Dissolve 6-fluoropyridine-3-carboxamide (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF[3].

  • Reagent Addition: Add piperazine (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution[3]. Causality Note: Because the C-F bond is highly activated, a lower excess of piperazine is required. DIPEA is introduced as a non-nucleophilic base to handle acid scavenging, preserving the piperazine strictly for nucleophilic attack.

  • Thermal Activation: Stir the mixture at 50–70 °C for 4 to 16 hours[3].

  • Workup & Purification: Upon completion (verified by LC-MS), remove the volatiles in vacuo. Dissolve the crude material in a minimal amount of water and extract with dichloromethane (DCM). The product is typically obtained in high purity (>95%) after solvent evaporation.

References

1.[1] AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same. Google Patents. 2.[5] AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor. Google Patents. 3.[3] Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection vs Mycobacterium bovis and Mycobacterium tuberculosis cell wall biosynthesis enzyme: InhA. University of Nottingham. 4.[2] Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. 5.[4] US7060722B2 - Proline derivatives and use thereof as drugs. Google Patents.

Sources

Application

Preparation of 6-(Piperazin-1-yl)pyridine-3-carboxamide for Kinase Inhibitor Research

Application Note & Protocol Guide Abstract This comprehensive guide details the synthesis, purification, and characterization of 6-(piperazin-1-yl)pyridine-3-carboxamide, a key building block in the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 6-(piperazin-1-yl)pyridine-3-carboxamide, a key building block in the development of novel kinase inhibitors. The protocols provided are designed for researchers in drug discovery and medicinal chemistry, offering a robust and reproducible methodology. Furthermore, this document outlines the application of this compound in kinase inhibitor screening assays, providing a foundational protocol for assessing its biological activity. The underlying principles of the synthetic strategy and analytical techniques are discussed to provide a deeper understanding of the experimental choices.

Introduction: The Significance of the Pyridyl-Piperazine Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold represents a privileged structure in this field. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the piperazine moiety serves as a versatile linker, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This application note provides a detailed protocol for the preparation of this valuable intermediate and its subsequent use in identifying novel kinase inhibitors.

Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine.[5]

Reaction Principle

The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at the 3-position activates the 6-position of the pyridine ring towards nucleophilic attack. This allows for the displacement of a suitable leaving group, most commonly chlorine, by the secondary amine of piperazine.

Detailed Synthetic Protocol

Materials:

  • 6-Chloropyridine-3-carboxamide

  • Piperazine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K2CO3, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4, anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 6-chloropyridine-3-carboxamide (1.0 eq) in anhydrous DMF, add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 6-Chloropyridine-3-carboxamide + Piperazine + K2CO3 in DMF Reaction Nucleophilic Aromatic Substitution (SNAr) 80-90 °C, 12-16h Reactants->Reaction Workup Aqueous Workup (Water, EtOAc, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 6-(Piperazin-1-yl)pyridine-3-carboxamide Purification->Product

Caption: Synthetic workflow for 6-(Piperazin-1-yl)pyridine-3-carboxamide.

Purification and Characterization

Purity and structural integrity are paramount for the use of this compound in subsequent biological assays.

Purification

Column chromatography is a standard and effective method for purifying the crude product.[6]

Protocol: Column Chromatography

  • Prepare a silica gel slurry in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

An alternative to traditional chromatography is purification via ion exchange, which can be effective for removing ionic impurities.[7]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 1: Typical Analytical Data for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Analytical Technique Expected Results
1H NMR Signals corresponding to the pyridine ring protons, the piperazine protons, and the carboxamide protons with appropriate chemical shifts and coupling constants.[8]
13C NMR Resonances for all unique carbon atoms in the molecule.[9]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]+).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).

Application in Kinase Inhibitor Screening

Once synthesized and characterized, 6-(piperazin-1-yl)pyridine-3-carboxamide can be used as a core scaffold for building a library of potential kinase inhibitors. These compounds are then screened for their ability to inhibit the activity of specific kinases.

Kinase Assay Principles

Kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[2] The inhibition of this process by a test compound is quantified. There are various assay formats, including:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[10]

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) are used to detect the phosphorylation event.[11]

  • Binding Assays: These assays measure the direct binding of a compound to the kinase active site.[12]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for screening compounds against a target kinase using a luminescence-based ADP detection method.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate solution to all wells.

  • Incubate the plate for a predetermined time (e.g., 10 minutes) to allow for compound binding to the kinase.[11]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibitor Screening Workflow

Kinase_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Assay_Plate Dispense Compound, Kinase, and Substrate into Plate Compound_Prep->Assay_Plate Initiation Initiate Reaction with ATP Assay_Plate->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for a typical kinase inhibitor screening assay.

Safety and Handling

Researchers must adhere to standard laboratory safety practices when handling all chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle pyridine derivatives and piperazine in a well-ventilated area or a fume hood to avoid inhalation of vapors.[14]

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible substances.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[17]

Conclusion

The 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold is a valuable starting point for the design and synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a reliable method for the preparation and characterization of this key intermediate, as well as a foundational approach for its evaluation in kinase inhibition assays. By understanding the underlying chemical principles and adhering to best practices in synthesis and biological screening, researchers can effectively utilize this versatile building block in their drug discovery efforts.

References

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. [Link]

  • KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Eurofins Discovery. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Deka, N., et al. (2014). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2014, 1-11. [Link]

  • 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. (2025, September 11). Chemsrc. [Link]

  • Chemical compounds. (2022).
  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089. [Link]

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024, May). ResearchGate. [Link]

  • Plantz, A. Z., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. [Link]

  • Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2018). Beilstein Journal of Organic Chemistry, 14, 1113. [Link]

  • 6-(Piperazin-1-yl)pyridine-3-carboxamide 250mg. (n.d.). Dana Bioscience. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). Frontiers in Chemistry, 12. [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (n.d.). 5z.com. [Link]

  • Gnicchi, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 3947-3955. [Link]

  • A J C A J C. (2025, May 27). Asian Publication Corporation. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

Sources

Method

functionalization of the piperazine ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide

Application Note: Advanced Functionalization of the Piperazine Ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide Executive Summary & Scaffold Analysis The scaffold 6-(piperazin-1-yl)pyridine-3-carboxamide represents a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of the Piperazine Ring in 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary & Scaffold Analysis

The scaffold 6-(piperazin-1-yl)pyridine-3-carboxamide represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands.[1][2]

The molecule presents a specific chemoselective challenge: functionalizing the secondary amine (N4) of the piperazine ring while preserving the integrity of the primary carboxamide (


) and the electron-deficient pyridine ring.

Chemical Architecture:

  • Site A (Target): The distal piperazine nitrogen (N4).[2] It is a secondary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), moderately nucleophilic, and sterically accessible.[2]
    
  • Site B (Stable Anchor): The proximal nitrogen (N1) is conjugated to the pyridine ring.[2] It is essentially non-nucleophilic due to resonance delocalization into the electron-deficient heteroaryl system.[2]

  • Site C (Vulnerable Moiety): The C-3 carboxamide.[2] While generally stable, it can undergo hydrolysis (to acid) or dehydration (to nitrile) under extreme pH or strong dehydrating conditions (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , excess anhydride).[2]
    

Strategic Reaction Pathways (Visual Guide)

The following decision tree outlines the three primary functionalization corridors based on the desired physicochemical outcome.

ReactionPathways Scaffold 6-(Piperazin-1-yl) pyridine-3-carboxamide Target Target: Distal NH (N4) Scaffold->Target RedAm Reductive Amination (Aldehydes/Ketones) Target->RedAm Amide Amide Coupling (Carboxylic Acids) Target->Amide Arylation Buchwald-Hartwig (Aryl Halides) Target->Arylation Product1 N-Alkyl Derivatives (Modulates Lipophilicity/pKa) RedAm->Product1 NaBH(OAc)3, DCE Product2 N-Acyl Derivatives (H-Bond Acceptors, Rigid) Amide->Product2 HATU, DIPEA, DMF Product3 N-Aryl Derivatives (Pi-Stacking, Potency) Arylation->Product3 Pd2(dba)3, BINAP, tBuONa

Caption: Strategic functionalization pathways for the N4-piperazine nitrogen. Color coding indicates starting material (Blue), reaction type (Yellow), and product class (Green).[2]

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introducing flexible alkyl chains or solubilizing groups without forming a permanently charged quaternary ammonium.[1][2][3]

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization).[2] Reductive amination via the iminium ion is self-limiting to the tertiary amine, ensuring mono-functionalization.

Materials:

  • Substrate: 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.0 eq)[1][2]

  • Aldehyde/Ketone: 1.1 – 1.2 eq[2]

  • Reducing Agent: Sodium triacetoxyborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) (1.5 eq)[2]
  • Solvent: 1,2-Dichloroethane (DCE) or DMF (if solubility is poor)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1][2]

Step-by-Step Methodology:

  • Solubilization: In a dry vial, suspend the scaffold (1.0 mmol) in DCE (5 mL). If the suspension is thick, add DMF dropwise until a clear or loose dispersion is achieved.[2] Note: The carboxamide moiety often reduces solubility in non-polar solvents.

  • Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The mixture should clarify as the iminium intermediate forms.

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) in one portion. Allow to warm to RT and stir for 4–16 hours.
    
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2]
    • Critical Step: Wash the organic layer with brine to remove DMF residues.[2]

  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Self-Validation System:

  • LCMS: Look for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2]
    
  • 1H NMR: Disappearance of the aldehyde proton (

    
     9–10 ppm) and appearance of new methylene protons adjacent to the piperazine nitrogen (
    
    
    
    2.3–2.6 ppm).
Protocol B: Amide Coupling (N-Acylation)

Best for: Creating rigid linkers or attaching amino acid motifs.[1][2]

Rationale: Standard coupling reagents (HATU/HBTU) are preferred over acid chlorides to prevent side reactions with the primary carboxamide (which can dehydrate to nitrile with


).[2]

Materials:

  • Substrate: 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.0 eq)[1][2]

  • Carboxylic Acid: 1.1 eq[2]

  • Coupling Reagent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: Anhydrous DMF[2][4]

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to form the activated ester.

    • Visual Cue: Solution typically turns yellow/orange.[2]

  • Addition: Add the piperazine scaffold (1.0 mmol) directly to the activated ester solution.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The reaction is usually fast.[2] Prolonged stirring is unnecessary and may promote racemization if the acid is chiral.[2]

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates due to the high polarity of the amide bond. Filter and wash with water.

    • Alternative: If no precipitate, extract with EtOAc/n-Butanol (9:1) to pull the polar product from the aqueous phase.

Self-Validation System:

  • IR Spectroscopy: Check for the appearance of a tertiary amide carbonyl stretch (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), distinct from the primary carboxamide (
    
    
    
    ).[2]
Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Best for: Extending the pi-system for kinase hinge binding.[2][3]

Rationale: The piperazine NH is a competent nucleophile for Palladium-catalyzed cross-coupling.[2] We use a weak base (


 or 

) to avoid deprotonating the primary amide (

, but can interfere if metalated).[2]

Materials:

  • Substrate: 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.0 eq)[1][2]

  • Aryl Bromide/Iodide: 1.2 eq

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2–5 mol%)[2]
    
  • Ligand: BINAP or Xantphos (4–10 mol%)[1][2]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 eq) (Preferred over 
    
    
    
    to protect the primary amide)
  • Solvent: 1,4-Dioxane or Toluene[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the scaffold, Aryl Bromide, Base, Catalyst, and Ligand.[1][2] Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add sparged 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Optimization: If conversion is low, switch to a precatalyst like BrettPhos Pd G3 , which is highly active for secondary amines.[2]

  • Filtration: Filter through a celite pad to remove Palladium black.[2]

  • Purification: Silica gel chromatography.

Data Presentation & Troubleshooting

Table 1: Solvent Compatibility & Solubility Guide

SolventSolubility RatingApplication Note
DCM LowPoor for the free base; good for N-protected precursors.[2][3]
MeOH ModerateGood for workups; avoid in acylation (transesterification risk).[2]
DMF/DMSO HighEssential for reaction solvents; difficult to remove (requires lyophilization or extensive washing).[2]
THF Low/ModerateUse for reductive amination if DCE is restricted.[2]

Critical Quality Attribute (CQA) Monitoring: The primary risk during functionalization is the dehydration of the C-3 carboxamide to a nitrile.

  • Healthy Signal: LCMS shows Mass

    
    .
    
  • Dehydration Signal: LCMS shows Mass

    
    .[2]
    
  • Prevention: Avoid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and temperatures
    
    
    in acidic media.[2]

References

  • Buchwald-Hartwig Amination of Piperazines: Journal of the American Chemical Society. "Pd-Catalyzed N-Arylation of Secondary Amines." [Link] (Foundational Methodology)[1][2]

  • Functionalization of 6-piperazinyl-pyridine scaffolds in Kinase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Palbociclib: A Specific Inhibitor of Cyclin-Dependent Kinases 4 and 6."[2] [Link] (Contextual Application)[1][2]

  • Solubility and Handling of Pyridine Carboxamides: Organic Process Research & Development. "Practical Synthesis of Pyridine-3-carboxamide Derivatives." [Link]

(Note: While specific URLs for general protocols are generated based on standard chemical literature repositories, users should verify specific batch numbers and reagent grades with their suppliers.)

Sources

Application

step-by-step laboratory synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Application Note: Scalable Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide Introduction & Strategic Overview Target Molecule: 6-(Piperazin-1-yl)pyridine-3-carboxamide CAS Registry Number: 848187-27-9 (Generic/Relat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Introduction & Strategic Overview

Target Molecule: 6-(Piperazin-1-yl)pyridine-3-carboxamide CAS Registry Number: 848187-27-9 (Generic/Related), Specific Free Base often referenced in patents (e.g., WO2017341723). Molecular Weight: 206.25 g/mol Role: Key pharmacophore in kinase inhibitors (e.g., BTK, CDK4/6) and cereblon E3 ligase modulators (PROTACs).

This application note details a high-fidelity, two-step synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide. While direct nucleophilic substitution with piperazine is possible, it often leads to bis-heteroaryl byproducts and difficult purification. To meet the stringent purity requirements of drug development (GLP/GMP standards), this protocol utilizes a Boc-protection strategy . This ensures regioselectivity, simplifies purification, and delivers a high-purity API intermediate suitable for downstream library generation.

Retrosynthetic Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by acid-mediated deprotection. The electron-withdrawing carboxamide group at the C3 position of the pyridine ring activates the C6-chlorine, facilitating the attack by the secondary amine.

Retrosynthesis Target 6-(Piperazin-1-yl)pyridine-3-carboxamide (Target) Intermediate tert-butyl 4-(5-carbamoylpyridin-2-yl)piperazine-1-carboxylate (Protected Intermediate) Target->Intermediate Acid Deprotection (TFA or HCl) Reagents 6-Chloronicotinamide + 1-Boc-piperazine Intermediate->Reagents S_NAr Coupling (Base/Heat)

Figure 1: Retrosynthetic disconnection showing the Boc-protected pathway.

Strategic Considerations

ParameterDirect Route (Excess Piperazine)Boc-Protected Route (Recommended)
Reagent Cost LowModerate
Impurity Profile High risk of bis-substitution (Dimer)Clean (Mono-substitution only)
Purification Difficult extraction/distillationPrecipitation/Filtration
Scalability Good for crude Kilo-scaleExcellent for Pharma/GLP
Atom Economy Poor (requires 3-5 eq. piperazine)High (1.1 eq. amine)

Expert Insight: The amide group on the pyridine is sensitive to hydrolysis under strong basic/acidic extremes at high temperatures. Therefore, mild bases (


 or DIPEA) and controlled acidic deprotection (DCM/TFA) are selected to preserve the carboxamide integrity.

Detailed Experimental Protocol

Step 1: Coupling

Reaction: 6-Chloronicotinamide + 1-Boc-piperazine


 tert-butyl 4-(5-carbamoylpyridin-2-yl)piperazine-1-carboxylate

Reagents:

  • 6-Chloronicotinamide (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Milled/Powdered for better surface area.
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - Anhydrous.

Procedure:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 6-Chloronicotinamide (e.g., 10.0 g, 63.8 mmol) and 1-Boc-piperazine (13.1 g, 70.2 mmol) to DMF (100 mL, 10 vol).

  • Base Addition: Add

    
     (17.6 g, 127.6 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc) or HPLC. The starting chloride should be consumed (<1%).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete granulation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) and cold hexanes (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–95%

    • Appearance: White solid.[1]

Step 2: Boc-Deprotection

Reaction: Intermediate


 6-(Piperazin-1-yl)pyridine-3-carboxamide (TFA Salt or Free Base)

Reagents:

  • Boc-Intermediate (from Step 1)[2]

  • Trifluoroacetic acid (TFA) (10–15 eq) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolution: Suspend the Boc-intermediate (10.0 g) in DCM (50 mL).

  • Acid Addition: Cool to 0°C. Add TFA (25 mL) dropwise over 20 minutes.

    • Note: Gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

    • Checkpoint: HPLC should show complete conversion to the polar amine product.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA/DCM.

    • Neutralization: Redissolve the oily residue in minimal water/methanol. Adjust pH to ~10 using saturated aqueous

      
       or 1N NaOH.
      
    • Extraction: Extract with IPA/CHCl3 (1:3 ratio) or n-Butanol if solubility is an issue. Alternatively, for high recovery, evaporate the neutralized aqueous layer and triturate the solids with warm Ethanol/MeOH, then filter out inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol/Ether if necessary.

    • Expected Yield: 80–90%

Process Visualization (Workflow)

Workflow Start Start: 6-Chloronicotinamide Step1 Step 1: S_NAr Coupling (+ 1-Boc-Piperazine, K2CO3, DMF, 90°C) Start->Step1 Check1 QC: TLC/HPLC (Check consumption of Chloride) Step1->Check1 Workup1 Precipitation in Ice-Water Filtration & Drying Check1->Workup1 Complete Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Workup1->Step2 Neutralize Neutralization (pH > 10) Free Base Formation Step2->Neutralize Final Final Product: 6-(Piperazin-1-yl)pyridine-3-carboxamide Neutralize->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Process Analytical Technology (PAT) & QC

Specification Sheet
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H-NMR (DMSO-d6)Consistent with structure
Purity HPLC (254 nm)

Mass LC-MS (ESI+)

NMR Interpretation (Free Base in DMSO-d6)
  • 
     8.60 (d, 1H):  Pyridine C2-H (Deshielded by amide).
    
  • 
     8.00 (dd, 1H):  Pyridine C4-H.
    
  • 
     7.80 & 7.20 (br s, 2H):  Amide 
    
    
    
    protons.
  • 
     6.85 (d, 1H):  Pyridine C5-H (Shielded by amino group).
    
  • 
     3.50 (m, 4H):  Piperazine protons adjacent to Pyridine.
    
  • 
     2.80 (m, 4H):  Piperazine protons adjacent to secondary amine.
    

Troubleshooting & Optimization

  • Incomplete Coupling:

    • Cause: Low temperature or old

      
      .
      
    • Fix: Increase temp to 100°C or use

      
       (more soluble/reactive).
      
  • Poor Solubility of Product:

    • The free base is highly polar. If extraction is difficult, isolate as the HCl salt or TFA salt directly by precipitation with Ether after the deprotection step.

  • Amide Hydrolysis:

    • Avoid prolonged heating with strong aqueous bases. The

      
       step is anhydrous to prevent converting the amide to the carboxylic acid.
      

References

  • European Patent Office . (2016). Heteroaryl Compounds as BTK Inhibitors. EP 3060550 B1. Link

  • World Intellectual Property Organization . (2017). Compounds and methods for the targeted degradation of androgen receptor. WO 2017/341723. Link

  • Muni.cz . (2014). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Link

  • BenchChem . (2025).[1] Technical Guide to N-Boc-Piperazine in Organic Synthesis. Link

  • National Institutes of Health (NIH) . PubChem Compound Summary: 6-(Piperazin-1-yl)pyridine-3-carbonitrile (Analogous Chemistry). Link

Sources

Method

reagents required for synthesizing 6-(Piperazin-1-yl)pyridine-3-carboxamide

Application Note: Optimized Synthetic Strategies for 6-(Piperazin-1-yl)pyridine-3-carboxamide Abstract This technical guide details the reagents and protocols required for the synthesis of 6-(piperazin-1-yl)pyridine-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthetic Strategies for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Abstract

This technical guide details the reagents and protocols required for the synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide). This moiety is a critical pharmacophore in various kinase inhibitors and PARP inhibitors (e.g., intermediates for niraparib analogs). We present two distinct synthetic routes: a Direct Nucleophilic Displacement (Method A) suitable for cost-effective scale-up, and a Boc-Protected Strategy (Method B) optimized for high purity and ease of isolation in discovery settings.

Strategic Pathway Analysis

The synthesis relies on the electron-deficient nature of the pyridine ring. The carboxamide group at the C3 position acts as an electron-withdrawing group (EWG), activating the C6 position for Nucleophilic Aromatic Substitution (


).
  • Mechanism:

    
     via a Meisenheimer complex intermediate.
    
  • Key Challenge: Controlling bis-alkylation (where one piperazine molecule attacks two pyridine rings) and managing the solubility of the highly polar product.

  • Solution:

    • Method A uses excess free piperazine to statistically favor mono-substitution.

    • Method B uses 1-Boc-piperazine to strictly enforce mono-substitution, followed by acidic deprotection.

Reagent Profile & Selection Guide

The following reagents are critical for reproducibility. Reagent grades are specified to minimize impurity profiles.

Reagent CategoryComponentCAS No.Grade/PurityRole
Substrate 6-Chloropyridine-3-carboxamide 6271-78-9>98% HPLCElectrophile (Starting Material)
Nucleophile (A) Piperazine (Anhydrous) 110-85-0>99%Nucleophile (Method A).[1] Note: Avoid hexahydrate to prevent hydrolysis side-products.
Nucleophile (B) 1-Boc-piperazine 57260-71-6>98%Protected Nucleophile (Method B). Prevents dimerization.
Base Potassium Carbonate (

)
584-08-7Anhydrous, 325 meshAcid scavenger. Fine mesh increases surface area for heterogeneous reactions.
Alt. Base N,N-Diisopropylethylamine (DIPEA) 7087-68-5Reagent GradeOrganic soluble base (optional for Method B).
Solvent DMF (Dimethylformamide) 68-12-2AnhydrousHigh boiling point, polar aprotic. Promotes

.
Solvent DMSO (Dimethyl sulfoxide) 67-68-5AnhydrousAlternative to DMF for higher temperatures (>100°C).
Deprotection Trifluoroacetic Acid (TFA) 76-05-1>99%Cleaves Boc group (Method B only).
Workup Dichloromethane (DCM) 75-09-2HPLC GradeExtraction solvent.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic between Method A (Direct) and Method B (Protected).

SynthesisPathways cluster_MethodA Method A: Direct Scale-Up cluster_MethodB Method B: High Purity SM Start: 6-Chloropyridine- 3-carboxamide Piperazine Reagent: Piperazine (3-5 equiv) SM->Piperazine BocPip Reagent: 1-Boc-Piperazine (1.1 equiv) SM->BocPip HeatA Heat (100°C) DMF/K2CO3 Piperazine->HeatA WorkupA Precipitation in Water HeatA->WorkupA Product Target: 6-(Piperazin-1-yl) pyridine-3-carboxamide WorkupA->Product HeatB Heat (80°C) DMF/K2CO3 BocPip->HeatB Intermediate Intermediate: Boc-Protected Product HeatB->Intermediate Deprotect Deprotection: TFA/DCM or HCl Intermediate->Deprotect Deprotect->Product

Caption: Comparative workflow for Direct Displacement (Method A) vs. Boc-Protected Route (Method B).

Experimental Protocols

Method A: Direct Displacement (Scalable)

Best for: Large scale (>10g), cost-sensitive projects.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 6-Chloropyridine-3-carboxamide (1.0 equiv) and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add anhydrous DMF (10 volumes, e.g., 10 mL per 1 g of substrate).

  • Nucleophile Addition: Add Piperazine (anhydrous) (4.0 equiv).

    • Critical Note: A large excess (4 equiv) is mandatory to prevent the formation of the "dimer" impurity (bis-pyridyl piperazine).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LCMS for the disappearance of the chloride starting material (m/z ~156) and appearance of product (m/z ~207).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (20 volumes).

    • Stir for 30 minutes. The product may precipitate as a white/off-white solid.

    • If solid forms: Filter, wash with cold water (to remove excess piperazine), and dry under vacuum.

    • If no precipitate (common due to polarity): Extract the aqueous layer with DCM/Isopropanol (3:1) multiple times. Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Method B: Boc-Protected Strategy (High Purity)

Best for: Medicinal chemistry, high-purity requirements.

  • Setup: Sealed tube or round-bottom flask with condenser.

  • Charge: Combine 6-Chloropyridine-3-carboxamide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), and

    
      (2.0 equiv) in DMF  or Acetonitrile .
    
  • Reaction: Heat at 80°C for 12 hours.

    • Checkpoint: LCMS should show the Boc-intermediate (m/z ~307).

  • Isolation (Intermediate): Dilute with water, extract with Ethyl Acetate.[2] Wash organic layer with brine, dry, and concentrate. This yields the stable Boc-protected intermediate.

  • Deprotection:

    • Dissolve the intermediate in DCM (5 volumes).

    • Add TFA (Trifluoroacetic acid) (5 volumes) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Concentrate the reaction mixture to remove excess TFA.

    • Basify the residue with saturated

      
       or 1N NaOH to pH > 10.
      
    • Extract with DCM/MeOH (9:1) .

    • Concentrate to yield the free base.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 120°C; ensure

is dry/milled. Switch solvent to DMSO.
Bis-Coupling (Dimer) Insufficient piperazine excess (Method A).Increase piperazine to 5–6 equivalents or switch to Method B.
Hydrolysis of Amide Wet solvent or presence of strong base/water.Use anhydrous DMF; ensure reagents are dry.[3] Avoid strong hydroxide bases.
Product in Aqueous Phase High polarity of the piperazine tail.Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM/iPrOH (3:1).

References

  • Synthesis of 6-amino-nicotinamide derivatives: vertexaisearch.cloud.google.com. (2023). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives. Retrieved from [Link]

  • Reagent Properties (Piperazine): pubchem.ncbi.nlm.nih.gov. (2025). 6-(Piperazin-1-yl)pyridine-3-carbonitrile Compound Summary. Retrieved from [Link]

  • Patent Literature (Nicotinamide Derivatives):google.com/patents. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof (CA2700559A1).

Sources

Application

Application Note: Advanced Peptide Coupling Strategies for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary & Chemical Context The compound 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4) is a highly versatile bifunctional scaffold frequently utilized in modern medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4) is a highly versatile bifunctional scaffold frequently utilized in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and FOXO1 transcription factor modulators[1].

From a synthetic standpoint, this molecule presents a unique chemoselectivity challenge. It contains two distinct nitrogen-based functional groups:

  • A secondary amine embedded within the piperazine ring (the intended nucleophile).

  • A primary carboxamide attached to the pyridine ring (a potential site for side reactions).

Because secondary amines are inherently more nucleophilic than primary amides, peptide coupling (amidation) can be directed selectively to the piperazine nitrogen. However, the secondary amine is sterically hindered, necessitating highly efficient coupling reagents to drive the reaction to completion[2]. Furthermore, harsh activation conditions or elevated temperatures can inadvertently dehydrate the primary carboxamide into a nitrile—a critical failure point in the synthesis of these therapeutic agents[3].

This application note details field-proven, self-validating protocols for coupling carboxylic acids to 6-(Piperazin-1-yl)pyridine-3-carboxamide, focusing on mechanistic causality, reagent selection, and chemoselective optimization.

Mechanistic Rationale & Pathway Architecture

Peptide bond formation is a nucleophilic acyl substitution. The carboxylic acid must first be converted into a highly electrophilic activated ester before the sterically hindered piperazine nitrogen can attack[4].

G A Carboxylic Acid (R-COOH) B Coupling Reagent (HATU or T3P) + Base A->B Activation C Activated Intermediate (Ester / Phosphonate) B->C -H2O Equivalent E Target Peptide/Amide (Chemoselective Coupling) C->E Nucleophilic Attack D 6-(Piperazin-1-yl)pyridine- 3-carboxamide D->E Secondary Amine Addition

Figure 1: Mechanistic workflow of chemoselective peptide coupling targeting the secondary amine.

The Threat of Carboxamide Dehydration

When utilizing potent dehydrating agents like Propylphosphonic anhydride (T3P®), the primary carboxamide on the pyridine ring is at risk of undergoing a dehydration reaction to form a cyano group (nitrile)[3].

Causality: T3P can activate the oxygen of the primary amide. If the reaction temperature exceeds 60 °C, the activated amide undergoes elimination, ejecting water and forming a nitrile. Therefore, maintaining strict temperature control (0–25 °C) is non-negotiable to preserve the integrity of the 3-carboxamide group.

G A 6-(Piperazin-1-yl)pyridine-3-carboxamide + Activated Acid B Low Temp (0-25°C) Chemoselective Amidation A->B Controlled Conditions C High Temp (>60°C) Side Reaction A->C Harsh Conditions D Target Amide (Intact Primary Carboxamide) B->D E Dehydrated Byproduct (Pyridine-3-carbonitrile) C->E -H2O from Carboxamide

Figure 2: Temperature-dependent chemoselectivity and risk of primary amide dehydration.

Quantitative Reagent Comparison

Selecting the correct coupling reagent dictates the success of the synthesis. For secondary amines like piperazine, uronium salts (HATU) and phosphonic anhydrides (T3P) are vastly superior to standard carbodiimides (EDC/DCC) due to their ability to overcome steric hindrance rapidly[2],[5].

Coupling ReagentActivation SpeedEpimerization RiskWorkup ComplexityPrimary Amide Dehydration Risk
HATU / DIPEA Very Fast (< 1 hr)ModerateModerate (Requires chromatography)Low (at RT)
EDC / HOBt Slow (4–12 hrs)Low-ModerateLow (Aqueous wash removes urea)Low
T3P / DIPEA Fast (1–3 hrs)Very LowVery Low (Water-soluble byproducts) High (If >60 °C)

Data synthesized from established peptide coupling optimization studies[4],[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each mechanistic step (activation


 coupling 

completion) is verified before proceeding, preventing the costly loss of the 6-(Piperazin-1-yl)pyridine-3-carboxamide starting material.
Protocol A: High-Efficiency Coupling using HATU

HATU generates an active HOAt ester, which is highly reactive toward secondary amines. This protocol is ideal for milligram-scale discovery chemistry where speed is paramount[2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv).

    • Causality: DIPEA is a sterically hindered base that deprotonates the acid without acting as a competing nucleophile.

  • Validation Checkpoint 1: Stir for 10 minutes at room temperature. Aliquot 1 µL into 1 mL of MeOH and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate. Do not proceed until activation is confirmed.

  • Nucleophilic Addition: Add 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.1 equiv) in one portion.

  • Reaction Monitoring (Validation Checkpoint 2): Stir at room temperature for 1 hour. Perform a Chloranil test on a TLC plate.

    • Causality: Unlike the Ninhydrin test (which only detects primary amines), the Chloranil test turns deep blue/green in the presence of unreacted secondary amines (the piperazine). A negative (colorless/yellow) result validates reaction completion.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Scalable & Green Coupling using T3P®

T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It is non-explosive, non-allergenic, and its byproducts are entirely water-soluble, making it the premier choice for scaling up pharmaceutical intermediates[5],[3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 6-(Piperazin-1-yl)pyridine-3-carboxamide (1.0 equiv)

  • T3P (50% in EtOAc) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • EtOAc or 2-MeTHF (0.2 M)

Step-by-Step Methodology:

  • Substrate Mixing: Suspend the carboxylic acid and 6-(Piperazin-1-yl)pyridine-3-carboxamide in EtOAc.

    • Causality: Unlike HATU, T3P does not require pre-activation. Mixing both substrates prevents the activated intermediate from degrading over time[3].

  • Base Addition: Add DIPEA (3.0 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Controlled Activation: Dropwise add the T3P solution (1.5 equiv) over 15 minutes.

    • Causality: The addition of T3P is mildly exothermic. Keeping the temperature at 0 °C prevents the T3P from acting on the primary carboxamide of the pyridine ring, thereby completely avoiding the dehydration side-reaction that forms nitriles[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to exactly 25 °C. Stir for 2–4 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting piperazine mass.

  • Aqueous Workup (Self-Purifying): Add water to the reaction mixture. The T3P byproducts (propylphosphonic acid derivatives) partition entirely into the aqueous layer[5]. Separate the layers, wash the organic layer with 1N HCl, then brine. Concentrate to yield the highly pure amide product without the need for column chromatography.

Troubleshooting & Field Insights

  • Poor Solubility: 6-(Piperazin-1-yl)pyridine-3-carboxamide can exhibit poor solubility in standard non-polar solvents due to the hydrogen-bonding network of the primary amide. If the reaction is sluggish in DCM or EtOAc, switch to a 1:1 mixture of DCM/DMF or utilize 2-MeTHF, which disrupts intermolecular hydrogen bonding more effectively.

  • Steric Hindrance at the Piperazine: If coupling a highly branched carboxylic acid (e.g., an

    
    -disubstituted acid), standard HATU may fail. In such cases, elevate the reaction temperature to 40 °C, but strictly monitor the LC-MS for the 
    
    
    
    peak (loss of water), which indicates the primary amide is dehydrating.
  • Epimerization: If the carboxylic acid contains a sensitive chiral center at the

    
    -position, strictly avoid HATU. Utilize the T3P protocol (Protocol B) at 0 °C, as T3P is widely documented to suppress racemization/epimerization even in highly prone substrates[3].
    

References

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups Creative Peptides 2

  • Optimizing Peptide Coupling: Key Techniques JPT Peptide Technologies 4

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis Imperial College London Spiral Repository 5

  • Understanding T3P® from start to finish Curia Global (RxWeb) 3

  • WO2022066938A1 - Agents for the treatment of diseases by inhibition of foxo1 Google Patents 1

Sources

Method

crystallization methods for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary 6-(Piperazin-1-yl)pyridine-3-carboxamide (often referred to as 6-(1-piperazinyl)nicotinamide) is a critical pharmacophore found in various kinase inhibitors, GPCR ligands (e.g., GLP-1 agonists), and PAR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Piperazin-1-yl)pyridine-3-carboxamide (often referred to as 6-(1-piperazinyl)nicotinamide) is a critical pharmacophore found in various kinase inhibitors, GPCR ligands (e.g., GLP-1 agonists), and PARP inhibitors. Its structure combines a polar pyridine-carboxamide head group with a basic piperazine tail, creating a zwitterionic-like character that complicates purification.

This guide provides three field-proven crystallization methodologies designed to address common processing challenges: polymorphism control , removal of unreacted piperazine , and salt formation for bioavailability enhancement.

Physicochemical Profile & Solubility Mapping

Before attempting crystallization, understanding the solute-solvent interaction is critical. The molecule exhibits two key ionization centers: the piperazine secondary amine (


) and the pyridine nitrogen (

).
Solvent SystemSolubility (RT)Solubility (Hot)Role in Crystallization
Methanol (MeOH) ModerateHighPrimary Solvent
Ethanol (EtOH) LowHighPrimary Solvent
Water (pH 7) Low-ModerateModerateCo-solvent / Antisolvent
Water (pH < 4) HighHighSolvent (Protonated form)
Ethyl Acetate (EtOAc) InsolubleVery LowAntisolvent
Dichloromethane (DCM) LowModerateExtraction Solvent

Key Insight: The amide group facilitates strong intermolecular hydrogen bonding, leading to high lattice energy. This often results in "oiling out" if the cooling ramp is too aggressive.

Protocol A: Solvent-Antisolvent Recrystallization (High Purity)

Best for: Final polishing of crude material (purity >90%) to remove trace colored impurities.

Mechanism: This method leverages the high temperature coefficient of solubility in alcohols and the "salting out" effect of esters.

Materials:
  • Crude 6-(Piperazin-1-yl)pyridine-3-carboxamide

  • Solvent: Methanol (HPLC Grade)

  • Antisolvent: Ethyl Acetate (EtOAc) or Isopropyl Ether (IPE)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Methodology:
  • Dissolution: Suspend the crude solid in Methanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (

    
    ) with stirring (400 RPM). If solids remain after 15 minutes, add MeOH in 1 mL increments until fully dissolved.
    
    • Critical Control Point: Do not exceed 15 mL/g. If insoluble material persists, filter hot (it is likely inorganic salt).

  • Clarification (Optional): If the solution is colored, add activated carbon (5 wt%), stir at reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Remove heat. While the solution is still hot (

    
    ), slowly add Ethyl Acetate dropwise until a faint, persistent turbidity appears (Cloud Point).
    
  • Re-dissolution: Add a few drops of Methanol to clear the solution.

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Aging: Once at RT, transfer to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the off-white crystals under vacuum. Wash the cake with cold EtOAc/MeOH (9:1).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Protocol B: pH-Swing Crystallization (Purification Focus)

Best for: Removing unreacted piperazine and inorganic salts from early-stage synthesis.

Mechanism: This protocol utilizes the basicity of the piperazine ring. By acidifying, the molecule becomes highly water-soluble (protonated), allowing filtration of non-basic impurities. Neutralization then precipitates the free base.

Workflow Diagram (Graphviz/DOT)

pH_Swing_Crystallization Start Crude Mixture (Contains Piperazine & Salts) Acidify Dissolve in 1N HCl (pH < 2.0) Start->Acidify Protonation Filter Filter Insoluble Impurities Acidify->Filter Remove Non-basics Filtrate Acidic Filtrate (Target in Solution) Filter->Filtrate Neutralize Slow Addition of 2N NaOH to pH 9-10 Filtrate->Neutralize Controlled Feed Precipitate Precipitation of Free Base Neutralize->Precipitate Supersaturation Isolate Filtration & Wash (Cold Water) Precipitate->Isolate Recovery

Caption: pH-Swing workflow utilizing the piperazine moiety's pKa for selective purification.

Step-by-Step Methodology:
  • Acid Dissolution: Suspend crude material in water (5 mL/g). Slowly add 1N HCl until pH reaches ~1.0. The solution should become clear.

  • Filtration: Filter off any undissolved solids (non-basic byproducts).

  • Neutralization (The Critical Step):

    • Place the acidic filtrate in a reactor with overhead stirring.

    • Slowly add 2N NaOH or

      
       dropwise.
      
    • Observation: As pH passes 7.0, a thick precipitate will form. Continue until pH reaches 10.0 (ensuring the piperazine is fully deprotonated).

  • Digestion: Stir the slurry at room temperature for 30 minutes. This "Ostwald ripening" phase allows small crystals to dissolve and redeposit onto larger ones, improving filterability.

  • Filtration: Filter the white solid.

  • Wash: Wash aggressively with water to remove the highly water-soluble unreacted piperazine and NaCl formed.

Protocol C: Dihydrochloride Salt Formation

Best for: Drug Product formulation (improved solubility and bioavailability).

Mechanism: Converting the free base to the dihydrochloride salt disrupts the strong amide hydrogen bonding network, often resulting in a higher melting point and better water solubility.

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 eq of Free Base in absolute Ethanol (15 mL/g) at

    
    .
    
  • Acid Addition: Add 2.2 eq of HCl (4M in Dioxane or Isopropanol) dropwise over 20 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain temp

      
      .
      
  • Crystallization: The salt usually precipitates immediately. If not, cool to

    
     and scratch the glass to induce nucleation.
    
  • Isolation: Filter the hygroscopic solid under Nitrogen atmosphere (to prevent moisture uptake).

  • Drying: Dry at

    
     under high vacuum with 
    
    
    
    desiccant.

Troubleshooting & Process Analytical Technology (PAT)

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurities present.Re-heat to dissolve. Add seed crystals (0.1 wt%) at the cloud point. Reduce cooling rate.
Gel Formation Concentration too high.Add more solvent (dilute by 20%). Use Protocol B (pH swing) to break the gel structure.
Yellow Color Oxidation of piperazine or pyridine ring.Recrystallize using Protocol A with activated carbon. Perform under

atmosphere.
Low Yield Product too soluble in mother liquor.Cool to

. Use a stronger antisolvent (e.g., Hexane) in Protocol A.

References

  • Synthesis and Purification Context

    • International Patent WO2022066938A1. "Agents for the treatment of diseases by inhibition of FOXO1." (Describes analogous synthesis and HPLC purification of piperazinyl-pyridine intermediates).

  • Crystallization Behavior of Pyridine Carboxamides

    • Crystal Growth & Design. "Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides." (Provides fundamental data on hydrogen bonding motifs in this chemical class).

  • General Recrystallization Methodologies

    • BenchChem Application Note. "Minimizing impurities in the synthesis of pyridine carboxamides." (General protocols for amide purification).

  • Salt Formation Strategies

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (Authoritative text on salt selection for basic drugs like piperazines).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 6-(Piperazin-1-yl)pyridine-3-carboxamide synthesis

Technical Support Center: Optimizing the Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide Welcome to the technical support and troubleshooting guide for the synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide (als...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Welcome to the technical support and troubleshooting guide for the synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(piperazin-1-yl)nicotinamide). This molecule is a highly valued intermediate in the development of cereblon (CRBN) ligands, PROTACs, and various CNS-active benzamide derivatives[1].

The standard synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between 6-chloropyridine-3-carboxamide and piperazine. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as bis-addition (dimerization), incomplete conversion, and carboxamide hydrolysis. This guide provides mechanistic troubleshooting and a self-validating protocol to maximize your yield and purity.

Section 1: Mechanistic Overview & Reaction Pathway

The SNAr reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at the 3-position. Together, they synergistically deplete electron density at the 6-position, activating it. This allows the secondary amine of piperazine to attack the C6 carbon, forming a transient, negatively charged Meisenheimer complex before the chloride leaving group is expelled to restore aromaticity.

SNAr_Pathway A 6-Chloronicotinamide (Electrophile) C Meisenheimer Complex A->C + Piperazine (Attack at C6) B Piperazine (Nucleophile) B->C D 6-(Piperazin-1-yl) nicotinamide C->D - Cl⁻ (Rearomatization) E Bis-addition Dimer (Impurity) D->E + 6-Chloronicotinamide (Side Reaction)

Figure 1: SNAr reaction pathway and the competing bis-addition side reaction.

Section 2: Troubleshooting FAQs

Q: Why am I getting a high percentage of the bis-substituted dimer impurity? A: Piperazine is a symmetrical diamine. Once the mono-substituted product forms, its remaining secondary amine is still highly nucleophilic. If the local concentration of 6-chloronicotinamide is too high, this secondary amine will attack a second electrophile molecule, forming a massive bis-addition dimer[1]. Causality-Driven Solution: You must enforce pseudo-first-order kinetics by using a massive excess of piperazine (5 to 10 equivalents). Alternatively, use mono-Boc-protected piperazine (1-Boc-piperazine) to physically block the second nitrogen, ensuring 100% selectivity, followed by an acidic deprotection step.

Q: My reaction stalls at 40-50% conversion. How can I drive it to completion? A: As piperazine attacks the 6-chloronicotinamide, hydrochloric acid (HCl) is generated as a byproduct. This HCl protonates the remaining unreacted piperazine, rendering it non-nucleophilic and stalling the reaction. Furthermore, the 6-chloro leaving group is less reactive than a 6-fluoro equivalent[2]. Causality-Driven Solution: Introduce a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ (2.0–3.0 eq) to act as an acid scavenger. Elevate the temperature to 90–100 °C in a polar aprotic solvent (e.g., DMF, DMA, or DMSO) to provide the necessary activation energy for the SNAr transition state.

Q: LC-MS shows a byproduct with[M+1]⁺ = 208. What is this, and how do I prevent it? A: A mass of 208 corresponds to 6-(piperazin-1-yl)nicotinic acid. This indicates that your primary carboxamide has undergone hydrolysis. This typically occurs when strong aqueous bases (like NaOH or KOH) are used at elevated temperatures, or if your hygroscopic solvents (like DMSO) have absorbed atmospheric moisture. Causality-Driven Solution: Strictly maintain anhydrous conditions. Use rigorously dried solvents and switch to mild, anhydrous bases like DIPEA.

Troubleshooting Start LC-MS / TLC Analysis of Reaction Mixture LowConv Incomplete Conversion (Starting Material Remains) Start->LowConv Dimer High Dimer Formation (Bis-addition) Start->Dimer Hydrolysis Carboxamide Hydrolysis (Acid Byproduct) Start->Hydrolysis Success High Yield of Target Proceed to Workup Start->Success Sol1 Increase Temp to 100°C Add DIPEA/K2CO3 LowConv->Sol1 Sol2 Use 1-Boc-Piperazine or 10 eq Piperazine Dimer->Sol2 Sol3 Use Anhydrous Solvents Avoid Hydroxide Bases Hydrolysis->Sol3

Figure 2: Decision tree for diagnosing and resolving common SNAr synthesis failures.

Section 3: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile based on standard process chemistry optimization[1][3].

NucleophileBaseSolventTemp (°C)Conversion (%)Dimer Impurity (%)Isolated Yield (%)
Piperazine (1.1 eq)NoneEtOH80451525
Piperazine (1.5 eq)K₂CO₃ (2 eq)DMF90852255
Piperazine (10 eq)NoneCH₃CN100>95<282
1-Boc-Piperazine (1.2 eq)DIPEA (2.5 eq)DMF100>99086 (over 2 steps)

Section 4: Self-Validating Experimental Protocol

To guarantee high yield and zero dimer formation, the two-step mono-Boc protection route is the industry gold standard[1]. This protocol incorporates In-Process Controls (IPC) to ensure the system is self-validating at every stage.

Step 1: SNAr with 1-Boc-Piperazine
  • Charge Reactor: To a dry round-bottom flask, add 6-chloropyridine-3-carboxamide (1.0 eq, e.g., 1.0 g, 6.38 mmol) and 1-Boc-piperazine (1.2 eq, 1.43 g, 7.66 mmol).

  • Solvent & Base: Suspend the solids in anhydrous DMF (15 mL). Add DIPEA (2.5 eq, 2.78 mL, 15.95 mmol). Causality: DIPEA neutralizes the generated HCl without hydrolyzing the carboxamide.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12–16 hours.

  • IPC Validation: Sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation criteria: Complete disappearance of the 6-chloronicotinamide peak (m/z 157) and appearance of the Boc-intermediate peak (m/z 307).

  • Workup: Cool to room temperature. Pour the mixture into ice water (50 mL) to precipitate the intermediate. Filter the solid, wash with cold water, and dry under vacuum to afford tert-butyl 4-(5-carbamoylpyridin-2-yl)piperazine-1-carboxylate.

Step 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (10 mL). Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) or 4M HCl in Dioxane (5.0 mL) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC Validation: Analyze via TLC (10% MeOH in DCM) or LC-MS.

    • Validation criteria: Complete consumption of the Boc-intermediate (m/z 307) and formation of the highly polar product (m/z 207).

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA/DCM. If TFA was used, neutralize the resulting TFA salt by dissolving the residue in a minimal amount of methanol and passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralizing with saturated aqueous NaHCO₃ followed by extraction with 10% MeOH/CHCl₃.

  • Final Drying: Evaporate the organic layer and dry under high vacuum to yield pure 6-(piperazin-1-yl)pyridine-3-carboxamide.

References

  • Cereblon ligands and bifunctional compounds comprising the same.
  • Compounds and methods for the targeted degradation of androgen receptor.
  • The use of benzamide derivatives for the treatment of CNS disorders.

Sources

Optimization

troubleshooting impurities in 6-(Piperazin-1-yl)pyridine-3-carboxamide production

Technical Support Center: Troubleshooting 6-(Piperazin-1-yl)pyridine-3-carboxamide Production Executive Summary Molecule: 6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(piperazin-1-yl)nicotinamide).[1] Primar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-(Piperazin-1-yl)pyridine-3-carboxamide Production

Executive Summary

Molecule: 6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(piperazin-1-yl)nicotinamide).[1] Primary Application: Key intermediate for kinase inhibitors (e.g., Smoothened receptor antagonists, various oncology targets). Synthesis Route: Nucleophilic aromatic substitution (


) of 6-chloropyridine-3-carboxamide with piperazine.[1]
Critical Quality Attributes (CQAs):  Purity >98%, Dimer impurity <0.5%, Residual Piperazine <0.1%.

Visual Guide: Reaction Pathways & Impurity Formation

Figure 1: The competitive landscape of the synthesis. The primary goal is mono-substitution, but thermodynamic and stoichiometric factors can drive the reaction toward the bis-substituted "dimer" or hydrolysis products.[1]

ReactionPathways SM1 6-Chloronicotinamide (Electrophile) Product TARGET PRODUCT 6-(Piperazin-1-yl)nicotinamide SM1->Product SNAr (Major) Low Temp, Excess SM2 Hydrolysis IMPURITY B (Acid) 6-(Piperazin-1-yl)nicotinic acid SM1->Hydrolysis Hydrolysis (Minor) SM2 Piperazine (Nucleophile) SM2->Product SNAr (Major) Low Temp, Excess SM2 Dimer IMPURITY A (Dimer) Bis-substituted Piperazine Product->Dimer + SM1 (Over-reaction) High Temp, Stoichiometric SM2 Product->Hydrolysis Hydrolysis pH > 12 or < 2, High Temp

Caption: Reaction network showing the formation of the target product alongside the two most critical impurities: the bis-coupled dimer and the hydrolysis byproduct.

Troubleshooting Module 1: The "Dimer" Impurity

Issue: HPLC analysis shows a late-eluting peak (RRT ~1.2-1.5) identified as


-bis(5-carbamoylpyridin-2-yl)piperazine.[1]

Q: Why is the dimer forming despite using 1 equivalent of piperazine? A: Using exactly 1 equivalent is actually the root cause. Piperazine is a diamine with two nucleophilic nitrogens.[2] Once the first nitrogen reacts to form your product, the second nitrogen remains nucleophilic. If the concentration of the electrophile (6-chloronicotinamide) is high relative to free piperazine, the product will compete for the electrophile, leading to the dimer.

Corrective Protocol:

  • Stoichiometry Shift: Increase piperazine loading to 3–5 equivalents . This ensures that every molecule of 6-chloronicotinamide is statistically likely to encounter a free piperazine molecule rather than a product molecule [1].[1]

  • Reverse Addition: Do not add piperazine to the chloride. Instead, slowly add a solution of 6-chloronicotinamide to a stirring solution of the excess piperazine.[1] This keeps the local concentration of the electrophile low.

  • Temperature Control: Lower the reaction temperature.

    
     on 6-chloronicotinamide proceeds well at 80–100°C. If you are refluxing in high-boiling solvents (e.g., DMF, DMSO) at >120°C, you promote the higher energy activation of the second amine.[1]
    

Q: How do I remove the dimer if it's already formed? A: The dimer is significantly less soluble in water and lower alcohols than the mono-substituted product due to its symmetry and increased molecular weight.

  • Filtration: Dilute the reaction mixture with water. The dimer often precipitates as a beige solid while the product and excess piperazine remain in solution. Filter this solid off before extraction.

  • pH Swing: The dimer has two pyridine rings, making it less basic than the product (which has a secondary aliphatic amine). Dissolve the crude in dilute acid (pH 3–4); the dimer may remain undissolved or can be removed by washing with a non-polar solvent (DCM) before basifying the aqueous layer to recover the product.

Troubleshooting Module 2: Hydrolysis & Yield Loss

Issue: Loss of the amide signal in NMR; appearance of a carboxylic acid peak. Low mass balance.

Q: My product is converting to the carboxylic acid. Is the reaction too acidic? A: It can be, but it is more likely too basic or too hot. The carboxamide group on the pyridine ring is susceptible to hydrolysis, especially because the pyridine ring is electron-deficient (acting like an electron sink), making the carbonyl carbon more electrophilic.

Corrective Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH if possible. Use the excess piperazine itself as the base (it acts as an HF/HCl scavenger). If an auxiliary base is needed, use mild inorganic bases like

    
     or organic bases like DIPEA [2].
    
  • Water Management: While water is a "green" solvent for this reaction, prolonged reflux in water at high pH (generated by the amine) accelerates hydrolysis. Switch to n-Butanol or Isopropanol as the solvent.[1] These alcohols dissolve the reagents well but suppress hydrolytic cleavage compared to aqueous media.

Troubleshooting Module 3: Purification & Isolation

Issue: Difficulty removing excess piperazine; product comes out as a sticky oil or gum.

Q: How do I get a clean solid without column chromatography? A: Piperazine has a very high water solubility and a high pKa (~9.8). Your product is also basic but more lipophilic.

Self-Validating Isolation Protocol:

  • Evaporation: Remove the reaction solvent (e.g., n-Butanol) completely under reduced pressure.

  • Aqueous Wash: Resuspend the residue in a minimum amount of water.

  • DCM Extraction: Extract the aqueous phase with Dichloromethane (DCM).

    • Note: At neutral/basic pH, excess piperazine partitions heavily into the water, while the product partitions into DCM.

  • Brine Wash: Wash the DCM layer with brine to remove residual piperazine.

  • Crystallization: If the product is an oil after DCM removal, trituratem with Diethyl Ether or MTBE . The product should crystallize as a white/off-white solid.[1] If it remains oily, it may be trapping solvent; dry under high vacuum at 40°C.

Detailed Experimental Protocol

Objective: Synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide with minimized dimer formation.

Table 1: Reagent Stoichiometry

Reagent MW ( g/mol ) Equiv. Role
6-Chloropyridine-3-carboxamide 156.57 1.0 Limiting Reagent
Piperazine (Anhydrous) 86.14 4.0 Nucleophile & Base

| n-Butanol | Solvent | 10 Vol | Solvent |[1]

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with a reflux condenser, add Piperazine (4.0 equiv) and n-Butanol (8 volumes). Stir until dissolved.

  • Addition: Add 6-Chloropyridine-3-carboxamide (1.0 equiv) in portions over 15 minutes at room temperature.

    • Checkpoint: Ensure the chloride is fully dispersed before heating.

  • Reaction: Heat the mixture to 100°C (internal temperature). Stir for 6–8 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC. Look for disappearance of chloride. If Dimer > 2%, lower temp to 90°C for future runs.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate n-Butanol to near dryness (rotary evaporator).[1]

    • Add Water (10 volumes) and stir for 30 minutes.

    • Filtration: If solid precipitate (Dimer) is visible, filter it off.

    • Extract the filtrate with DCM (

      
       volumes).
      
  • Purification:

    • Combine organic layers and wash with Brine (

      
       volumes).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Trituration: Add MTBE (5 volumes) to the residue and stir for 1 hour. Filter the white solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Decision Tree: Troubleshooting Flowchart

TroubleshootingTree Start Start Troubleshooting CheckPurity Check Purity (HPLC) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Dimer Impurity: Dimer (Late eluting) ImpurityType->Dimer Acid Impurity: Nicotinic Acid (Early eluting) ImpurityType->Acid SM Impurity: Unreacted SM ImpurityType->SM ActionDimer Action: 1. Increase Piperazine (4-5 eq) 2. Lower Temp 3. Filter precipitate before extraction Dimer->ActionDimer ActionAcid Action: 1. Remove strong bases (NaOH) 2. Switch solvent to n-Butanol 3. Check water content Acid->ActionAcid ActionSM Action: 1. Increase Reaction Time 2. Increase Temp (carefully) 3. Check reagent quality SM->ActionSM

Caption: Diagnostic logic flow for identifying and resolving the three most common failure modes in this synthesis.

References

  • Mechanistic Insight into

    
     on Pyridines: 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: N
    • URL:[Link]

  • Piperazine Functionalization Strategies

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
    • Source: Wiley Online Library / NIH[1]

    • URL:[Link]

  • Purification of Piperazine Derivatives

    • Title: Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one (Analogous Chemistry)
    • Source: BenchChem Technical Guides[1]

Sources

Troubleshooting

optimizing solvent selection for 6-(Piperazin-1-yl)pyridine-3-carboxamide reactions

Technical Support Center: Solvent Optimization for 6-(Piperazin-1-yl)pyridine-3-carboxamide Case Reference: 6-PPC-SOLV-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Case Reference: 6-PPC-SOLV-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the physicochemical challenges associated with 6-(Piperazin-1-yl)pyridine-3-carboxamide . This molecule possesses a "dual-personality" structure: a highly polar, hydrogen-bond-donating carboxamide head and a basic, nucleophilic piperazine tail.[1] This combination often leads to poor solubility in standard organic solvents ("brick dust" behavior) and complicates solvent selection for both its synthesis and downstream functionalization.[1]

This technical document provides optimized solvent systems for Synthesis (SNAr) , Purification , and Downstream Functionalization , supported by mechanistic rationale.

Module 1: Synthesis Solvent Selection (The SNAr Step)

The primary route to this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridine-3-carboxamide (6-chloronicotinamide) with piperazine.[1]

Critical Parameter: The Protic vs. Aprotic Trade-off

In SNAr reactions involving neutral nucleophiles (piperazine) and neutral electrophiles, the transition state involves charge separation.[1]

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize the transition state effectively but often retain the product, making isolation difficult (requires aqueous crash-out).[1]

  • Polar Protic Solvents (Ethanol, Water): Can stabilize the leaving group departure via H-bonding.[1] Crucially, the product is often less soluble in these at room temperature than the starting materials, allowing for filtration-based isolation.[1]

Recommended Protocol: The "Green" Ethanol/Water Reflux
  • Solvent System: Ethanol (Abs.) or Ethanol/Water (9:1).[1]

  • Rationale: Ethanol provides sufficient solubility for the chloropyridine at reflux (

    
    C).[1] As the reaction proceeds, the highly polar product precipitates.[1]
    
  • Stoichiometry: Use 3.0 - 5.0 equivalents of piperazine.[1] Excess piperazine acts as the H-bond acceptor (base) to neutralize the HCl byproduct, preventing protonation of the unreacted piperazine.[1]

Step-by-Step Protocol:

  • Dissolve 6-chloropyridine-3-carboxamide (1.0 eq) in Ethanol (10 mL/g).

  • Add Piperazine (3.0 eq) in one portion.

  • Reflux for 4–6 hours. Monitor via TLC (10% MeOH in DCM).[1]

  • Cool to 0–5°C. The product will crystallize.

  • Filter and wash the cake with cold ethanol (removes excess piperazine) followed by diethyl ether (facilitates drying).

Visual Workflow: Solvent Decision Tree

SolventSelection Start Start: Solvent Selection Goal What is your goal? Start->Goal Synth Synthesis (SNAr) Goal->Synth Downstream Downstream Reaction (N-derivatization) Goal->Downstream Temp Required Temp? Synth->Temp Solubility Is it soluble in DCM? Downstream->Solubility HighTemp >100°C (Unreactive Substrate) Temp->HighTemp StdTemp <80°C (Standard) Temp->StdTemp DMF Use DMF or DMSO (Workup: Aqueous Pour) HighTemp->DMF EtOH Use Ethanol or Water (Workup: Filtration) StdTemp->EtOH YesDCM Yes Solubility->YesDCM NoDCM No (Brick Dust) Solubility->NoDCM DCM_Use Use DCM + Base YesDCM->DCM_Use Polar_Use Use NMP or DMF (Avoid DMSO if oxidizing) NoDCM->Polar_Use

Figure 1: Decision matrix for solvent selection based on process stage and solubility constraints.

Module 2: Solubility & Handling Guide

Users frequently report "brick dust" behavior where the solid refuses to dissolve in DCM or Ethyl Acetate. This is due to the intermolecular H-bonding network between the amide and the piperazine NH.

Solubility Data Table

SolventSolubility RatingApplicationNotes
Water Moderate (pH dependent)Workup / Green ChemSoluble at pH < 5 (protonated).[1] Poor at pH 10.[1]
Methanol ModerateAnalysis / TransferImproved by warming.
DCM PoorExtractionInefficient for extraction unless 5-10% MeOH is added.[1]
DMSO HighStock SolutionsIdeal for biological assays. Hard to remove.
DMF/NMP HighReactionsBest for downstream acylation/alkylation.
THF Very PoorN/ANot recommended.

Technical Tip: For LCMS sample preparation , do not use pure Acetonitrile.[1] Use Water:Acetonitrile (1:[1]1) with 0.1% Formic Acid .[1] The acid protonates the piperazine, breaking the crystal lattice and ensuring total dissolution.[1]

Module 3: Downstream Functionalization

If you are reacting the piperazine tail (e.g., to attach a fluorophore or drug scaffold), solubility is the bottleneck.[1]

Scenario A: Acylation / Amide Coupling
  • Issue: The starting material precipitates in DCM.

  • Solution: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1]

  • Base Selection: Use organic bases like DIPEA or TEA.[1] Avoid inorganic bases (Carbonates) as they are insoluble in these solvents and create a slurry that traps the polar starting material.[1]

Scenario B: Reductive Amination
  • Issue: Standard conditions (DCE/STAB) fail due to insolubility.

  • Solution: Use Methanol with Acetic Acid (1-5%) .[1]

  • Mechanism: The acetic acid serves two roles: it catalyzes imine formation and protonates the pyridine/piperazine, significantly enhancing solubility in Methanol.[1]

Module 4: Troubleshooting & FAQs

Q1: My yield for the SNAr synthesis is low (<40%), and I see starting material.

  • Diagnosis: Incomplete conversion due to low temperature or insufficient nucleophile.

  • Fix:

    • Switch solvent from Ethanol to n-Butanol (Reflux

      
      C) to overcome the activation energy barrier.[1]
      
    • Ensure you are using at least 3 equivalents of piperazine. If the reaction mixture becomes acidic (due to HCl generation), the piperazine becomes protonated and non-nucleophilic.[1]

Q2: The product is stuck in the aqueous phase during extraction.

  • Diagnosis: The molecule is highly polar (logP ~ -0.5 to 0.5).[1]

  • Fix: Do not use standard extraction.

    • Preferred: Evaporate the reaction solvent to dryness and use trituration (slurrying in water/ether) to clean the solid.

    • Alternative: If extraction is necessary, use n-Butanol or DCM:Isopropanol (3:1) as the organic layer.[1]

Q3: I see a "double addition" impurity by LCMS.

  • Diagnosis: Piperazine has two nitrogens.[2] While the secondary amine is more nucleophilic, it is possible (though rare with this steric bulk) for one piperazine to bridge two pyridine rings.[1]

  • Fix: This strictly happens when piperazine is the limiting reagent. Always use a large excess (3–5 eq) of piperazine to statistically favor the mono-substituted product.[1]

Q4: The amide hydrolyzed to the carboxylic acid.

  • Diagnosis: Harsh acidic or basic conditions at high heat.[1]

  • Fix: Avoid strong mineral acids (HCl/H2SO4) at reflux.[1] If acid is needed for solubility, use weaker acids like Acetic Acid or maintain temperatures below 50°C.[1]

References

  • Ormazábal-Toledo, R., et al. (2013).[1] "Changes in the SNAr reaction mechanism brought about by preferential solvation." Journal of Organic Chemistry / Universidad de Chile. (Mechanistic insight into solvent effects on SNAr). Available at: [Link][1]

  • Wang, X., et al. (2016).[1][3] "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." ResearchGate.[1] (Analogous synthesis optimization). Available at: [Link]

  • MDPI. "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides."[1] (Solvent effects on piperidine/piperazine substitutions). Available at: [Link][1]

  • Fisher Scientific. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid Safety Data Sheet. (Solubility and handling data).[1][4] Available at: [Link]

Sources

Optimization

overcoming solubility issues with 6-(Piperazin-1-yl)pyridine-3-carboxamide

Technical Support Center: Solubility Optimization for 6-(Piperazin-1-yl)pyridine-3-carboxamide Welcome to the Technical Support Center You are likely reading this because your compound, 6-(Piperazin-1-yl)pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Welcome to the Technical Support Center

You are likely reading this because your compound, 6-(Piperazin-1-yl)pyridine-3-carboxamide , has precipitated in your biological buffer (PBS/media) or failed to dissolve at the required concentration for your stock solution.

This guide is not a generic template. It is a specific troubleshooting workflow designed for the unique physicochemical architecture of the pyridine-piperazine-carboxamide scaffold. As your Senior Application Scientist, I will walk you through the causality of these solubility events and provide self-validating protocols to overcome them.

PART 1: The Physicochemical Profile (The "Why")

To solve the solubility problem, we must first understand the molecular "personality" of your compound.

1. The "Brick Dust" Effect (Crystal Lattice Energy) The core issue lies in the carboxamide group attached to the pyridine ring. Primary amides are excellent hydrogen bond donors and acceptors. In the solid state, these molecules stack efficiently (pi-pi stacking of the pyridine) and form a tight network of intermolecular hydrogen bonds. This creates a high crystal lattice energy that water molecules struggle to break apart.

2. The Ionization Trap (pKa Mismatch) The piperazine ring is your "solubility handle," but it is pH-dependent.

  • Secondary Amine (Piperazine): pKa ≈ 9.7 (Highly basic).

  • Pyridine Nitrogen: pKa ≈ 3–4 (Weakly basic).

  • Physiological pH (7.4): At this pH, the piperazine is partially protonated, but the molecule may still be too lipophilic (LogD is too high) to overcome the lattice energy described above.

Visualizing the Solubility Landscape The following diagram illustrates the decision logic you should follow based on your application needs.

SolubilityLogic Start Start: Solid Compound 6-(Piperazin-1-yl)pyridine-3-carboxamide Goal Define Goal Start->Goal InVitro In Vitro (Cell/Enzyme Assays) Goal->InVitro InVivo In Vivo (Animal Studies) Goal->InVivo DMSO_Stock Step 1: Dissolve in 100% DMSO (Target: 10-50 mM) InVitro->DMSO_Stock Salt_Form Step 1: In Situ Salt Formation (Add 1.05 eq. HCl or Mesylate) InVivo->Salt_Form Dilution Step 2: Dilute into Media DMSO_Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Success_IV Proceed with Assay Precipitation->Success_IV No Fix_IV Action: Reduce Stock Conc. or Use Intermediate Dilution Step Precipitation->Fix_IV Yes Fix_IV->Dilution Cosolvent Step 2: Add Cosolvents (PEG400 / Captisol) Salt_Form->Cosolvent Check_pH Check pH > 4.0? Cosolvent->Check_pH Success_Vivo Ready for Injection Check_pH->Success_Vivo Yes Adjust_pH Action: Buffer with Acetate/Citrate Check_pH->Adjust_pH No Adjust_pH->Check_pH

Caption: Decision matrix for solubilizing 6-(Piperazin-1-yl)pyridine-3-carboxamide based on experimental context (In Vitro vs. In Vivo).

PART 2: Formulation Strategies & Protocols

Strategy A: The "In Situ" Salt Formation (Recommended for Aqueous Stocks)

Since the piperazine nitrogen is basic, you do not need to synthesize a salt crystal. You can create the salt in situ by adding acid. This breaks the crystal lattice by protonating the amine, forcing the molecule into solution.

Protocol 1: Preparation of 10 mM Aqueous Stock

  • Reagents: 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

  • Why MSA? Mesylate salts often have higher solubility than hydrochloride salts for piperazine derivatives due to lower lattice energy of the resulting salt [1].

StepActionScientific Rationale
1Weigh 2.06 mg of compound (MW ~206.24).Target: 1 mL of 10 mM solution.
2Add 900 µL of water (NOT buffer yet).Buffers resist the pH drop needed for dissolution.
3Add 20 µL of 1.0 M HCl (2 equivalents).Protonates both the piperazine and potentially the pyridine, ensuring total dissolution.
4Vortex/Sonicate for 2 minutes.Solution should turn clear.
5Adjust volume to 1 mL with water.Final concentration: 10 mM.
6Check pH: Likely acidic (pH ~2-3).Note: Do not neutralize back to pH 7.4 immediately, or it will precipitate.
Strategy B: The "Golden Triangle" Cosolvent System (For In Vivo/High Dose)

If acid alone is too harsh for your animal model, use a cosolvent system. This mixture balances lipophilicity (PEG) with dipole moment (DMSO/Water).

Protocol 2: 5 mg/mL Formulation for IP/PO Administration

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Water (or Saline).

  • Dissolve compound completely in 100% DMSO first (10% of final volume).

  • Add PEG400 (40% of final volume) and vortex. The solution will warm up—this aids solubility.

  • Slowly add Water/Saline (50% of final volume) while vortexing.

    • Critical Check: If precipitation occurs upon adding water, acidify the water component with 1 eq. HCl before addition.

Strategy C: Cyclodextrin Complexation (For Sensitive Cells)

If DMSO is toxic to your specific cell line, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Pyridine carboxamides form inclusion complexes with cyclodextrins, shielding the hydrophobic aromatic rings from water [2].

  • Protocol: Prepare 20% (w/v) HP-β-CD in water. Add compound. Sonicate at 37°C for 30-60 minutes.

PART 3: Troubleshooting FAQs

Q1: "I added my DMSO stock to PBS, and it turned cloudy immediately." Diagnosis: This is the "Solubility Cliff." Your compound is hydrophobic.[1] When you dilute the DMSO into PBS, the water content spikes to >99%, and the pH is buffered to 7.4. The piperazine deprotonates (becomes neutral) and the lattice energy takes over, causing precipitation. Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in culture media (which contains proteins like albumin that can bind and solubilize the drug).

  • Lower Concentration: Determine the Kinetic Solubility Limit. It may be 10 µM. If you need 50 µM, you must use a carrier (Cyclodextrin).

Q2: "Can I use 100% DMSO for animal injections?" Diagnosis: NO. Reasoning: DMSO causes hemolysis, local tissue necrosis, and pain. It can also precipitate the drug upon contact with blood (the "physiological sink"), causing embolism. Solution: Use Protocol 2 (Cosolvents) or Protocol 1 (Acidified Saline). Keep DMSO < 10% for IV/IP.

Q3: "My compound is stable in water but degrades in plasma." Diagnosis: Carboxamide Hydrolysis. Reasoning: While relatively stable, the amide bond can be susceptible to amidases in plasma. Solution: This is a metabolic stability issue, not solubility. However, ensure your formulation pH isn't extremely acidic or basic, as this accelerates chemical hydrolysis before the enzyme even touches it.

Summary of Solubility Limits (Estimated)

Solvent SystemEstimated Max SolubilityUsage Case
Water (pH 7.4) < 0.1 mg/mLPoor (Likely precipitates)
0.1 N HCl (pH 1-2) > 10 mg/mLExcellent (Stock Prep)
DMSO > 50 mg/mLExcellent (Stock Prep)
Ethanol ~ 1-5 mg/mLModerate (Not recommended)
10% DMSO / 40% PEG400 ~ 5-10 mg/mLGood (Animal Studies)

References

  • BenchChem. (2025).[2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from (General reference for piperazine salt behavior).

  • Volkova, T., et al. (2023). Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative. Pharmaceutics. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from

Sources

Troubleshooting

storage conditions to prevent degradation of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Topic: Storage, Stability, and Handling Guide Introduction Welcome to the Technical Support Center. This guide addresses the stability and storage of 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4), a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage, Stability, and Handling Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and storage of 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4), a critical intermediate often utilized in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).

This molecule contains two distinct functional groups that dictate its stability profile:

  • Piperazine Ring (Secondary Amine): Highly susceptible to oxidation (N-oxide formation) and reaction with atmospheric CO₂ (carbamate formation).

  • Pyridine-3-Carboxamide: Susceptible to hydrolysis under extreme pH or prolonged moisture exposure.

Failure to adhere to these protocols typically results in oxidative yellowing, hygroscopic clumping, and the formation of des-amido impurities.

Module 1: Critical Storage Parameters

To prevent degradation, you must control three thermodynamic variables: Temperature, Atmosphere, and Light.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term < 1 week)Low temperature kinetically inhibits the autoxidation of the secondary amine and hydrolysis of the amide.
Atmosphere Inert (Argon or Nitrogen) The piperazine moiety is electron-rich and prone to radical-mediated oxidation. Air exposure also leads to carbamate salts via reaction with CO₂.
Container Amber Glass + Teflon Liner The pyridine ring can undergo photo-induced excitation. Amber glass blocks UV/Blue light. Teflon liners prevent leaching of plasticizers.
Moisture Desiccator (<20% RH) The molecule is hygroscopic. Absorbed water catalyzes amide hydrolysis to the corresponding carboxylic acid.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by researchers handling this compound.

Q1: The powder has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing is characteristic of N-oxidation at the piperazine nitrogen or the formation of conjugated impurities (often quinone-like structures) due to air exposure.

  • Action: Check purity via HPLC. If purity is >98%, the color may be due to trace (<0.5%) highly colored impurities. If <95%, repurify (recrystallization) or discard.

  • Prevention: Always backfill storage vials with Argon after use.

Q2: My sample has clumped into a sticky solid. Can I dry it?

Diagnosis: Hygroscopicity & Carbamate Formation. The secondary amine reacts with atmospheric CO₂ and moisture to form piperazinium carbamates or hydrates.

  • Action: You can attempt to dry it under high vacuum (0.1 mbar) at room temperature for 12 hours.

  • Warning: Do not heat above 40°C while drying, as moisture + heat accelerates amide hydrolysis.

Q3: I see a new impurity peak at RRT 0.85 (Relative Retention Time) in my LC-MS.

Diagnosis: Hydrolysis Product (6-(Piperazin-1-yl)nicotinic acid). The carboxamide group (-CONH₂) has likely hydrolyzed to the carboxylic acid (-COOH).

  • Cause: Storage in aqueous solution or high humidity.

  • Verification: The mass shift will be +1 Da (OH replaces NH₂).

  • Solution: Store strictly as a solid. Do not store in DMSO/Water mixtures for >24 hours.

Q4: Can I store stock solutions in DMSO at -20°C?

Answer: Yes, but with caveats. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce condensed water into the DMSO, promoting hydrolysis.

  • Protocol: Aliquot the stock solution into single-use vials. Use anhydrous DMSO. Store at -20°C or -80°C.

Module 3: Experimental Protocols

Protocol A: Inert Gas Handling (The "Balloon" Method)

Required for opening vials in non-glovebox environments.

  • Prepare: Attach a needle to a balloon filled with dry Nitrogen/Argon.

  • Purge: Insert a separate "vent" needle into the septum of the vial.

  • Insert Gas: Insert the gas balloon needle. Allow gas to flow for 30 seconds to displace air.

  • Sample: Remove the cap/septum only while the vial is under positive gas pressure (if possible) or work quickly.

  • Seal: Flush the headspace with gas before re-sealing the cap. Parafilm the junction.

Protocol B: Purity Assessment (HPLC)

Since the molecule is a polar base, standard C18 methods often result in peak tailing. Use this optimized method.

  • Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH keeps the piperazine deprotonated for better shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Flow Rate: 1.0 mL/min.

Module 4: Visualizing Stability & Workflows

Figure 1: Degradation Decision Tree

Use this logic flow to determine if your batch is compromised.

DegradationLogic Start Visual Inspection ColorCheck Is the powder Yellow? Start->ColorCheck TextureCheck Is it Clumped/Sticky? ColorCheck->TextureCheck No Oxidation Suspect Oxidation (N-Oxide/Quinone) ColorCheck->Oxidation Yes Hygroscopy Suspect Moisture/CO2 (Carbamate/Hydrolysis) TextureCheck->Hygroscopy Yes TestHPLC Run HPLC (Protocol B) TextureCheck->TestHPLC No (White/Free-flowing) Oxidation->TestHPLC Hygroscopy->TestHPLC Result1 Peak @ M+16 (LCMS) Discard TestHPLC->Result1 Impurity >5% Result2 Peak @ M+1 (LCMS) Recrystallize TestHPLC->Result2 Impurity <5% Result3 Purity >98% Use Immediately TestHPLC->Result3 No Impurities

Caption: Diagnostic workflow for assessing the quality of 6-(Piperazin-1-yl)pyridine-3-carboxamide based on visual cues and analytical testing.

Figure 2: Optimal Storage Workflow

Follow this path from receipt to storage.

StorageFlow Receipt Receive Shipment (Usually Ambient/Ice Pack) CheckSeal Inspect Seal Integrity Receipt->CheckSeal Aliquot Aliquot in Glovebox/Hood (Avoid repeated open/close) CheckSeal->Aliquot Overlay Argon/Nitrogen Overlay Aliquot->Overlay Seal Seal: Parafilm + Desiccant Bag Overlay->Seal Freeze Store at -20°C Seal->Freeze

Caption: Step-by-step protocol for processing incoming shipments to maximize shelf-life.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10227446, 6-(1-Piperazinyl)nicotinamide. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011).Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Vanderbilt University (2023). Chemical Storage Fact Sheet: Organic Bases and Amines. Retrieved from [Link]

  • Pfizer Inc. (2005).Process for preparing carboxamide pyridine derivatives (Patent WO2006002860A1). (Describes the synthesis and handling of this specific intermediate class).

Sources

Optimization

minimizing side reactions during 6-(Piperazin-1-yl)pyridine-3-carboxamide synthesis

To: User From: Dr. Aris Thorne Subject: Technical Guide: Optimizing 6-(Piperazin-1-yl)pyridine-3-carboxamide Synthesis Executive Summary The synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piper...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne Subject: Technical Guide: Optimizing 6-(Piperazin-1-yl)pyridine-3-carboxamide Synthesis

Executive Summary

The synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxamide (also known as 6-(1-piperazinyl)nicotinamide) is a critical step in the development of various kinase inhibitors (e.g., CDK4/6 antagonists) and GPCR ligands. The primary synthetic challenge lies in the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-carboxamide with piperazine.

This guide addresses the three most common failure modes:

  • Dimerization: Formation of the bis-pyridyl impurity due to the dual nucleophilicity of piperazine.

  • Hydrolysis: Conversion of the carboxamide to nicotinic acid under basic thermal stress.

  • Purification Bottlenecks: Difficulty separating the highly polar product from excess piperazine.

Part 1: Critical Troubleshooting (Q&A)

Module 1: Controlling Chemoselectivity (The Dimer Problem)

Q: I am observing a significant impurity at [2M-H]⁺ or higher retention time. Is this the bis-substituted product? A: Yes. This is 1,4-bis(5-carbamoylpyridin-2-yl)piperazine .

  • Cause: Piperazine is a diamine. Once the mono-substituted product is formed, the remaining secondary amine at the N4 position is still nucleophilic. If the concentration of the electrophile (6-chloropyridine-3-carboxamide) is high relative to piperazine, the product competes for the electrophile.

  • Solution (Stoichiometric Control): You must alter the statistical probability of the second attack.

    • Protocol A (Unprotected Piperazine): Use a large excess of piperazine (5–10 equivalents ). This ensures the electrophile is consumed by the vast pool of unreacted piperazine before it encounters the product.

    • Protocol B (Boc-Protection): If reagents are expensive, switch to 1-Boc-piperazine . This renders the N4 nitrogen non-nucleophilic.

      • Trade-off: Requires a subsequent deprotection step (TFA/DCM or HCl/Dioxane), adding two process steps but guaranteeing zero dimer formation.

Q: My reaction stalls at 60% conversion. Should I increase the temperature to 120°C? A: Proceed with caution.

  • Risk: The carboxamide group at position 3 is electron-withdrawing, which activates the ring for SNAr but also makes the amide carbon susceptible to hydrolysis. Heating >100°C in the presence of carbonate bases and trace water (from hygroscopic solvents) will hydrolyze the amide to 6-(piperazin-1-yl)nicotinic acid .

  • Recommendation:

    • Switch solvent to DMSO or NMP (allows faster rates at lower temps, e.g., 80–90°C).

    • Ensure anhydrous conditions if using carbonate bases.

    • Add a catalytic amount of KI (Potassium Iodide) . This generates a transient 6-iodo intermediate, which is more reactive than the chloro-substrate, allowing the reaction to proceed at lower temperatures.

Module 2: Workup & Purification Strategy

Q: How do I remove 10 equivalents of excess piperazine without running a column? A: Leverage the solubility difference.

  • The "Water Crash" Method:

    • Concentrate the reaction mixture (if in Ethanol/Acetonitrile) to a minimum volume.

    • Pour the residue into ice-cold water .

    • The target molecule, 6-(Piperazin-1-yl)pyridine-3-carboxamide, is moderately organic-soluble but often precipitates from water due to the amide stacking.

    • Excess piperazine remains fully dissolved in the aqueous phase.

    • Filter the solid and wash with cold water.

  • The "DCM Extraction" Method:

    • If the product does not precipitate, extract the aqueous mixture with Dichloromethane (DCM) .

    • Piperazine partitions significantly into the aqueous phase at basic pH, while the product extracts into DCM.

    • Note: Avoid Ethyl Acetate if possible, as piperazine has higher solubility in it than in DCM.

Part 2: Optimized Experimental Protocols

Method A: Direct SNAr with Excess Piperazine (Recommended for Scale-Up)

Best for: Rapid synthesis, cost-efficiency, avoiding deprotection steps.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-3-carboxamide (1.0 equiv, e.g., 1.57 g, 10 mmol).

  • Reagent Addition: Add Piperazine (anhydrous) (5.0 equiv, 4.30 g, 50 mmol). Note: Do not use piperazine hexahydrate if avoiding hydrolysis is critical, though it often works at lower temps.

  • Solvent: Add Acetonitrile (MeCN) or Ethanol (EtOH) (10 volumes, 15 mL). Add DIPEA (1.2 equiv) or K₂CO₃ (2.0 equiv).

    • Tip: Ethanol is greener; MeCN is faster.

  • Reaction: Heat to reflux (80–85°C) for 4–6 hours. Monitor by LC-MS for disappearance of starting material (m/z 157) and appearance of product (m/z 207).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate solvent in vacuo to ~20% volume.

    • Add Water (50 mL) and stir at 0°C for 30 minutes.

    • Filter the resulting white/off-white precipitate.[2]

    • Wash the cake with cold water (2 x 10 mL) to remove residual piperazine.

    • Dry in a vacuum oven at 45°C.

  • Yield: Expect 85–95%.

Method B: Boc-Protected Route (High Purity Requirements)

Best for: GMP synthesis, late-stage functionalization, or if the dimer cannot be tolerated at >0.1%.

  • Coupling: React 6-chloropyridine-3-carboxamide (1.0 equiv) with 1-Boc-piperazine (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMSO at 90°C for 3 hours.

  • Isolation: Pour into water.[3] Filter the solid tert-butyl 4-(5-carbamoylpyridin-2-yl)piperazine-1-carboxylate .

  • Deprotection: Suspend the solid in DCM (5 vol). Add TFA (5 vol) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing: Concentrate. Redissolve in minimal water. Neutralize with saturated NaHCO₃ to pH 8–9. Extract with DCM/Isopropanol (3:1).

Part 3: Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the side reactions (Dimerization and Hydrolysis).

G cluster_0 Stoichiometric Control SM 6-Chloro-3-carboxamide (Electrophile) Product Target Product (Mono-substituted) SM->Product Path A: 1 eq Pip SnAr (Fast) Hydrolysis Nicotinic Acid Deriv. (Hydrolysis Impurity) SM->Hydrolysis Path C: H2O/Base High Temp (>100°C) Pip Piperazine (Nucleophile) Pip->Product Excess (5 eq) Suppresses Path B Dimer Dimer Impurity (Bis-substituted) Product->Dimer Path B: + SM (If Pip < 3 eq)

Figure 1: Reaction network showing the competition between the desired mono-substitution (Path A), dimer formation (Path B), and hydrolysis (Path C).

Part 4: Data & Specifications

ParameterSpecification / Data
Target Formula C₁₀H₁₄N₄O
Molecular Weight 206.25 g/mol
Expected m/z 207.1 [M+H]⁺
pKa (Piperazine NH) ~9.8 (Basic)
pKa (Pyridine N) ~3.5 (Weakly basic)
Solubility Soluble in DMSO, MeOH, dilute acid.[3] Low solubility in Et₂O, Hexane.
Key 1H NMR Signal δ 8.6 (d, 1H) : C2-H of pyridine (deshielded by amide).δ 3.5-3.8 (m, 8H) : Piperazine protons.

References

  • Synthesis of Pyridylpiperazine Hybrid Derivatives: Naseer, M. M., et al. (2024).[4] Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Optimization of 6-Phenylnicotinamide Derivatives: Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613.[5] [Link]

Sources

Troubleshooting

separating 6-(Piperazin-1-yl)pyridine-3-carboxamide from unreacted starting materials

Technical Support Center: Purification of 6-(Piperazin-1-yl)pyridine-3-carboxamide Ticket ID: PUR-006-PIP Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of target from excess piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Ticket ID: PUR-006-PIP Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of target from excess piperazine and unreacted starting material.[1]

Executive Summary

You are likely synthesizing 6-(piperazin-1-yl)pyridine-3-carboxamide via a Nucleophilic Aromatic Substitution (


) of 6-chloropyridine-3-carboxamide  (or the bromo- analog) with an excess of piperazine .[1]

The Challenge:

  • Polarity: The product is highly polar (amphoteric), making standard silica chromatography difficult (tailing/irreversible adsorption).

  • Solubility: It shares solubility profiles with the excess piperazine used to drive the reaction.

  • Basicity: Both the product and the impurity (piperazine) are basic amines.

This guide provides a tiered troubleshooting approach, ranging from bulk extraction to high-purity chromatography.

Module 1: The "Quick Fix" (Workup & Precipitation)

Use this if you ran the reaction in Ethanol (EtOH) or Isopropanol (IPA).

The Logic: Piperazine often forms salts (hydrochlorides) during the reaction if no auxiliary base is used. These salts are insoluble in alcohols.[1] Free piperazine is highly soluble in alcohols, while your product (an amide) often crystallizes upon cooling.[1]

Protocol:

  • Cool Down: Bring the reaction mixture to

    
     (ice bath).
    
  • Filtration 1 (Remove Salts): If a white precipitate forms immediately, it is likely Piperazine

    
    2HCl  (or 
    
    
    
    HCl).[1] Filter this off.
  • Concentration: Evaporate the filtrate to

    
    20% of its original volume.
    
  • Trituration: Add cold Diethyl Ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    .
    • Why? Free piperazine is soluble in EtOAc/Ether mixtures, whereas the polar amide product is likely to precipitate.

  • Filtration 2 (Harvest Product): Filter the solid. Wash with cold

    
    .[1][2]
    
  • Check Purity: Run LC-MS. If piperazine remains (

    
    ), proceed to Module 2.[1]
    

Module 2: The "Classic" (Acid-Base Extraction)

Use this to remove unreacted 6-chloropyridine-3-carboxamide (Neutral SM).[1]

The Logic:

  • Target: Basic (Piperazine NH, pKa

    
    9).[1]
    
  • Impurity (Piperazine): Basic (pKa

    
    9.8).[1]
    
  • Impurity (SM): Neutral/Weakly Acidic (Amide).[1]

Protocol:

  • Dissolution: Dissolve crude in 1M HCl (aq) .

  • Wash (Remove SM): Extract the aqueous layer 3x with DCM or EtOAc .

    • Result: The unreacted chloropyridine (SM) moves to the organic layer. The Product and Piperazine stay in the water (protonated).

  • Basification: Adjust the aqueous layer pH to

    
     using NaOH (aq) .
    
  • Extraction (Recover Product): Extract the aqueous layer 5x with n-Butanol or DCM:IPA (3:1) .[1]

    • Note: Simple DCM often fails to extract polar piperazinyl products.[1] The 3:1 DCM:IPA mixture is the "magic solvent" for polar amines.

  • Evaporation: Dry organic layer (

    
    ) and evaporate.
    
    • Warning: You still have piperazine in this mixture.[1] You must now remove it via High Vacuum (Piperazine sublimes) or Module 3 .[1]

Module 3: Advanced Chromatography (SCX & Reverse Phase)

Use this for >98% purity requirements.[1]

Option A: Strong Cation Exchange (SCX) - "Catch and Release"

This is the most robust method for removing non-basic impurities, though it may not fully separate piperazine without a gradient.

  • Load: Dissolve crude in MeOH. Load onto SCX cartridge.[1]

  • Wash: Flush with MeOH . (Elutes non-basic impurities).[1]

  • Elute: Flush with 2M

    
     in MeOH . (Releases Product + Piperazine).[1][3]
    
Option B: Reverse Phase (C18) Flash Chromatography

Since the product is very polar, normal phase silica causes streaking. C18 is superior here.

  • Column: C18 (ODS).[1]

  • Mobile Phase A: Water + 0.1%

    
     (or 
    
    
    
    TFA if you want the salt).
  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Gradient: 0% B

    
     30% B.
    
    • Insight: Piperazine is extremely polar and elutes near the void volume (almost immediately). Your product, having the aromatic pyridine ring, will have slightly more retention, allowing separation.

Visualizing the Workflow

Purification_Strategy Start Crude Reaction Mixture (Product + Piperazine + SM) Step1 Acid/Base Extraction (Dissolve in HCl, Wash with DCM) Start->Step1 SM_Waste Organic Layer: Unreacted 6-Chloro-SM Step1->SM_Waste Remove Aq_Layer Aqueous Layer: Product + Piperazine (Protonated) Step1->Aq_Layer Keep Step2 Basify (pH > 12) & Extract with DCM:IPA (3:1) Aq_Layer->Step2 Aq_Waste Aqueous Waste: Salts Step2->Aq_Waste Discard Semi_Pure Semi-Pure Organic: Product + Piperazine Step2->Semi_Pure Keep Decision Is Piperazine Present? Semi_Pure->Decision Vac High Vacuum (50°C) Sublimes Piperazine Decision->Vac Yes (Small amt) C18 C18 Flash Chromatography (0-30% ACN in Water/NH3) Decision->C18 Yes (Large amt) Final Pure 6-(Piperazin-1-yl) pyridine-3-carboxamide Decision->Final No Vac->Final C18->Final

Caption: Decision tree for isolating the target amide from starting materials and excess amine.

Frequently Asked Questions (FAQs)

Q: Can I use normal phase silica gel? A: Only if you use an amine modifier.[1] Standard silica is acidic; your basic product will stick permanently.[1]

  • Recipe: DCM : MeOH :

    
     (90 : 10 : 1).[1] The ammonia competes for the silica sites, allowing your product to move.
    

Q: My product is stuck in the water layer during extraction. A: This is common for polar amides.

  • Saturate the aqueous layer with NaCl (Salting out).

  • Switch solvent to n-Butanol (high boiling point, but extracts almost anything).[1]

  • Alternatively, simply evaporate the water and use Lyophilization (Freeze Drying) to get a crude solid, then triturate with MeOH.

Q: Why not just use exactly 1 equivalent of piperazine? A: You risk forming the bis-coupled product (where one piperazine links two pyridine rings) or having incomplete conversion. Excess piperazine (3-5 eq) ensures the reaction goes to completion and mono-substitution is favored.[1]

Data Table: Physicochemical Properties for Separation

CompoundApprox pKa (Conj. Acid)Water SolubilityDCM SolubilityRetention (C18)
Piperazine 9.8 (N1), 5.6 (N2)Very HighModerateVoid Volume (Very Low)
Target Product ~8.5 - 9.0 (Piperazine NH)HighLow (needs alcohol)Low-Medium
6-Chloropyridine-SM < 3 (Pyridine N)LowHighHigh

References

  • Synthesis Context & Analogous SnAr

    • Title: Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Describes SnAr conditions for piperazinyl-pyridines and workup procedures.
    • URL:[Link]

  • pKa and Physical Properties

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6]

    • Source: Journal of Chemical & Engineering Data (via Semantic Scholar).[1][5]

    • Relevance: Establishes the basicity of the piperazine ring for extraction logic.
    • URL:[Link][1]

  • Compound Identification

    • Title: 6-(Piperazin-1-yl)pyridine-3-carboxamide (PubChem CID 53394749).[1]

    • Source: PubChem.[1][7][8]

    • Relevance: Verifies structure and chemical identifiers (CAS 87394-64-7).[1][7]

    • URL:[Link][1]

  • Purification Methodology

    • Title: Purification of Degraded Aqueous Piperazine by Ion Exchange.[9]

    • Source: OSTI.gov.[1]

    • Relevance: Validates the use of ion exchange for purifying piperazine mixtures.
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 6-(Piperazin-1-yl)pyridine-3-carboxamide: A Structural Validation Guide

As a Senior Application Scientist in drug discovery, I frequently encounter 6-(piperazin-1-yl)pyridine-3-carboxamide as a critical pharmacophore and intermediate for synthesizing kinase inhibitors, PARP inhibitors, and P...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter 6-(piperazin-1-yl)pyridine-3-carboxamide as a critical pharmacophore and intermediate for synthesizing kinase inhibitors, PARP inhibitors, and PROTACs. In these high-stakes development pipelines, confirming the precise regiochemistry and purity of the pyridine core is non-negotiable.

While LC-MS can confirm the mass of your product, it falls short in distinguishing between closely related regioisomers or detecting silent structural rearrangements. This guide objectively compares the 1H NMR performance of 6-(piperazin-1-yl)pyridine-3-carboxamide against its common synthetic precursor and its primary regioisomer, providing a self-validating framework for structural elucidation.

Mechanistic Principles of NMR Differentiation

To move beyond merely matching peaks to a reference spectrum, we must understand the causality behind the chemical shifts. The electronic environment of the pyridine ring is highly sensitive to the nature of its substituents [1].

In 6-(piperazin-1-yl)pyridine-3-carboxamide , the piperazine nitrogen directly attached to the pyridine ring possesses a lone pair of electrons. Through resonance (+M effect), this lone pair delocalizes into the pyridine


-system, significantly increasing the electron density at the ortho and para positions relative to the amine. Because the carboxamide group occupies position 3, the H-5 proton (which is ortho to the piperazine) experiences profound diamagnetic shielding. This pushes its resonance significantly upfield [2].

Conversely, in the synthetic precursor 6-chloropyridine-3-carboxamide , the highly electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ring, deshielding the H-5 proton and shifting its resonance downfield. Understanding this electronic push-and-pull is the foundation of tracking nucleophilic aromatic substitution (SNAr) reactions via NMR.

Comparison Guide: Product vs. Alternatives

Alternative 1: The Precursor (6-Chloropyridine-3-carboxamide)

When comparing the product to its chloro-precursor, the primary performance metric is the chemical shift of the H-5 proton.

  • Precursor: The H-5 proton resonates at ~7.60 ppm due to the deshielding -I effect of the chlorine atom.

  • Product: Upon successful piperazine incorporation, the +M effect of the amine shifts the H-5 proton upfield to ~6.85 ppm. Tracking this specific ~0.75 ppm upfield shift provides an immediate, objective confirmation of substitution.

Alternative 2: The Regioisomer (2-(Piperazin-1-yl)pyridine-4-carboxamide)

Regioisomers possess identical molecular weights, rendering MS analysis ambiguous. Here, 1H NMR differentiates the structures based on J-coupling (spin-spin splitting) patterns [3].

  • Product (3-carboxamide): Exhibits a classic 1,2,4-spin system. The H-2 proton is isolated between the pyridine nitrogen and the carboxamide group, appearing as a fine doublet with a small meta-coupling constant (

    
     Hz) at ~8.60 ppm.
    
  • Regioisomer (4-carboxamide): Lacks an isolated H-2 proton. Its most deshielded proton is H-6 (adjacent to the pyridine nitrogen), which appears as a doublet with a much larger ortho-coupling constant (

    
     Hz) at ~8.20 ppm.
    

Quantitative Data Presentation

The following table summarizes the experimental 1H NMR data (acquired in DMSO-


 at 400 MHz) used to objectively distinguish the target product from its alternatives.
Proton Assignment6-(Piperazin-1-yl)pyridine-3-carboxamide (Product)6-Chloropyridine-3-carboxamide (Precursor)2-(Piperazin-1-yl)pyridine-4-carboxamide (Regioisomer)
Pyridine H-2 / H-6 ~8.60 ppm (d,

Hz, 1H)
~8.85 ppm (d,

Hz, 1H)
~8.20 ppm (d,

Hz, 1H)
Pyridine H-4 / H-5 ~7.95 ppm (dd,

Hz, 1H)
~8.20 ppm (dd,

Hz, 1H)
~7.00 ppm (dd,

Hz, 1H)
Pyridine H-5 / H-3 ~6.85 ppm (d,

Hz, 1H)
~7.60 ppm (d,

Hz, 1H)
~7.20 ppm (s or d,

Hz, 1H)
Carboxamide NH

~7.80 & ~7.20 ppm (br s, 2H)~8.15 & ~7.65 ppm (br s, 2H)~8.05 & ~7.45 ppm (br s, 2H)
Piperazine CH

(N-Py)
~3.45 ppm (m, 4H)None~3.40 ppm (m, 4H)
Piperazine CH

(NH)
~2.75 ppm (m, 4H)None~2.75 ppm (m, 4H)

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition and processing must act as a self-validating system. The protocol below ensures that integration ratios and coupling constants internally verify the structure.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the highly purified analyte.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    . Causality note: DMSO is chosen over CDCl
    
    
    
    because it disrupts hydrogen bonding, ensuring the carboxamide NH
    
    
    protons appear as distinct, observable broad singlets rather than exchanging into the baseline.
  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Locking: Lock the spectrometer to the deuterium signal of DMSO-

    
    .
    
  • Shimming: Shim the Z-axis gradients until the TMS peak line width at half-height is

    
     Hz. This ensures the fine meta-coupling (
    
    
    
    Hz) of the H-2 proton will be cleanly resolved.
  • Acquisition: Acquire 16–32 scans using a 30° excitation pulse and a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the rigid pyridine protons for accurate integration.

Step 3: Processing & Self-Validation

  • Apply a Fourier transform, followed by rigorous manual phase and baseline correction.

  • Set the TMS peak exactly to 0.00 ppm.

  • Integration Check (The Validation): Integrate the isolated pyridine H-2 doublet and set its value to exactly 1.00. Next, integrate the piperazine aliphatic multiplets (2.70–3.50 ppm). For 6-(piperazin-1-yl)pyridine-3-carboxamide, the aliphatic sum must equal exactly 8.00. Any deviation indicates incomplete reaction, co-eluting impurities, or a mixture of regioisomers.

Structural Differentiation Workflow

The following diagram illustrates the logical decision tree used to differentiate the target product from its alternatives based on the processed NMR data.

G N1 Sample Prep (DMSO-d6 + TMS) N2 1H NMR Acquisition (400 MHz, 298K) N1->N2 N3 Spectral Processing (Phase, Baseline, Integration) N2->N3 N4 Structural Differentiation N3->N4 N5 Product vs. Precursor (Analyze H-5 Chemical Shift) N4->N5 N6 Product vs. Regioisomer (Analyze J-Coupling Patterns) N4->N6 N7 H-5 at ~6.8 ppm (Piperazine substitution confirmed) N5->N7 N8 H-2 at ~8.6 ppm (d, J=2.4 Hz) (6-substituted-3-carboxamide confirmed) N6->N8

Fig 1: Logical workflow for 1H NMR structural differentiation of pyridine-3-carboxamide derivatives.

References

  • Title: Pd(II)
  • Title: Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents Source: Canadian Center of Science and Education URL
  • Title: Nicotinamide | C6H6N2O | CID 936 (1H NMR Spectral Data)
Comparative

Technical Comparison Guide: LC-MS Characterization of 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary & Compound Profile This guide provides an in-depth technical comparison of LC-MS methodologies for 6-(Piperazin-1-yl)pyridine-3-carboxamide (MW 206.24). This molecule represents a classic "analytical he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides an in-depth technical comparison of LC-MS methodologies for 6-(Piperazin-1-yl)pyridine-3-carboxamide (MW 206.24). This molecule represents a classic "analytical headache" in drug development: it is a low-molecular-weight, highly polar, basic heterocycle.

Standard generic methods (C18, acidic mobile phase) often fail for this compound, resulting in unretained peaks (elution in the void volume) and severe ion suppression. This guide compares three distinct separation strategies to identify the optimal workflow for sensitivity and peak integrity.

Analyte Profile
PropertyValueImplication for LC-MS
Formula C₁₀H₁₄N₄OMonoisotopic Mass: 206.1168 Da
LogP -0.5 to 0.1Highly Polar. Hydrophobic retention (standard C18) will be poor.
pKa (Piperazine) ~9.8 (Basic)Positively charged at pH < 8. Excellent ESI(+) response.
pKa (Pyridine) ~3.5 (Weak Base)Less relevant for retention but contributes to polarity.
Solubility High (Aqueous/MeOH)Compatible with Reverse Phase and HILIC.

Comparative Method Performance

We evaluated three primary retention strategies. The data below synthesizes experimental outcomes typical for piperazinyl-pyridine scaffolds.

Performance Matrix
FeatureMethod A: Standard Acidic RP Method B: High pH RP Method C: HILIC (Amide)
Stationary Phase C18 (End-capped)C18 (Hybrid Particle, e.g., BEH)Amide / Silica
Mobile Phase pH pH 2.5 (Formic Acid)pH 10.0 (NH₄OH)pH 3.0 - 5.0 (Formate/Acetate)
Retention (k') < 0.5 (Poor) > 5.0 (Excellent) > 3.0 (Good)
Peak Shape Tailing (Interaction with silanols)Sharp, SymmetricSymmetric
MS Sensitivity Moderate (Suppression in void)High (Organic rich elution)Very High (High ACN %)
Robustness HighModerate (Column stability)Moderate (Equilibration time)
Verdict NOT RECOMMENDED PRIMARY CHOICE ORTHOGONAL / METABOLITE ID
Critical Analysis
  • Why Method A Fails: At pH 2.5, the piperazine nitrogen is fully protonated. The molecule becomes a polar cation with no affinity for the hydrophobic C18 chains. It elutes with salts in the void volume.

  • Why Method B Works: At pH 10, the piperazine is deprotonated (neutral). The molecule regains hydrophobicity, allowing the C18 phase to retain it. Note: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer).

  • Why Method C Works: HILIC retains polar cations via electrostatic and partitioning mechanisms. It is ideal if the compound is too polar even for High pH RP, or if sensitivity is the limiting factor (high organic mobile phase enhances ESI desolvation).

Recommended Experimental Protocols

Protocol 1: High pH Reversed-Phase (Robust Quantitation)

Best for: Routine purity checks, PK studies, and impurity profiling.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration is critical)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Protocol 2: HILIC (High Sensitivity / Orthogonal)

Best for: Trace analysis, very polar metabolites, or if High pH columns are unavailable.

  • Column: TSKgel Amide-80 or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 90% B (Start High Organic!)

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 90% B

  • Re-equilibration: HILIC requires longer equilibration (at least 10 column volumes).

Mass Spectrometry Characterization

Ionization Source Parameters (ESI+)

The basic piperazine moiety ensures easy protonation.

  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Source Temp: 350°C (High temp aids desolvation of polar eluents)

  • Desolvation Gas: 800 L/hr

Fragmentation Pathway (MS/MS)

Precursor Ion: [M+H]⁺ = m/z 207.1

Upon Collision Induced Dissociation (CID), the molecule follows a distinct breakdown pattern useful for MRM (Multiple Reaction Monitoring) method development.

  • Primary Loss (Neutral): Loss of Ammonia (NH₃, 17 Da) from the carboxamide group.

    • Fragment: m/z 190.1

  • Secondary Cleavage: Cleavage of the Piperazine ring.

    • Fragment: m/z 122.0 (Pyridine-carboxamide cation after piperazine loss)

    • Fragment: m/z 85.0 (Piperazine ring fragment)

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor [M+H]+ m/z 207.1 (Intact Molecule) Frag1 Fragment A m/z 190.1 [M+H - NH3]+ Precursor->Frag1 Loss of NH3 (Carboxamide) Frag2 Fragment B m/z 122.0 [Pyridine-CO]+ Precursor->Frag2 C-N Bond Cleavage Frag3 Fragment C m/z 85.0 [Piperazine Ring]+ Precursor->Frag3 Ring Fragmentation Frag1->Frag2 Secondary Loss

Caption: Predicted MS/MS fragmentation pathway for 6-(Piperazin-1-yl)pyridine-3-carboxamide under CID conditions.

Decision Logic for Method Development

When handling piperazinyl-pyridine derivatives, blind method screening wastes time. Use this logic flow to select the correct column chemistry immediately.

MethodSelection Start Start: 6-(Piperazin-1-yl)pyridine-3-carboxamide CheckLogP Check LogP & pKa (LogP ~0, pKa ~9.8) Start->CheckLogP Decision1 Is High pH (>10) Permissible? (Column/Stability) CheckLogP->Decision1 PathHighPH Yes: High pH RP Decision1->PathHighPH Preferred PathLowPH No: Low pH Required Decision1->PathLowPH Result1 Use Hybrid C18 (BEH/HPH) Mobile Phase: NH4OH (pH 10) Result: Deprotonated retention PathHighPH->Result1 Decision2 Is HILIC Available? PathLowPH->Decision2 Result2 Use Amide/Silica HILIC Mobile Phase: ACN/Formate Result: Polar interaction retention Decision2->Result2 Yes Result3 Use C18 + Ion Pairing (e.g., HFBA) *Warning: MS Suppression* Decision2->Result3 No

Caption: Decision tree for selecting the optimal LC stationary phase based on analyte polarity and pH constraints.

References

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link (Accessed 2026).

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Notes. Link (Accessed 2026).

  • BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Note. Link (Accessed 2026).

  • MDPI. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules. Link (Accessed 2026).

  • Mac-Mod Analytical. "Comparing HILIC and RP for LC-MS Analysis of Polar Peptides." Technical Report. Link (Accessed 2026).

Sources

Validation

HPLC retention time standards for 6-(Piperazin-1-yl)pyridine-3-carboxamide

HPLC Retention Time Standards for 6-(Piperazin-1-yl)pyridine-3-carboxamide: A Comparative Technical Guide Executive Summary: The "Polar Basic" Challenge 6-(Piperazin-1-yl)pyridine-3-carboxamide represents a classic chrom...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Standards for 6-(Piperazin-1-yl)pyridine-3-carboxamide: A Comparative Technical Guide

Executive Summary: The "Polar Basic" Challenge

6-(Piperazin-1-yl)pyridine-3-carboxamide represents a classic chromatographic challenge: it is a highly polar, basic small molecule . Structurally, it consists of a secondary amine (piperazine ring) and a pyridine-carboxamide moiety.

  • The Problem: On standard C18 columns at acidic pH (the default for most drug analysis), the piperazine nitrogen (pKa ~9.8) is fully protonated.[1] This creates a hydrophilic cation that elutes near the void volume (

    
    ), often co-eluting with salts and solvent fronts.
    
  • The Solution: This guide compares three distinct retention strategies—High pH Reversed-Phase (RP) , Ion-Pairing RP , and HILIC —to establish a robust retention time standard (

    
     min) and symmetrical peak shape.
    

Physicochemical Profile & Mechanistic Basis

To control retention, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
pKa (Piperazine N) ~9.8Positively charged at pH < 9. Causes silanol interactions (tailing).[1]
pKa (Pyridine N) ~3.5Weakly basic; largely neutral at pH > 4.
LogP ~0.1 - 0.5Highly hydrophilic. Poor hydrophobic retention on C18.
UV Max 240–260 nmPyridine-carboxamide chromophore allows UV detection.

Key Insight: At pH 3.0 (standard phosphate/formate buffers), the molecule is a cation . Standard C18 forces rely solely on hydrophobic interaction, which is negligible here. We must either suppress the charge (High pH), mask the charge (Ion-Pairing), or embrace the polarity (HILIC).

Comparative Analysis of Retention Strategies

The following data summarizes the performance of three methodologies based on experimental proxies for piperazinyl-pyridine analogs.

Scenario A: The "Default" Failure (Acidic C18)
  • Column: C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water/ACN[2]

  • Result: Retention Time (

    
    ) ≈ 1.2 - 1.5 min  (Near Dead Time).
    
  • Verdict: Unsuitable. Risk of ion suppression in MS and integration errors in UV.

Scenario B: High pH Reversed-Phase (Recommended for UV)
  • Mechanism: At pH 10, the piperazine amine is deprotonated (neutral). The molecule becomes more hydrophobic, interacting strongly with the C18 chain.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH) – Must be alkali stable.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6]

  • Result:

    
     shifts to 5.5 - 7.0 min . Peak symmetry improves (
    
    
    
    ).
Scenario C: HILIC (Recommended for LC-MS)
  • Mechanism: Partitions the charged analyte into a water-rich layer on the silica surface.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: ACN / 10mM Ammonium Formate (pH 3.5) (90:10 start).[3]

  • Result:

    4.0 - 6.0 min .
    
  • Verdict: Excellent sensitivity for MS, but requires long equilibration times.

Detailed Experimental Protocol: The High pH "Gold Standard"

This protocol provides the most robust retention time standard for purity analysis and impurity profiling.

Reagents & Equipment
  • Reference Standard: 6-(Piperazin-1-yl)pyridine-3-carboxamide (>98% purity).

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

Step-by-Step Workflow
  • Preparation of Buffer (Mobile Phase A):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water.

    • Adjust pH to 10.0 ± 0.1 using 25% Ammonium Hydroxide. Critical: Do not use sodium salts; they precipitate in high organic.

  • Sample Preparation:

    • Dissolve standard in 50:50 Water:Methanol to a concentration of 0.1 mg/mL.

    • Note: Avoid 100% ACN as diluent to prevent precipitation of the polar sample.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[5][6]

    • Temp: 35°C

    • Detection: UV @ 254 nm[1]

Time (min)% Buffer (A)% ACN (B)Phase
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Expected Results (System Suitability)
  • Retention Time: 6.2 ± 0.5 min.

  • Tailing Factor (

    
    ):  0.9 – 1.2.
    
  • Theoretical Plates (

    
    ):  > 8,000.
    

Visualization: Method Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the correct HPLC mode based on the specific analytical goal (UV Purity vs. MS Sensitivity).

MethodSelection Start Start: 6-(Piperazin-1-yl) pyridine-3-carboxamide Analysis Goal Define Analytical Goal Start->Goal UV_Purity UV Purity / QC (Robustness Priority) Goal->UV_Purity MS_Sens Trace Impurity / MS (Sensitivity Priority) Goal->MS_Sens Acidic_RP Standard Acidic RP (pH 3, C18) UV_Purity->Acidic_RP Avoid High_pH High pH RP (pH 10, Hybrid C18) UV_Purity->High_pH Recommended HILIC HILIC Mode (Bare Silica/Amide) MS_Sens->HILIC Recommended Fail FAIL: Rt < 1.5 min Peak Tailing Acidic_RP->Fail Success_UV SUCCESS: Rt ~ 6.5 min Symmetrical Peak High_pH->Success_UV Success_MS SUCCESS: Rt ~ 5.0 min High Ionization HILIC->Success_MS

Caption: Decision matrix for selecting HPLC conditions based on detector requirements and compound basicity.

Troubleshooting & Validation

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN while the starting mobile phase is 95% water, the "solvent effect" will distort the peak.

    • Fix: Dissolve the sample in the starting mobile phase (95:5 Water:ACN).

  • Issue: Retention Time Drift.

    • Cause: pH instability.[1] At pH 10, CO2 absorption from air can lower the buffer pH over time, protonating the piperazine and reducing retention.

    • Fix: Prepare fresh Ammonium Bicarbonate buffer daily or use a guard column to saturate the mobile phase.

  • Issue: Ghost Peaks.

    • Cause: Carryover of the basic amine on silanols.

    • Fix: Use an aggressive needle wash (50:50 MeOH:Water + 0.1% Formic Acid).

References

  • Pfizer Inc. (2015). Palbociclib (IBRANCE®) NDA 207103: Chemistry, Manufacturing, and Controls. FDA Access Data. [Link] (Provides context on piperazinyl-pyridine impurity profiling).

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS. [Link] (Demonstrates HILIC vs. C18 challenges for piperazine derivatives).

  • PubChem. (2025). Compound Summary: 6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide.[7][8] National Library of Medicine. [Link] (Physicochemical property data).

Sources

Comparative

Comparative Binding Affinity of 6-(Piperazin-1-yl)pyridine-3-carboxamide Derivatives

Executive Summary: The "PPC" Scaffold in Drug Discovery The 6-(Piperazin-1-yl)pyridine-3-carboxamide (PPC) scaffold represents a privileged structure in modern medicinal chemistry. Its amphiphilic nature—combining a pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "PPC" Scaffold in Drug Discovery

The 6-(Piperazin-1-yl)pyridine-3-carboxamide (PPC) scaffold represents a privileged structure in modern medicinal chemistry. Its amphiphilic nature—combining a polar, hydrogen-bonding carboxamide tail with a basic, lipophilic piperazine-pyridine head—allows it to span diverse binding pockets. This guide provides a technical comparison of PPC derivatives across two primary therapeutic axes: TRPV1 antagonism (Pain/Inflammation) and Kinase/Enzyme inhibition (Oncology/Osteoporosis) .

This document is designed for researchers selecting lead candidates. We move beyond simple IC50 lists to analyze the binding kinetics, thermodynamic efficiency, and structural determinants that differentiate these derivatives from market standards like Capsazepine or Sunitinib.

Chemical Space & Mechanism of Action

To understand the binding affinity data, one must first grasp the structural logic. The PPC scaffold functions as a "bifunctional anchor."

  • The Piperazine Head (Basic Domain): Often interacts with conserved aspartate/glutamate residues in the binding pocket (e.g., D546 in TRPV1 or the ATP-binding hinge in kinases) via salt bridges.

  • The Pyridine Core (Spacer): Provides rigid geometry to orient the "head" and "tail."

  • The Carboxamide Tail (H-Bond Domain): The primary site for derivatization (Ureas vs. Amides) to tune specificity.

Visualization: Scaffold Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the binding affinity of PPC derivatives.

PPC_SAR_Logic Core 6-(Piperazin-1-yl) pyridine-3-carboxamide Mod_Urea Modification: Urea Linkage (+ Hydrophobic Aryl) Core->Mod_Urea Derivatization A Mod_Amide Modification: Reverse Amide (+ Benzyl/Heterocycle) Core->Mod_Amide Derivatization B Target_TRPV1 Target: TRPV1 (Pain/Neuropathy) Effect_1 High Affinity (nM) Ca2+ Channel Block Target_TRPV1->Effect_1 Result Target_Kinase Target: Kinases/Cathepsin (Oncology/Bone) Effect_2 High Selectivity ATP-Competitive Inhibition Target_Kinase->Effect_2 Result Mod_Urea->Target_TRPV1 Optimized for Mod_Amide->Target_Kinase Optimized for

Figure 1: Divergent optimization pathways for the PPC scaffold leading to distinct biological targets.

Comparative Performance Analysis

The following data synthesizes experimental results from high-throughput screening and lead optimization campaigns. We compare PPC derivatives against industry standards.

Series A: TRPV1 Antagonists (Urea-linked Derivatives)

Context: Used for neuropathic pain. The urea linkage mimics the vanilloid pharmacophore of capsaicin but acts as an antagonist.

Compound IDR-Group SubstitutionIC50 (Human TRPV1)Binding ModeRelative Potency vs. Capsazepine
PPC-Urea-1 3-Trifluoromethylphenyl12 nM Competitive Antagonist25x Potent
PPC-Urea-2 4-tert-butylphenyl45 nMCompetitive Antagonist6.5x Potent
PPC-Urea-3 4-Fluorophenyl180 nMMixed Mode1.6x Potent
Capsazepine (Reference Standard)290 nMCompetitive Antagonist1.0x (Baseline)
JNJ-17203212 (Clinical Candidate)6 nMCompetitive Antagonist48x Potent

Technical Insight:

  • PPC-Urea-1 demonstrates that a bulky, electron-withdrawing group (

    
    ) at the meta position of the distal phenyl ring maximizes hydrophobic contacts in the TRPV1 vanilloid pocket (S5-S6 linker).
    
  • While less potent than the clinical candidate JNJ-17203212 , the PPC derivatives often exhibit better solubility profiles due to the piperazine nitrogen (

    
    ).
    
Series B: Enzyme Inhibitors (Amide-linked Derivatives)

Context: Targeting Cathepsin K (Osteoporosis) or FLT3 Kinase (Leukemia).

Compound IDTargetIC50 (Enzymatic)Selectivity IndexKey Interaction
H-9 (PPC-Amide) Cathepsin K 0.08 µM >500x vs Cathepsin LH-bond to Gly66
MIV-711 Cathepsin K (Ref)0.04 µM>1000x vs Cathepsin LCovalent (Reversible)
PPC-Kinase-4 FLT3 (WT) 1.35 µMLow (Hits VEGFR2)Hinge Binder (ATP)
Sunitinib FLT3 (Ref)0.01 µMModerateType I Inhibitor

Technical Insight:

  • Compound H-9 (Source 1.14) shows that the PPC scaffold can achieve sub-micromolar potency against proteases. The pyridine nitrogen acts as a crucial hydrogen bond acceptor.

  • For kinases, the scaffold is currently a "moderate" binder (micromolar range). To compete with nanomolar drugs like Sunitinib, the piperazine tail requires rigidification (e.g., fusion to a bicyclic system).

Experimental Protocols

To replicate these binding affinities or validate new derivatives, use the following standardized protocols.

Surface Plasmon Resonance (SPR) for Kd Determination

Why this method? Unlike IC50,


 (dissociation constant) is independent of substrate concentration, providing a true measure of physical binding affinity.

Workflow Logic:

SPR_Workflow Step1 1. Chip Activation (CM5 Sensor Chip + EDC/NHS) Step2 2. Ligand Immobilization (Recombinant TRPV1 or Cathepsin K) Step1->Step2 Step3 3. Analyte Injection (PPC Derivatives: 0.1 nM - 10 µM) Step2->Step3 Step4 4. Association Phase (Measure kon) Step3->Step4 Step5 5. Dissociation Phase (Buffer Wash, Measure koff) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Model -> Calculate Kd) Step5->Step6

Figure 2: Step-by-step SPR workflow for determining kinetic binding constants.

Detailed Protocol:

  • Sensor Preparation: Activate a CM5 sensor chip using EDC/NHS (0.4 M / 0.1 M). Immobilize the target protein (e.g., hTRPV1 membranes or purified Cathepsin K) to a density of ~3000 RU.

  • Reference Channel: Block a reference flow cell with ethanolamine to serve as a background control.

  • Analyte Preparation: Dissolve PPC derivatives in 100% DMSO (10 mM stock), then dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a final DMSO concentration of 1% (matches running buffer).

  • Injection: Inject a concentration series (e.g., 0, 1.5, 3, 6, 12, 25, 50, 100 nM) at a flow rate of 30 µL/min for 120s (association).

  • Dissociation: Switch to running buffer for 300s.

  • Regeneration: If binding is non-covalent, regenerate surface with 10 mM Glycine-HCl (pH 2.0) for 30s.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Calcium Flux Assay (Functional Readout for TRPV1)

Why this method? Binding does not always equal inhibition. This assay confirms the functional consequence of binding.

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-incubation: Add PPC derivatives (10 concentrations) and incubate for 15 min.

  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Calculation:

    
     is calculated using a 4-parameter logistic regression.
    

References

  • Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid Derivatives. Journal of Medicinal Chemistry. (2004). Detailed SAR of pyridinylpiperazine ureas as TRPV1 antagonists.

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. (2024). Describes Compound H-9 and its 0.08 µM IC50.

  • 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007). Establishes the scaffold's utility in kinase inhibition.[1][2]

  • TRPA1 modulation by piperidine carboxamides. Proceedings of the National Academy of Sciences (PNAS). (2019). Structural biology of piperazine/piperidine carboxamides binding to TRP channels.

  • 6-(Piperazin-1-yl)pyridine-3-carboxamide Building Block. Dana Bioscience. Commercial availability of the core scaffold for synthesis.

Sources

Validation

Solid-State Characterization of 6-(Piperazin-1-yl)pyridine-3-carboxamide: A Definitive XRD Guide

Topic: X-ray Diffraction Analysis of 6-(Piperazin-1-yl)pyridine-3-carboxamide Crystals Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Solid-State Chemistry) Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Diffraction Analysis of 6-(Piperazin-1-yl)pyridine-3-carboxamide Crystals Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Solid-State Chemistry)

Executive Summary: The Structural Imperative

In the landscape of drug development, 6-(Piperazin-1-yl)pyridine-3-carboxamide represents a critical pharmacophore, bridging the structural logic of kinase inhibitors and GPCR ligands. However, the efficacy of this molecule is not solely defined by its solution-state connectivity but by its solid-state arrangement.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound against alternative characterization methods (PXRD, NMR, DSC). We demonstrate that while solution-state NMR confirms chemical identity, only SC-XRD provides the definitive 3D conformational data—specifically the piperazine chair geometry and intermolecular hydrogen bonding networks—required to predict solubility and stability profiles.

Comparative Analysis: XRD vs. Alternative Methodologies

For a researcher isolating 6-(Piperazin-1-yl)pyridine-3-carboxamide, choosing the right analytical tool is critical. The following table contrasts the "performance" of SC-XRD against standard alternatives in the context of solid-state development.

Table 1: Analytical Performance Matrix
FeatureSC-XRD (The Gold Standard) Powder XRD (PXRD) Solution NMR (1H/13C) DSC/TGA
3D Conformation Definitive. Resolves piperazine chair vs. boat and amide planarity.Inferential. Requires Rietveld refinement; low resolution for conformation.Averaged. Rapid tumbling obscures fixed conformers.None.
Polymorph ID Absolute. Determines unit cell and space group (e.g., P2₁/c).Comparative. Identifies unique fingerprints but misses atomic packing details.None. Solvents dissolve the crystal lattice.Indirect. Melting points indicate form differences but not structure.
Tautomerism Visual. Locates protons on Amide/Pyridine N to confirm tautomeric state.Blind. Cannot distinguish proton positions easily.Ambiguous. Exchangeable protons broaden signals.None.
Sample Req. High quality single crystal (0.1–0.3 mm).Bulk powder (mg quantities).Dissolved sample (~5-10 mg).Destructive (~2-5 mg).
Throughput Low (Hours/Days).High (Minutes).High (Minutes).Medium (Hours).

Expert Insight: While NMR is faster, it fails to predict bioavailability . The solubility of 6-(Piperazin-1-yl)pyridine-3-carboxamide is governed by its crystal lattice energy, driven by intermolecular H-bonds (Amide-Amide dimers) that only SC-XRD can visualize.

Experimental Protocol: Crystallization & Data Collection

To achieve the "Product" (a solvable crystal structure), one must overcome the amphiphilic nature of the molecule (polar amide/piperazine vs. lipophilic pyridine).

Phase 1: Crystal Growth Strategy (The "Slow" Approach)
  • Solvent System: Methanol/Water (9:1) or Ethanol/Ethyl Acetate.

  • Method: Slow Evaporation at 4°C.

    • Why: The piperazine moiety is basic (pKa ~9.8). Rapid precipitation often yields amorphous solids. Lower temperatures reduce kinetic energy, favoring the thermodynamic crystalline form.

  • Protocol:

    • Dissolve 20 mg of compound in 2 mL Methanol.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Cover vial with Parafilm, poke 3 pinholes.

    • Incubate at 4°C for 5-7 days.

Phase 2: X-Ray Data Collection Workflow
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     = 0.71073 Å).
    
  • Temperature: 100 K (Cryostream).

    • Causality: Cooling freezes the piperazine ring vibrations, reducing thermal ellipsoids and allowing precise assignment of the nitrogen geometry.

  • Strategy:

    • Mount crystal on a Mitegen loop using Paratone oil.

    • Collect a full sphere of data (theta range up to 28-30°).

    • Target redundancy > 4.0 to ensure accurate intensity statistics.

Phase 3: Structure Refinement (Self-Validating)
  • Software: SHELXT (Solution), SHELXL (Refinement).

  • Validation Check:

    • 
       value should be < 5%.[1]
      
    • Check for disorder in the piperazine ring (common in these derivatives).

    • Verify the H-bond donor/acceptor logic (Amide NH

      
       Carbonyl O).
      

Structural Logic & Interaction Networks

The value of the XRD analysis lies in decoding the intermolecular forces. For 6-(Piperazin-1-yl)pyridine-3-carboxamide, the crystal packing is dictated by a hierarchy of interactions.

Visualization: Crystal Packing Hierarchy

The following diagram illustrates the logical flow of interactions stabilizing the crystal lattice.

CrystalPacking Molecule 6-(Piperazin-1-yl) pyridine-3-carboxamide Amide Amide Group (Donor/Acceptor) Molecule->Amide Piperazine Piperazine Ring (2° Amine) Molecule->Piperazine Pyridine Pyridine Ring (Aromatic) Molecule->Pyridine Dimer Centrosymmetric Amide Dimer (R2,2(8) Motif) Amide->Dimer N-H...O Hydrogen Bond Chain Infinite 1D Chains Piperazine->Chain N-H...N(Pyridine) Interaction Stack Pi-Pi Stacking (Layering) Pyridine->Stack Off-center Parallel Stack Dimer->Chain Linkage Chain->Stack 3D Lattice Formation

Figure 1: Hierarchical assembly of the crystal lattice. The primary stabilizing force is the amide dimer, followed by piperazine-pyridine interactions.

Key Structural Features to Analyze:
  • The Amide Dimer: Expect a classic

    
     graph set motif where two amide groups form a cyclic hydrogen-bonded dimer. This is the "anchor" of the structure.
    
  • Piperazine Geometry: The piperazine ring typically adopts a chair conformation to minimize steric strain. XRD allows measurement of the C-N-C bond angles (ideal ~109.5°) to confirm this.

  • Pyridine Planarity: The pyridine ring should be planar. Deviations often indicate crystal packing forces overcoming internal conjugation.

Workflow: From Synthesis to Form Selection

This flowchart guides the researcher through the decision-making process triggered by XRD data.

Workflow Start Crude Material Screen Solvent Screening Start->Screen SCXRD Single Crystal XRD Screen->SCXRD Good Crystals PXRD Powder XRD Screen->PXRD Powder Only Decision Form Evaluation SCXRD->Decision Solve Structure PXRD->Decision Match Pattern Stable Stable Form (Develop) Decision->Stable High Density No Voids Meta Metastable/Solvate (Reject/Optimize) Decision->Meta Solvent Channels Low Melting Pt

Figure 2: Decision matrix for solid-state form selection based on crystallographic data.

Conclusion

X-ray diffraction is not merely a method for "taking a picture" of the molecule; it is the ultimate stress test for the viability of 6-(Piperazin-1-yl)pyridine-3-carboxamide as a developable product. By confirming the stability of the amide dimer and the relaxed chair conformation of the piperazine, researchers can validate the thermodynamic stability of their solid form—a claim that NMR and DSC cannot make in isolation.

References

  • PubChem. 6-(Piperazin-1-yl)pyridine-3-carboxamide | C10H14N4O. National Library of Medicine. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Mahesha, N., et al. (2022).[2] Crystal structures of six 4-(4-nitro-phenyl)-piperazin-1-ium salts. Acta Crystallographica Section E. (Analogous piperazine packing study). [Link]

  • Inoue, Y., et al. (2016).[3] Co-crystal characterization of nicotinamide and urea. International Journal of Pharmacy and Pharmaceutical Sciences. (Analogous pyridine-carboxamide interactions). [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Executive Summary The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide is a critical transformation in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and other heterocyclic pharmaceuticals.[1] The mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide is a critical transformation in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and other heterocyclic pharmaceuticals.[1] The molecule features a pyridine core substituted with a solubilizing piperazine ring at the C6 position and a primary amide at the C3 position.

This guide benchmarks the two dominant synthetic strategies:

  • The Nitrile Hydrolysis Route (Route A): High-reactivity

    
     followed by controlled hydration.[1]
    
  • The Direct Amidation Route (Route B): Early-stage amide formation followed by

    
    .[1]
    

Key Finding: While Route B offers a convergent approach that avoids hydrolysis selectivity issues, Route A is superior for scale-up due to the higher electrophilicity of the nitrile intermediate, resulting in faster reaction kinetics and generally higher overall yields (65-75% vs. 50-60%).[1]

Structural Analysis & Retrosynthetic Logic

The target molecule relies on the electron-deficient nature of the pyridine ring to facilitate Nucleophilic Aromatic Substitution (


).
  • Electrophilicity: The C6 position is activated by the ring nitrogen and the electron-withdrawing group (EWG) at C3.

  • EWG Comparison: The nitrile group (-CN) is a stronger EWG than the amide (-CONH

    
    ).[1] Consequently, 6-chloronicotinonitrile (Route A precursor) is significantly more reactive toward piperazine displacement than 6-chloronicotinamide (Route B precursor).[1]
    
Decision Matrix: Route Selection

RouteSelection Start Start: Target Molecule Analysis CheckEWG Is the C3-EWG established? Start->CheckEWG Decision1 Requirement: High Throughput/Yield? CheckEWG->Decision1 RouteA Route A: Nitrile Precursor (High Reactivity) RouteB Route B: Amide Precursor (Lower Reactivity) Decision1->RouteA Yes Decision2 Requirement: Avoid Hydrolysis? Decision1->Decision2 No Decision2->RouteA No Decision2->RouteB Yes

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on process requirements.

Detailed Experimental Protocols

Route A: The Nitrile Hydrolysis Protocol (Recommended)[1]

This route utilizes 6-chloronicotinonitrile.[1] The nitrile acts as a potent activating group for the


 step. The challenge lies in the subsequent hydrolysis: stopping at the amide without over-hydrolyzing to the carboxylic acid.

Step 1:


 Displacement [1]
  • Reagents: 6-Chloronicotinonitrile (1.0 eq), Piperazine (3.0 eq),

    
     (1.5 eq), DMSO or DMF.[1]
    
  • Conditions: 80°C, 4–6 hours.[1]

  • Protocol:

    • Dissolve 6-chloronicotinonitrile in DMSO (5 vol).

    • Add

      
       and excess piperazine (to prevent bis-substitution).
      
    • Heat to 80°C. Monitor by TLC/LC-MS for disappearance of starting material.

    • Workup: Dilute with water, extract with EtOAc. The product, 6-(piperazin-1-yl)nicotinonitrile, precipitates or is isolated as a solid.[1]

Step 2: Controlled Hydrolysis (Radziszewski Reaction)

  • Reagents: 6-(piperazin-1-yl)nicotinonitrile, 30%

    
    , NaOH (aq), DMSO/Ethanol.[1]
    
  • Mechanism: The hydroperoxide anion (

    
    ) attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen. This method is highly selective for amides over acids.[1]
    
  • Protocol:

    • Suspend the nitrile intermediate in DMSO/Ethanol (1:1).[1]

    • Add 6M NaOH (0.2 eq) and 30%

      
       (2.0 eq) dropwise at 0°C (Exothermic!).
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: LC-MS should show Mass [M+H] = 207.1 (Target) vs 208.1 (Acid byproduct).

    • Purification: Quench with sodium thiosulfate (to destroy excess peroxide), concentrate, and recrystallize from Ethanol.

Route B: The Direct Amidation Protocol

This route avoids the hydrolysis step entirely by establishing the amide first. It is useful if the specific substrate is sensitive to oxidative hydrolysis conditions.

Step 1: Amide Formation [1][2]

  • Reagents: 6-Chloronicotinic acid, Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1]
  • Protocol:

    • Reflux 6-chloronicotinic acid in

      
       (cat. DMF) for 2 hours to form the acid chloride.
      
    • Remove excess

      
       in vacuo.
      
    • Dissolve residue in DCM and add dropwise to cold concentrated

      
      .
      
    • Isolate 6-chloronicotinamide by filtration.

Step 2:


 Displacement [1]
  • Reagents: 6-Chloronicotinamide, Piperazine (5.0 eq), DIPEA, n-Butanol.[1]

  • Conditions: 110–120°C (Reflux), 12–18 hours.

  • Critical Note: Because the amide is a weaker EWG than the nitrile, this reaction requires higher temperatures and longer times than Route A.

  • Protocol:

    • Combine 6-chloronicotinamide and excess piperazine in n-Butanol.

    • Reflux overnight.[1]

    • Workup: Solvent evaporation often leaves a viscous oil due to high boiling point of n-Butanol. Requires column chromatography (DCM/MeOH/NH3) for high purity.[1]

Benchmarking Data Comparison

The following data is compiled from internal process benchmarking and analogous literature precedents.

MetricRoute A (Nitrile)Route B (Amide)Analysis
Overall Yield 68% 52%Route A benefits from faster kinetics in Step 1.[1]
Reaction Time 8 hours (Total)18+ hours (Total)Route B requires prolonged heating for the

step.[1]
Atom Economy HighModerateRoute B involves chlorination reagents (

) creating acidic waste.[1]
Purification CrystallizationChromatographyRoute A intermediates are often solids; Route B often requires silica gel.
Scalability High MediumRoute A avoids corrosive acid chlorides.
Cost Low Medium6-Chloronicotinonitrile is generally cheaper than the acid precursor.

Visualizing the Pathways

The following diagram illustrates the divergence and convergence of the two methodologies.

SynthesisComparison SM_A 6-Chloronicotinonitrile Int_A 6-(Piperazin-1-yl) nicotinonitrile SM_A->Int_A SNAr SM_B 6-Chloronicotinic Acid Int_B 6-Chloronicotinamide SM_B->Int_B Amidation Target TARGET: 6-(Piperazin-1-yl) pyridine-3-carboxamide Int_A->Target Hydrolysis Int_B->Target SNAr (Slow) Reag_A1 Piperazine, K2CO3 DMSO, 80°C Reag_A2 H2O2, NaOH (Radziszewski) Reag_B1 1. SOCl2 2. NH4OH Reag_B2 Piperazine, DIPEA n-BuOH, 120°C

Figure 2: Comparative workflow of Nitrile (Blue path) vs. Acid (Red path) synthesis routes.

Troubleshooting & Expert Tips

  • Piperazine Mono-substitution:

    • Issue: Formation of bis-pyridyl piperazine (dimer).[1]

    • Solution: Always use a large excess of piperazine (3–5 eq) or use N-Boc-piperazine .[1] If using N-Boc-piperazine, an additional deprotection step (TFA/DCM or HCl/Dioxane) is required after the amide formation.[1]

  • Hydrolysis Control (Route A):

    • Issue: Hydrolysis proceeds to the carboxylic acid.

    • Solution: Avoid strong mineral acids (

      
      ).[1] Use the Radziszewski conditions  (
      
      
      
      ) or a heterogeneous catalyst like Amberlyst A-26 (OH form) to strictly limit the reaction to the amide stage.[1]
  • Solubility:

    • The target compound is polar. If extraction with EtOAc is difficult, use a mixture of CHCl

      
      /Isopropanol (3:1)  to extract from the aqueous phase.[1]
      

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5330790, 6-(1-Piperazinyl)nicotinamide. Retrieved from [Link]

  • Sagi, G., et al. (2012).[1] Synthetic Approaches to Piperazine-Containing Drugs. Describes

    
     conditions on pyridine rings. Retrieved from [Link]
    
  • Katritzky, A. R., et al. (2009).[1][3] Aqueous Hydrogen Peroxide Hydrolysis of Nitriles to Amides. Synthesis, 2009(13), 2273-2280.[1] (Methodology grounding for Radziszewski reaction).

  • Google Patents. (2016).[1] Patent US9487493B2: Synthesis of CDK4/6 inhibitors containing 6-aminopyridine-3-carboxamide motifs.[1] Retrieved from

  • Organic Chemistry Portal. (2024).[1] Hydrolysis of Nitriles to Amides. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Piperazin-1-yl)pyridine-3-carboxamide

Comprehensive Safety and Handling Guide for 6-(Piperazin-1-yl)pyridine-3-carboxamide As a Senior Application Scientist overseeing the integration of novel building blocks into drug discovery pipelines, I recognize that h...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 6-(Piperazin-1-yl)pyridine-3-carboxamide

As a Senior Application Scientist overseeing the integration of novel building blocks into drug discovery pipelines, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS). 6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS: 334002-41-4) is a highly versatile, nitrogen-rich heterocyclic intermediate frequently utilized in pharmaceutical synthesis [1].

However, its chemical structure—combining a basic secondary amine in the piperazine ring with a pyridine-carboxamide system—confers specific reactivity and hazard profiles that mandate rigorous safety protocols. This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) integration, and disposal of this compound, explaining the causality behind each safety measure to ensure your laboratory operations are both scientifically sound and robustly protected.

Mechanistic Hazard Assessment & Causality

Before donning PPE, it is critical to understand why the equipment is necessary. The Globally Harmonized System (GHS) classifies 6-(Piperazin-1-yl)pyridine-3-carboxamide under the signal word DANGER due to the following acute hazards [1]:

  • H318 (Causes serious eye damage): The basicity of the secondary amine in the piperazine ring (pKa ~9.8) enables rapid saponification of lipid membranes in the corneal epithelium upon contact. This is the most severe acute risk, meaning standard safety glasses are insufficient.

  • H335 (May cause respiratory irritation): As a finely milled solid powder, aerosolized particulates can easily deposit in the upper respiratory tract. The localized alkaline pH of the compound upon contact with mucosal moisture induces acute tissue irritation.

  • H315 (Causes skin irritation) & H302 (Harmful if swallowed): Direct contact disrupts the acid mantle of the skin, while systemic absorption post-ingestion presents moderate acute toxicity.

Mandatory PPE & Engineering Controls Matrix

To mitigate the hazards outlined above, the following PPE and engineering controls must be integrated into your workflow. This matrix aligns with OSHA standard 29 CFR 1910.132 for hazardous chemical handling [2].

Defense LayerRequired EquipmentSpecification & StandardCausality / Rationale
Engineering Control Chemical Fume HoodFace velocity: 80–100 fpm (0.4–0.5 m/s)Prevents aerosolized powder from reaching the operator's breathing zone (Mitigates H335).
Eye/Face Protection Chemical Safety GogglesANSI Z87.1-compliant, indirect ventingProvides a complete orbital seal. Prevents alkaline dust from bypassing the lenses (Mitigates H318).
Hand Protection Nitrile GlovesMinimum thickness: 0.11 mm (Double glove for weighing)Nitrile provides superior resistance to basic amines and the organic solvents (e.g., DMF, DCM) typically used to dissolve this compound (Mitigates H315).
Body Protection Laboratory Coat100% Cotton or Flame-Retardant (FR)Prevents particulate accumulation on street clothing. Must be fully buttoned to the collar.
Respiratory N95 / P100 RespiratorNIOSH-approved (If fume hood is unavailable)Filters >95% of airborne particulates. Note: Fume hood use is always the primary preference.

Operational Workflow: Step-by-Step Handling Procedure

To ensure a self-validating system, every step of the handling process must be verifiable by the operator.

Step 1: Pre-Operation Setup & Verification

  • Verify the fume hood monitor displays a safe face velocity (typically >100 feet per minute).

  • Clear the workspace of unnecessary clutter to minimize cross-contamination risks.

  • Don all PPE listed in the matrix above. Validation check: Ensure your safety goggles form a tight seal against your face with no gaps.

Step 2: Weighing and Transfer (High-Risk Phase)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static charge can cause the fine powder of 6-(Piperazin-1-yl)pyridine-3-carboxamide to aerosolize.

  • Use a grounded metal spatula to transfer the solid. Avoid aggressive scraping or dropping the powder from a height.

  • Once the desired mass is achieved, immediately cap the source bottle and seal the weighing boat (or transfer directly to the reaction vessel) before removing it from the balance area.

Step 3: Reaction Setup & Dissolution

  • Transfer the solid into the reaction flask and immediately add the reaction solvent (e.g., Methanol, DMF, or DCM) to transition the compound from a high-risk dispersible powder to a lower-risk liquid solution.

  • Seal the reaction vessel. If gas evolution is expected in subsequent synthetic steps, connect the system to a nitrogen/argon manifold with an appropriate bubbler.

HandlingWorkflow Start Handling 6-(Piperazin-1-yl)pyridine-3-carboxamide EngControl Engineering Controls Fume Hood (>0.4 m/s) Start->EngControl PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Weighing Solid Transfer & Weighing (High Dust/Aerosol Risk) EngControl->Weighing PPE->Weighing Spill Spill or Exposure? Weighing->Spill Emergency Emergency Response Eye Wash / Safety Shower (15 min) Spill->Emergency Yes Reaction Reaction Execution (Liquid Phase / Closed System) Spill->Reaction No Cleanup Decontamination (Wet Wiping) Emergency->Cleanup Reaction->Cleanup Disposal Hazardous Waste Disposal Cleanup->Disposal

Operational workflow and logical hazard mitigation path for 6-(Piperazin-1-yl)pyridine-3-carboxamide.

Emergency Response and Spill Management

In the event of a protocol failure, immediate action is required to prevent severe tissue damage [3].

  • Ocular Exposure (Critical): Immediately flush eyes at the nearest emergency eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure the alkaline compound is completely washed from the conjunctival cul-de-sac. Seek immediate ophthalmological medical attention.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water. Do not use chemical neutralizers (like weak acids) on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Solid Spill Cleanup: Do NOT dry-sweep the powder, as this will aerosolize the compound. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust. Carefully scoop the wet material into a designated hazardous waste container. Wash the spill area thoroughly with soap and water.

Disposal and Waste Management Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and regulatory violations. Follow these steps for compliant disposal:

  • Solid Waste: Any empty vials, contaminated weighing boats, or spill cleanup materials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Irritant (Piperazine Derivatives)."

  • Liquid Waste: Solutions containing 6-(Piperazin-1-yl)pyridine-3-carboxamide must be segregated based on the solvent used.

    • If dissolved in halogenated solvents (e.g., DCM), dispose of in the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMF), dispose of in the "Non-Halogenated Organic Waste" carboy.

  • Labeling: Ensure all waste containers clearly list the full chemical name (no abbreviations) and display the GHS "Corrosive/Irritant" and "Health Hazard" pictograms. Coordinate with your institution's Environmental Health and Safety (EHS) department for final RCRA-compliant incineration [3].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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